TD-198946
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3S/c1-31-24-17(14-29-31)7-13-21-23(24)27(35-25(21)26(28)32)34-20-11-9-19(10-12-20)33-15-18-8-6-16-4-2-3-5-22(16)30-18/h2-6,8-12,14H,7,13,15H2,1H3,(H2,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAMAWMLTUNPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC3=C(SC(=C32)OC4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5)C(=O)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TD-198946: A Deep Dive into its Chondrogenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-198946, a thienoindazole derivative, has emerged as a promising small molecule with potent chondrogenic activity, positioning it as a potential disease-modifying osteoarthritis drug (DMOAD).[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound in chondrocytes, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action: Upregulation of Runx1 and Modulation of Notch Signaling
The primary mechanism through which this compound exerts its chondroprotective and chondrogenic effects is by targeting and upregulating the transcription factor Runx1 (Runt-related transcription factor 1).[1][2] Runx1 is a critical regulator of chondrocyte differentiation and is often downregulated in osteoarthritic cartilage.[1] By enhancing Runx1 expression, this compound promotes the expression of key chondrocyte markers, such as Collagen Type II Alpha 1 Chain (Col2a1) and Aggrecan (Acan), while notably avoiding the induction of chondrocyte hypertrophy, a detrimental process in osteoarthritis.
Furthermore, in human synovium-derived stem cells (hSSCs), a potential cell source for cartilage repair, this compound has been shown to enhance their chondrogenic potential through the NOTCH3 signaling pathway. Pre-treatment with this compound upregulates NOTCH pathway-related genes, priming the cells for more efficient chondrogenesis when subsequently treated with growth factors like BMP2 and TGFβ3.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound.
Table 1: Dose-Dependent Effect of this compound on Chondrocyte Marker Gene Expression
| Cell Type | Gene | This compound Concentration | Fold Change vs. Vehicle |
| C3H10T1/2 | Col2a1 | 1 µM | ~4.5 |
| C3H10T1/2 | Acan | 1 µM | ~3.0 |
| ATDC5 | Col2a1 | 1 µM | ~3.0 |
| ATDC5 | Acan | 1 µM | ~2.5 |
| Primary Mouse Chondrocytes | Col2a1 | 1 µM | ~2.0 |
| Primary Mouse Chondrocytes | Acan | 1 µM | ~1.8 |
Data are approximated from graphical representations in Yano F, et al. Ann Rheum Dis. 2013.
Table 2: Effect of this compound on Glycosaminoglycan (GAG) Production
| Cell Type | Treatment | GAG Content (µ g/well ) |
| Mouse NP Cells | Vehicle | ~2.5 |
| Mouse NP Cells | This compound (1 µM) | ~4.0 |
| Human NP Cells | Vehicle | ~1.5 |
| Human NP Cells | This compound (1 µM) | ~2.5 |
Data are approximated from graphical representations in a study on nucleus pulposus cells, which share similarities with chondrocytes.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Differentiation
-
ATDC5 and C3H10T1/2 Cell Lines:
-
Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For chondrogenic differentiation, cells are seeded at a high density (e.g., 6 x 104 cells/cm2).
-
After reaching confluence, the medium is switched to a differentiation medium containing DMEM, 5% FBS, 10 µg/mL insulin, 10 µg/mL transferrin, and 3 x 10-8 M sodium selenite.
-
This compound or vehicle (DMSO) is added to the differentiation medium at the desired concentrations.
-
The medium is changed every 2-3 days.
-
-
Primary Mouse Chondrocyte Isolation and Culture:
-
Cartilage from the femoral heads and tibial plateaus of neonatal mice is dissected.
-
The cartilage is digested with 0.25% trypsin-EDTA for 30 minutes, followed by digestion with 1 mg/mL collagenase D in DMEM for 3-4 hours at 37°C.
-
The isolated chondrocytes are filtered through a cell strainer, washed, and plated at a high density in DMEM with 10% FBS.
-
After 24 hours, the medium is changed to differentiation medium with this compound or vehicle.
-
Quantitative Real-Time PCR (qPCR)
-
Total RNA is extracted from cultured cells using a suitable RNA isolation kit.
-
cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers.
-
The relative expression of target genes (e.g., Col2a1, Acan, Runx1, Mmp13, Adamts5) is calculated using the ΔΔCt method, with Gapdh as the housekeeping gene.
Glycosaminoglycan (GAG) Quantification Assay
-
Cell layers are digested with papain solution overnight at 60°C.
-
The digested samples are mixed with 1,9-dimethylmethylene blue (DMMB) dye solution.
-
The absorbance at 525 nm is measured using a spectrophotometer.
-
The GAG content is determined by comparing the absorbance to a standard curve generated with known concentrations of chondroitin sulfate.
Alcian Blue Staining
-
Cultured cells are fixed with 4% paraformaldehyde for 10 minutes.
-
The fixed cells are stained with 1% Alcian blue 8GX in 0.1 N HCl for 30 minutes.
-
The cells are washed with distilled water and visualized under a microscope to assess the deposition of sulfated glycosaminoglycans.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound upregulates Runx1 expression in chondrocytes.
Caption: this compound enhances hSSC chondrogenesis via NOTCH3.
Experimental Workflow
Caption: In vitro experimental workflow for this compound analysis.
Conclusion
This compound demonstrates significant potential as a disease-modifying agent for osteoarthritis through its targeted mechanism of action on chondrocytes. By upregulating the key transcription factor Runx1, it promotes the synthesis of essential cartilage matrix components without inducing detrimental hypertrophic changes. Furthermore, its ability to enhance the chondrogenic potential of stem cells via the NOTCH3 pathway opens avenues for its application in regenerative medicine. The quantitative data and established protocols outlined in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic for cartilage disorders.
References
The Role of TD-198946 in Cartilage Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Articular cartilage has a limited capacity for self-repair, making cartilage defects and osteoarthritis (OA) significant clinical challenges. The small molecule TD-198946, a thienoindazole derivative, has emerged as a promising chondrogenic agent with the potential to modify the disease course of OA. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cartilage repair, focusing on its mechanism of action, preclinical efficacy, and the experimental basis for these findings. This compound has been shown to promote chondrogenic differentiation and extracellular matrix synthesis in various cell types, including mesenchymal stem cells and chondrocytes. Its primary mechanisms of action involve the upregulation of the transcription factor Runx1 and the activation of the NOTCH3 signaling pathway. Preclinical studies in animal models of osteoarthritis have demonstrated its ability to both prevent and repair cartilage degeneration. This document summarizes the key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of the involved signaling pathways and experimental workflows to facilitate further research and development in the field of cartilage regeneration.
Introduction
The restoration of damaged articular cartilage remains a formidable challenge in orthopedic medicine. Current therapeutic strategies often result in the formation of fibrocartilage, which is biomechanically inferior to native hyaline cartilage. Small molecule-based therapies offer a promising approach to stimulate endogenous repair mechanisms and promote the regeneration of functional hyaline cartilage. This compound has been identified as a potent chondrogenic agent that not only induces the differentiation of stem cells into chondrocytes but also prevents chondrocyte hypertrophy, a critical step towards endochondral ossification.[1] This guide synthesizes the available preclinical data on this compound, providing a detailed resource for researchers and drug development professionals.
Mechanism of Action: Key Signaling Pathways
The chondrogenic effects of this compound are primarily mediated through the modulation of two key signaling pathways: the Runx1 pathway and the NOTCH3 pathway.
Upregulation of Runx1 Signaling
Runt-related transcription factor 1 (Runx1) is a crucial regulator of chondrogenesis. Studies have shown that Runx1 expression is downregulated in osteoarthritic cartilage.[1] this compound exerts its pro-chondrogenic effects by upregulating the expression of Runx1.[1] This, in turn, leads to the increased expression of key chondrogenic markers such as SRY-Box Transcription Factor 9 (SOX9), Type II Collagen (COL2A1), and Aggrecan (ACAN).[1]
References
The Thienoindazole Derivative TD-198946: A Novel Modulator of PI3K/Akt Signaling in Intervertebral Disc Homeostasis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Intervertebral disc (IVD) degeneration is a primary contributor to low back pain, a condition causing significant global morbidity. The pathological cascade of IVD degeneration involves the progressive degradation of the extracellular matrix (ECM), primarily driven by apoptosis and cellular senescence of the native nucleus pulposus (NP) cells. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and matrix synthesis, and its activation has been shown to be protective against IVD degeneration.[1][2] This technical guide provides an in-depth analysis of the small molecule thienoindazole derivative, TD-198946, and its mechanism of action in modulating the PI3K/Akt pathway within human nucleus pulposus cells (hNPCs). This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and presents visual diagrams of the signaling pathways and experimental workflows.
Introduction: The PI3K/Akt Pathway in Intervertebral Disc Health and Disease
The intervertebral disc, a largely avascular and hypoxic structure, relies on a delicate balance of anabolic and catabolic processes to maintain its structural integrity and biomechanical function.[3] The nucleus pulposus, the gelatinous core of the IVD, is rich in proteoglycans, primarily aggrecan, and type II collagen, which are responsible for the disc's ability to resist compressive loads.[4] The health and function of the IVD are intrinsically linked to the viability and synthetic activity of the resident NP cells.
The PI3K/Akt signaling pathway is a central node in intracellular signaling, governing a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[1] Activation of this pathway is initiated by the binding of extracellular ligands to receptor tyrosine kinases, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B) through phosphorylation. Once activated, Akt phosphorylates a host of downstream targets, including the Forkhead box O (FOXO) transcription factors and the mammalian target of rapamycin (mTOR), to exert its diverse cellular effects.
In the context of IVD degeneration, activation of the PI3K/Akt pathway has demonstrated protective effects by:
-
Preventing Apoptosis: Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting NP cell survival in the harsh microenvironment of the disc.
-
Promoting Extracellular Matrix Synthesis: The pathway can enhance the expression of key matrix components like aggrecan and collagen.
-
Alleviating Oxidative Stress: The PI3K/Akt pathway is implicated in cellular responses to oxidative damage, a known contributor to IVD degeneration.
Dysregulation of this pathway, conversely, is associated with increased NP cell apoptosis and accelerated ECM degradation. Therefore, therapeutic strategies aimed at activating the PI3K/Akt pathway hold significant promise for the treatment of IVD degeneration.
This compound: Mechanism of Action in Nucleus Pulposus Cells
This compound is a novel thienoindazole derivative initially identified as a promising therapeutic agent for osteoarthritis. Given the functional and environmental similarities between articular cartilage and the intervertebral disc, its effects on IVD degeneration have been investigated. Studies have demonstrated that this compound exerts its protective effects on NP cells primarily through the activation of the PI3K/Akt signaling pathway.
The proposed mechanism of action is that this compound administration leads to the activation of the PI3K/Akt pathway in NP cells. This, in turn, increases the expression of genes responsible for glycosaminoglycan (GAG) synthesis, notably Aggrecan (ACAN) and Hyaluronan Synthase 2 (HAS2). The resulting enhancement of GAG production by the NP cells helps to preserve the structural integrity and height of the intervertebral disc. This was confirmed by experiments showing that the effects of this compound on GAG production were suppressed by the presence of an Akt inhibitor.
Signaling Pathway Diagram
Caption: Mechanism of this compound in Nucleus Pulposus Cells.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of this compound on nucleus pulposus cells.
Table 1: Effect of this compound on Glycosaminoglycan (GAG) Synthesis in Mouse NP Cells
| This compound Concentration | GAG Synthesis (Relative to Vehicle) | Statistical Significance (p-value) |
| 1 nM | Increased | < 0.05 |
| 10 nM | Maximally Increased | < 0.05 |
| 100 nM | Increased | < 0.05 |
| 1 µM | Increased | < 0.05 |
Data synthesized from studies showing dose-dependent effects of this compound.
Table 2: Effect of this compound on ECM-Related Gene Expression in Human NP Cells
| Gene | Treatment | Fold Change in Expression (Relative to Vehicle) |
| ACAN (Aggrecan) | This compound (10 nM) | Increased |
| HAS2 (Hyaluronan Synthase 2) | This compound (10 nM) | Increased |
| COL2A1 (Collagen Type II Alpha 1) | This compound (10 nM) | No Significant Change |
Data derived from real-time PCR analyses.
Table 3: Inhibition of this compound-Induced Effects by Akt Inhibitor MK2206
| Treatment | Gene Expression (Relative to Vehicle) |
| This compound (10 nM) | ACAN and HAS2 expression increased |
| This compound (10 nM) + MK2206 (100 nM) | Increase in ACAN and HAS2 expression is suppressed |
This demonstrates the dependency of this compound's effects on the PI3K/Akt pathway.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the literature for studying the effects of this compound on human nucleus pulposus cells.
Isolation and Culture of Human Nucleus Pulposus Cells (hNPCs)
-
Tissue Procurement: Human intervertebral disc tissue is obtained from surgical procedures with patient consent and institutional review board approval.
-
NP Isolation: The nucleus pulposus is carefully separated from the annulus fibrosus using a scalpel and forceps. The isolated NP tissue is minced into small pieces.
-
Enzymatic Digestion: The minced tissue is washed with Dulbecco's Phosphate-Buffered Saline (DPBS). Digestion is performed in a solution containing Collagenase XI (e.g., 1500 U/mL) and Dispase II (e.g., 2.4 U/mL) in cell culture medium. The digestion is carried out for 6-8 hours or overnight at 37°C with continuous shaking.
-
Cell Isolation and Seeding: The digested tissue suspension is passed through a 100 µm cell strainer to obtain a single-cell suspension. Cells are collected by centrifugation (e.g., 1400 rpm for 7 minutes), and the cell pellet is resuspended in complete culture medium.
-
Cell Culture: hNPCs are cultured in a medium such as DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-Ascorbic Acid. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. The medium is changed every 2-3 days.
Treatment with this compound and Inhibitors
-
Cell Seeding: hNPCs are seeded in appropriate culture plates (e.g., 6-well or 12-well plates) and allowed to adhere and reach a desired confluency (e.g., 80%).
-
This compound Treatment: The culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., DMSO).
-
Inhibitor Treatment: For mechanism-of-action studies, cells are pre-treated with an Akt inhibitor such as MK2206 (e.g., 100 nM) for a specified time (e.g., 1 hour) before the addition of this compound.
-
Incubation: Cells are incubated for the desired experimental duration (e.g., 7 days for GAG synthesis assays, or shorter time points for signaling studies).
Western Blot Analysis for PI3K/Akt Signaling
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against phosphorylated Akt (p-Akt, Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Glycosaminoglycan (GAG) Quantification
-
Sample Preparation: After the treatment period, the cell culture medium is collected, and the cell layer is digested (e.g., with papain).
-
DMMB Assay: The amount of sulfated GAGs in the collected medium and cell digest is quantified using the 1,9-dimethylmethylene blue (DMMB) dye-binding assay.
-
Quantification: The absorbance is measured at a specific wavelength (e.g., 525 nm), and the GAG concentration is determined by comparing with a standard curve generated using known concentrations of chondroitin sulfate.
-
Normalization: The total GAG content is often normalized to the total DNA content of the cell lysate, which can be measured using a fluorescent DNA-binding dye like PicoGreen.
Real-Time PCR for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from the treated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative PCR is performed using a real-time PCR system with SYBR Green or TaqMan probes. Specific primers for target genes (ACAN, HAS2, COL2A1) and a housekeeping gene (e.g., GAPDH) are used.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the expression levels normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control group.
Experimental Workflow Visualization
Caption: Experimental Workflow for Investigating this compound Effects.
Conclusion and Future Directions
The thienoindazole derivative this compound represents a promising small molecule therapeutic for intervertebral disc degeneration. Its mechanism of action, centered on the activation of the pro-survival and anabolic PI3K/Akt signaling pathway in nucleus pulposus cells, provides a strong rationale for its further development. By enhancing the production of essential extracellular matrix components like glycosaminoglycans, this compound has the potential to slow or even reverse the degenerative cascade.
Future research should focus on optimizing the delivery of this compound to the avascular intervertebral disc and evaluating its long-term efficacy and safety in preclinical models of IVD degeneration. Further elucidation of the upstream activators targeted by this compound and the full spectrum of its downstream effects will provide a more comprehensive understanding of its therapeutic potential. The detailed methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals working to advance novel treatments for intervertebral disc-related pathologies.
References
- 1. Human NP cell isolation and culture [bio-protocol.org]
- 2. Isolation of Nucleus Pulposus and Annulus Fibrosus Cells from the Intervertebral Disc | Springer Nature Experiments [experiments.springernature.com]
- 3. The small compound, this compound, protects against intervertebral degeneration by enhancing glycosaminoglycan synthesis in nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
The Regulation of Runx1 Expression by TD-198946: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the regulatory effects of the small molecule TD-198946 on the expression of the transcription factor Runx1. This compound has been identified as a potent inducer of chondrogenesis, with its primary mechanism of action being the upregulation of Runx1 gene transcription. This document details the quantitative effects of this compound on Runx1 expression, outlines the experimental protocols used to elucidate this mechanism, and presents the current understanding of the signaling pathways involved. The information is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.
Introduction
Runt-related transcription factor 1 (Runx1) is a master regulator of development, particularly in hematopoiesis and osteogenesis.[1] Its expression is tightly controlled, and dysregulation is associated with various diseases, including leukemia and skeletal abnormalities. The small molecule this compound, a thienoindazole derivative, has emerged as a significant modulator of Runx1 expression, primarily in the context of promoting chondrogenic differentiation.[2][3] This guide synthesizes the available scientific literature to provide a detailed technical understanding of how this compound regulates Runx1 expression.
Quantitative Effects of this compound on Gene Expression
The primary effect of this compound is the dose-dependent upregulation of Runx1 mRNA. This, in turn, leads to increased expression of downstream target genes associated with chondrogenesis. The following tables summarize the quantitative data from key studies.
Table 1: Effect of this compound on Runx1 mRNA Expression in C3H10T1/2 Cells
| This compound Concentration | Treatment Duration | Fold Change in Runx1 mRNA (vs. Vehicle) | Statistical Significance | Reference |
| 10⁻⁷ M | 7 days | ~2.5 | p < 0.01 | [4] |
Table 2: Dose-Dependent Effect of this compound on Chondrocyte Marker Expression
| Cell Type | Gene | This compound Concentration for Maximum Effect | Reference |
| C3H10T1/2 | Col2a1, Acan | 1-10 µM | [2] |
| ATDC5 | Col2a1, Acan | 1-10 µM | |
| Primary Mouse Chondrocytes | Col2a1, Acan | 1-10 µM |
Signaling Pathway of this compound-Mediated Runx1 Upregulation
Current evidence suggests that this compound enhances Runx1 expression through the activation of the NOTCH3 signaling pathway. While the direct molecular target of this compound has not been definitively identified, the pathway is understood to proceed as follows:
-
This compound Administration : The small molecule is introduced to the cellular environment.
-
NOTCH3 Pathway Activation : this compound treatment leads to the upregulation of NOTCH pathway-related genes, with NOTCH3 being a key mediator.
-
Upregulation of Runx1 Transcription : The activated NOTCH3 signaling cascade culminates in the increased transcription of the Runx1 gene. The precise transcription factors downstream of NOTCH3 that directly bind to the Runx1 promoter in this context are an area of ongoing investigation.
-
Induction of Chondrogenesis : Increased Runx1 protein levels drive the expression of chondrocyte-specific genes, such as SOX9, Col2a1 (Type II Collagen), and Acan (Aggrecan), leading to chondrogenic differentiation.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effect of this compound on Runx1 expression.
Cell Culture
-
C3H10T1/2 and ATDC5 Cells : These mesenchymal stem cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Primary Mouse Chondrocytes : Articular cartilage is harvested from the femoral condyles and tibial plateaus of mice. The cartilage is digested with 0.25% trypsin-EDTA and then with 0.1% collagenase type II to isolate chondrocytes. The cells are then cultured in DMEM/F-12 medium with 10% FBS.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of Runx1 and its downstream targets.
-
RNA Isolation : Total RNA is extracted from cultured cells using a suitable reagent like TRIzol, followed by purification.
-
cDNA Synthesis : First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR Reaction : The qPCR reaction is prepared with cDNA template, gene-specific primers for Runx1, Col2a1, Acan, and a housekeeping gene (e.g., GAPDH), and a fluorescent dye such as SYBR Green.
-
Data Analysis : The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing to the expression of the housekeeping gene.
siRNA-Mediated Gene Silencing
This technique is employed to confirm the role of Runx1 in mediating the effects of this compound.
-
siRNA Transfection : C3H10T1/2 cells are seeded in 6-well plates. After 24 hours, cells are transfected with Runx1-specific small interfering RNA (siRNA) or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine).
-
This compound Treatment : Following transfection, the medium is replaced, and cells are treated with this compound or vehicle control.
-
Gene Expression Analysis : After the desired treatment period, RNA is isolated, and the expression of downstream target genes like Col2a1 is analyzed by qRT-PCR to assess the impact of Runx1 knockdown on the this compound-induced phenotype.
Luciferase Reporter Assay for Promoter Activity
This assay is used to determine if this compound enhances the transcriptional activity of the promoters of Runx1 target genes.
-
Construct Preparation : A luciferase reporter construct is created by cloning the promoter region of a Runx1 target gene (e.g., Col2a1) upstream of the firefly luciferase gene in a suitable vector.
-
Co-transfection : Cells (e.g., ATDC5) are co-transfected with the Col2a1-luciferase reporter construct and a control vector expressing Renilla luciferase (for normalization of transfection efficiency).
-
Treatment and Lysis : After transfection, cells are treated with this compound or vehicle. Following treatment, the cells are lysed to release the luciferase enzymes.
-
Luminescence Measurement : The activities of both firefly and Renilla luciferases are measured using a luminometer after the addition of their respective substrates. The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the specific effect on the Col2a1 promoter.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate that functions by upregulating the transcription of Runx1. This guide provides a comprehensive technical overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The elucidation of the NOTCH3 signaling pathway's involvement opens new avenues for investigating the upstream regulation of Runx1. Further research is warranted to identify the direct molecular target of this compound and to explore its effects on Runx1 expression in a broader range of cell types and biological contexts.
References
- 1. Transcriptional Regulation of RUNX1: An Informatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An “EVs-in-ECM” mimicking system orchestrates transcription and translation of RUNX1 for in-situ cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
TD-198946: A Thienoindazole Derivative for Osteoarthritis Treatment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and reduced mobility. Current treatments primarily focus on symptom management, leaving a significant unmet need for disease-modifying osteoarthritis drugs (DMOADs) that can halt or reverse disease progression. TD-198946, a novel thienoindazole derivative, has emerged as a promising preclinical candidate for the treatment of OA. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, preclinical efficacy in cellular and animal models, and detailed experimental protocols to facilitate further research and development.
Introduction
This compound is a small molecule that has demonstrated potent chondrogenic activity, promoting the differentiation of chondrocytes and the synthesis of essential cartilage matrix components.[1] Notably, it achieves this without inducing chondrocyte hypertrophy, a pathological feature often associated with OA progression.[1] This unique profile suggests that this compound may not only protect existing cartilage but also stimulate repair, positioning it as a potential DMOAD.
Mechanism of Action
The primary mechanism of action of this compound involves the modulation of key signaling pathways that regulate chondrocyte function and cartilage homeostasis.
Upregulation of Runt-related transcription factor 1 (Runx1)
Microarray analysis has identified Runt-related transcription factor 1 (Runx1) as a key molecular target of this compound.[2] Runx1 is a crucial transcription factor for chondrocyte differentiation and is often downregulated in osteoarthritic cartilage.[1] this compound has been shown to upregulate the expression of Runx1, thereby promoting the expression of chondrogenic markers.[2] Knockdown of Runx1 significantly diminishes the chondrogenic effects of this compound, confirming its central role in the drug's mechanism.
Activation of the PI3K/Akt Signaling Pathway
This compound has also been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is known to be involved in cell survival, proliferation, and anabolic processes. In the context of chondrocytes, activation of the PI3K/Akt pathway by this compound leads to enhanced production of glycosaminoglycans (GAGs), a critical component of the cartilage extracellular matrix. The effects of this compound on GAG synthesis can be attenuated by inhibitors of the PI3K/Akt pathway, further solidifying its importance.
Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in various in vitro and in vivo preclinical models of osteoarthritis.
In Vitro Studies
In cultured chondrocytes and mesenchymal stem cells, this compound has demonstrated a dose-dependent stimulation of chondrogenic markers and cartilage matrix production.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Concentration | Outcome | Reference |
| Primary Mouse Chondrocytes | 1-10 µM | Increased expression of Col2a1 and Acan | |
| C3H10T1/2 cells | 1-10 µM | Increased expression of Col2a1 and Acan | |
| ATDC5 cells | 1-10 µM | Increased expression of Col2a1 and Acan | |
| Human Nucleus Pulposus Cells | 10 nM | Increased GAG production |
In Vivo Studies
In a surgically induced mouse model of osteoarthritis, intra-articular injections of this compound have shown significant therapeutic effects.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Osteoarthritis
| Treatment Model | Dosing Regimen | Key Findings | Reference |
| Prevention Model | 10 µL intra-articular injection every 5 days, starting immediately after OA induction | Less osteoarthritis-related changes compared to untreated joints | |
| Repair Model | 10 µL intra-articular injection every 5 days, starting 4 weeks after OA induction | Less osteoarthritis-related changes compared to untreated joints | |
| Progressed OA Model | 4-week and 8-week injection protocols starting 8 weeks after OA surgery | Reduced OARSI histopathology scores |
Clinical Development
To date, there is no publicly available information regarding clinical trials of this compound for the treatment of osteoarthritis in humans. The development of this compound appears to be in the preclinical stage.
Experimental Protocols
The following are generalized protocols for key experiments cited in the preclinical evaluation of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Glycosaminoglycan (GAG) Quantification Assay
This protocol is based on the 1,9-dimethylmethylene blue (DMMB) dye-binding method.
-
Sample Preparation: Collect cell culture supernatants or digest cartilage tissue using papain.
-
Standard Curve: Prepare a standard curve using known concentrations of chondroitin sulfate.
-
Dye Binding: Add DMMB dye solution to both standards and samples in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for the formation of the GAG-dye complex.
-
Measurement: Read the absorbance at 525 nm using a microplate reader.
-
Quantification: Calculate the GAG concentration in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis for PI3K/Akt Pathway Activation
-
Protein Extraction: Lyse chondrocytes treated with this compound and control vehicle to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity and normalize p-Akt levels to total Akt levels.
Quantitative Real-Time PCR (qPCR) for Chondrogenic Gene Expression
-
RNA Extraction: Isolate total RNA from chondrocytes treated with this compound and control vehicle using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., COL2A1, ACAN, Runx1) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform qPCR using a real-time PCR instrument.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of target genes, normalized to the housekeeping gene.
Conclusion and Future Directions
This compound represents a promising preclinical candidate for the treatment of osteoarthritis. Its unique mechanism of action, targeting Runx1 and the PI3K/Akt pathway to promote chondrogenesis without inducing hypertrophy, addresses a key unmet need in OA therapy. The robust preclinical data from both in vitro and in vivo models warrant further investigation into its therapeutic potential.
The critical next step in the development of this compound is the initiation of clinical trials to evaluate its safety and efficacy in humans. Future research should also focus on optimizing drug delivery strategies, such as intra-articular formulations for sustained release, to maximize its therapeutic benefit. A deeper understanding of the downstream targets of Runx1 and the PI3K/Akt pathway in response to this compound could also reveal additional therapeutic targets and biomarkers for monitoring treatment response. Overall, this compound holds significant promise as a disease-modifying therapy for osteoarthritis, with the potential to improve the lives of millions of patients worldwide.
References
Thienoindazole Derivatives: A Technical Guide to Unlocking Chondrogenic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Articular cartilage possesses a limited capacity for self-repair, presenting a significant challenge in treating degenerative joint diseases like osteoarthritis. Thienoindazole derivatives have emerged as a promising class of small molecules capable of promoting chondrogenesis, the process of cartilage formation. This technical guide provides an in-depth overview of the chondrogenic potential of these compounds, with a particular focus on the well-studied derivative, TD-198946. We present a synthesis of current research, including quantitative data on the induction of key chondrogenic markers, detailed experimental protocols for in vitro assessment, and a visual representation of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for cartilage regeneration.
Data Presentation: Efficacy of Thienoindazole Derivative this compound
The chondrogenic activity of this compound has been evaluated across various cell types and culture conditions. The following tables summarize the quantitative effects of this compound on the expression of critical chondrogenic markers: SRY-Box Transcription Factor 9 (SOX9), Aggrecan (ACAN), and Collagen Type II Alpha 1 Chain (COL2A1).
Table 1: Dose-Dependent Effect of this compound on Chondrogenic Marker Expression in Murine Mesenchymal Stem Cells (C3H10T1/2) and Chondrocytes
| Concentration of this compound | Target Gene | Observed Effect | Cell Type | Reference |
| 10⁻¹⁰ M - 10⁻⁵ M | Col2a1, Acan | Dose-dependent increase in mRNA expression. | C3H10T1/2, ATDC5, Primary Mouse Chondrocytes | [1] |
| 10⁻⁷ M - 10⁻⁶ M | Col2a1, Acan | Maximum induction of mRNA expression. | C3H10T1/2, ATDC5, Primary Mouse Chondrocytes | [1][2] |
Table 2: Effect of this compound on Glycosaminoglycan (GAG) Production and Chondrocyte Differentiation in Human Synovium-Derived Stem Cells (hSSCs)
| Concentration of this compound | Condition | Observed Effect | Reference |
| >1 nM | - | Dose-dependently enhanced GAG production. | [3] |
| <1 nM | In combination with TGFβ3 | Promoted upregulation of SOX9 and Type 2 Collagen. | [3] |
| 1-10 nM | In combination with TGFβ3 | Efficiently produced Aggrecan. | |
| >1 nM | In combination with TGFβ3 | Attenuated TGFβ3-associated chondrocyte differentiation. |
Table 3: Gene Expression Changes in Dedifferentiated Mini Pig Chondrocytes in Pellet Culture with this compound
| Concentration of this compound | Target Gene | Observed Effect (Day 7) | Reference |
| 10 nM | RUNX1, SOX9, COL2A1 | Significant upregulation compared to vehicle. | |
| 10 nM | ACAN | No significant difference compared to vehicle. |
Signaling Pathways in Thienoindazole-Mediated Chondrogenesis
Current research indicates that thienoindazole derivatives, particularly this compound, exert their pro-chondrogenic effects through the modulation of key signaling pathways. The primary mechanisms identified involve the upregulation of Runt-related transcription factor 1 (RUNX1) and the activation of the NOTCH3 signaling pathway.
RUNX1-SOX9 Axis
This compound has been shown to upregulate the expression of RUNX1. RUNX1 is a critical transcription factor that acts upstream of SOX9, a master regulator of chondrogenesis. By increasing RUNX1 levels, this compound initiates a cascade that leads to the expression of SOX9 and its downstream targets, including COL2A1 and ACAN, which are essential components of the cartilage extracellular matrix.
References
A Technical Guide on the Early-Stage Research of TD-198946 for Intervertebral Disc Degeneration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on TD-198946, a thienoindazole derivative, as a potential therapeutic agent for intervertebral disc degeneration (IDD). The document outlines the compound's mechanism of action, summarizes key quantitative findings from in vitro and in vivo studies, and provides detailed experimental protocols to facilitate reproducibility and further investigation.
Core Findings
This compound has been identified as a promising candidate for the treatment of osteoarthritis and, due to the environmental and functional similarities between articular cartilage and the intervertebral disc, its potential to prevent IDD has been explored.[1][2] Early-stage research indicates that this compound exerts protective effects on the intervertebral disc by enhancing the synthesis of glycosaminoglycan (GAG), a critical component of the nucleus pulposus (NP) extracellular matrix.[1][2] This therapeutic effect is primarily mediated through the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound on Mouse Nucleus Pulposus Cells (mNPCs)
| Concentration of this compound | Observation | Gene Expression Changes (at 10 nM) |
| 1 nM - 1 µM | Enhanced Alcian blue staining, indicating increased GAG production. | Upregulated: Acan, Has2, Col2a1, Cd24 (NP-specific marker) |
| 10 nM | Most substantial enhancement of GAG synthesis observed. |
Table 2: In Vivo Efficacy of this compound in a Mouse Tail-Disc Puncture Model
| Treatment Group | Time Points of Treatment Initiation | Key Outcomes |
| This compound (100 nM) | Immediate (immediately after puncture) | Attenuated the loss in disc height index (%DHI) at all time points. Preserved NP structures and prevented the honeycomb appearance seen in the vehicle group. |
| This compound (100 nM) | Latent (2 weeks after puncture) | Prevented the loss in disc height. |
Signaling Pathway
The proposed mechanism of action for this compound in nucleus pulposus cells involves the activation of the PI3K/Akt signaling pathway, which leads to increased expression of genes responsible for GAG synthesis.
Experimental Protocols
1. Cell Isolation and Culture:
-
Nucleus pulposus tissue is isolated from the intervertebral discs of young, healthy mice under a microscope.
-
The isolated tissue is digested to release mNPCs.
-
mNPCs are cultured in a two-dimensional micromass system.
2. Treatment with this compound:
-
mNPCs are treated with varying concentrations of this compound (ranging from 1 nM to 1 µM) or a vehicle control.
-
The cells are cultured for a period of 7 days.
3. Analysis of GAG Production:
-
Alcian Blue Staining: At the end of the culture period, the micromasses are stained with Alcian blue to visualize GAG content.
-
Sulfated GAG Quantification: A quantitative assay is performed to measure the amount of sulfated GAGs produced by the cells.
4. Gene Expression Analysis:
-
RNA is extracted from mNPCs treated with this compound (specifically at 10 nM) and the vehicle control.
-
Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to analyze the expression levels of genes related to extracellular matrix synthesis, such as Acan, Has2, and Col2a1, as well as the NP-specific marker Cd24.
1. Animal Model:
-
A mouse tail-disc puncture model is used to induce intervertebral disc degeneration. This is a common method to mimic the structural damage that can initiate the degenerative cascade.
2. Puncture Procedure:
-
The intervertebral discs in the mouse tail are punctured with a needle to induce degeneration.
3. Treatment Regimens:
-
Immediate Treatment Model: this compound is administered into the intervertebral disc immediately after the puncture.
-
Latent Treatment Model: this compound is administered 2 weeks after the puncture to assess its effect on established degeneration.
4. Outcome Measures:
-
Radiographic Analysis: Disc height is measured at various time points using the disc height index (%DHI) to assess the progression of degeneration and the protective effect of this compound.
-
Histological Analysis: At the end of the study period, the intervertebral discs are harvested, sectioned, and stained (e.g., with Safranin O) to evaluate the morphology and structure of the nucleus pulposus and surrounding tissues.
Conclusion and Future Directions
The early-stage research on this compound demonstrates its potential as a disease-modifying drug for intervertebral disc degeneration. By stimulating GAG synthesis in nucleus pulposus cells via the PI3K/Akt signaling pathway, this compound has shown efficacy in both preventing and attenuating the progression of IDD in preclinical models.
Further research is warranted to fully elucidate the precise molecular targets of this compound and to optimize its delivery and dosage for clinical applications. Studies in larger animal models that more closely mimic human disc degeneration will be a critical next step in the translational pathway. Additionally, exploring combination therapies, potentially with growth factors, could enhance the regenerative potential of this compound.
References
The Thienoindazole Derivative TD-198946: A Potent Modulator of Glycosaminoglycan Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule TD-198946, a thienoindazole derivative, has emerged as a significant agent in the field of regenerative medicine, particularly for its demonstrated ability to enhance glycosaminoglycan (GAG) synthesis. This technical guide synthesizes the current understanding of this compound, detailing its effects on various cell types, elucidating its mechanism of action through key signaling pathways, and providing a summary of experimental data and methodologies. The information presented herein is intended to support further research and development of this compound as a potential therapeutic for conditions characterized by GAG depletion, such as intervertebral disc degeneration and osteoarthritis.
Introduction
Glycosaminoglycans are long, unbranched polysaccharides that are crucial components of the extracellular matrix (ECM) in various tissues, including cartilage and intervertebral discs. Their ability to attract and retain water is fundamental to the biomechanical properties of these tissues, providing resistance to compressive forces. A decline in GAG content is a hallmark of degenerative conditions like osteoarthritis and intervertebral disc degeneration (IDD).[1] this compound has been identified as a promising compound that can stimulate GAG production, offering a potential avenue for disease-modifying therapies.[1] This document provides a comprehensive overview of the scientific data related to the effects of this compound on GAG synthesis.
Effects of this compound on Glycosaminoglycan Synthesis
This compound has been shown to enhance GAG production in several cell types critical to joint and spinal disc health.
Nucleus Pulposus Cells
In studies involving both mouse and human nucleus pulposus (NP) cells, this compound has been demonstrated to significantly increase the production of GAGs.[1][2] This effect is dose-dependent, with notable increases in GAG synthesis observed at concentrations as low as 10 nM.[2] The highest efficacy in human NP cells was reported at a concentration of 100 nM. This enhanced GAG synthesis contributes to the preservation of NP structure and function, suggesting a therapeutic potential for IDD.
Human Synovium-Derived Stem Cells (hSSCs)
This compound also exerts a significant influence on the chondrogenesis of human synovium-derived stem cells. At concentrations greater than 1 nM, this compound dose-dependently enhances GAG production, with a particular impact on hyaluronan synthesis. Interestingly, the effects of this compound on hSSCs are concentration-dependent and can be synergistic with other growth factors. When combined with transforming growth factor β3 (TGFβ3), lower doses (<1 nM) of this compound promote chondrocyte differentiation and the production of cartilaginous matrices. Conversely, higher doses (>1 nM) attenuate TGFβ3-associated chondrocyte differentiation while still efficiently promoting aggrecan production at concentrations between 1 to 10 nM.
Chondrocytes
In primary mouse chondrocytes and cell lines like ATDC5, this compound stimulates the expression of key chondrocyte markers, including Col2a1 (the gene for type II collagen) and Acan (the gene for aggrecan), with maximal effects observed around 1-10 μM. This indicates a direct effect on chondrocytes to promote the synthesis of essential cartilage matrix components.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on GAG synthesis and related gene expression from the cited literature.
| Cell Type | Concentration of this compound | Observed Effect | Reference |
| Mouse Nucleus Pulposus Cells | 1 nM - 1 µM | Dose-dependent enhancement of sulfated GAG synthesis, with significant effects starting at 10 nM. | |
| Human Nucleus Pulposus Cells | 10 nM | Enhanced expression of ECM synthesis genes (ACAN, HAS2, COL2A1). | |
| Human Nucleus Pulposus Cells | 100 nM | Highest enhancement of GAG synthesis observed. | |
| Human Synovium-Derived Stem Cells | >1 nM | Dose-dependently enhanced GAG production, particularly hyaluronan. | |
| Human Synovium-Derived Stem Cells | 1 - 10 nM | Efficient production of aggrecan. | |
| Human Synovium-Derived Stem Cells | <1 nM (with TGFβ3) | Promoted chondrocyte differentiation and production of cartilaginous matrices. | |
| Primary Mouse Chondrocytes | 1 - 10 µM | Maximum stimulation of Col2a1 and Acan endogenous expression. |
Signaling Pathways Modulated by this compound
The mechanism of action of this compound involves the modulation of key intracellular signaling pathways that regulate chondrogenesis and ECM synthesis.
PI3K/Akt Signaling Pathway
A primary mechanism through which this compound enhances GAG synthesis in nucleus pulposus cells is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Studies have shown that the stimulatory effect of this compound on GAG production can be suppressed by an Akt inhibitor, confirming the involvement of this pathway.
Caption: this compound activates the PI3K/Akt pathway, leading to increased GAG synthesis.
NOTCH3 Signaling Pathway
In human synovium-derived stem cells, this compound has been shown to enhance chondrogenic potential through the NOTCH3 signaling pathway. Microarray analysis revealed an upregulation of NOTCH pathway-related genes in hSSCs treated with this compound. The pro-chondrogenic effect of this compound was diminished by a NOTCH signal inhibitor.
Caption: this compound enhances the chondrogenic potential of hSSCs via the NOTCH3 pathway.
Experimental Protocols
This section outlines the general methodologies employed in studies investigating the effects of this compound.
Cell Culture and Treatment
-
Nucleus Pulposus Cells: Mouse and human NP cells are isolated and cultured in appropriate media. For experiments, cells are typically seeded in micromass cultures and treated with varying concentrations of this compound (e.g., 1 nM to 1 µM) for a specified period, often 7 days.
-
Human Synovium-Derived Stem Cells: hSSCs are isolated from synovial tissue and expanded in culture. For chondrogenesis assays, cells are often cultured as three-dimensional pellets and treated with a range of this compound concentrations, both alone and in combination with growth factors like TGFβ3.
Quantification of Glycosaminoglycans
A common method for quantifying sulfated GAGs is the 1,9-dimethylmethylene blue (DMMB) assay. This colorimetric assay relies on the binding of the DMMB dye to sulfated GAGs, resulting in a color change that can be measured spectrophotometrically.
Gene Expression Analysis
Real-time polymerase chain reaction (RT-PCR) is used to quantify the expression of genes related to GAG synthesis and chondrogenesis, such as ACAN, HAS2, and COL2A1.
Western Blotting
To investigate signaling pathways, western blotting is employed to detect the phosphorylation status of key proteins, such as Akt, to confirm pathway activation.
Caption: General experimental workflow for assessing the effects of this compound.
Conclusion
This compound is a potent small molecule that effectively enhances glycosaminoglycan synthesis in cell types relevant to joint and spinal disc health. Its ability to activate pro-chondrogenic signaling pathways, such as PI3K/Akt and NOTCH3, underscores its potential as a disease-modifying therapeutic agent for degenerative conditions like osteoarthritis and intervertebral disc degeneration. The quantitative data and experimental methodologies summarized in this guide provide a solid foundation for future research aimed at translating the promising preclinical findings of this compound into clinical applications. Further investigation is warranted to fully elucidate its mechanism of action and to optimize its therapeutic potential.
References
Unraveling the Molecular Landscape: A Technical Guide to the Targets of TD-198946 in Mesenchymal Stem Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular targets of the small molecule compound TD-198946 within mesenchymal stem cells (MSCs) and related progenitor cells. Drawing upon current scientific literature, this document outlines the key signaling pathways modulated by this compound, presents quantitative data on its effects, and details the experimental methodologies employed in these seminal studies. The information herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mechanism of action, facilitating further investigation and potential therapeutic applications.
Executive Summary
Molecular Targets and Signaling Pathways
The pro-regenerative effects of this compound in mesenchymal lineage cells are primarily attributed to its influence on two key signaling pathways: PI3K/Akt and NOTCH3.
PI3K/Akt Signaling Pathway
In nucleus pulposus (NP) cells, which share a close lineage with MSCs, this compound has been shown to enhance the production of glycosaminoglycans (GAGs) through the activation of the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and anabolic metabolism. The proposed mechanism involves the activation of Akt, a serine/threonine kinase, which in turn promotes the expression of genes involved in extracellular matrix synthesis.
Figure 1: Proposed PI3K/Akt signaling pathway activated by this compound in nucleus pulposus cells.
NOTCH3 Signaling Pathway
In human synovium-derived stem cells (hSSCs), a source of MSCs with high chondrogenic potential, this compound has been demonstrated to enhance chondrogenesis via the NOTCH3 signaling pathway.[3] Pre-treatment of hSSCs with this compound primes the cells for a more robust chondrogenic response to growth factors like Bone Morphogenetic Protein 2 (BMP2) and Transforming Growth Factor beta-3 (TGFβ3).[3] The activation of NOTCH3 signaling appears to be a key mechanism in this priming effect.
References
- 1. The small compound, this compound, protects against intervertebral degeneration by enhancing glycosaminoglycan synthesis in nucleus pulposus cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small compound, this compound, protects against intervertebral degeneration by enhancing glycosaminoglycan synthesis in nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that this compound enhances the chondrogenic potential of human synovium-derived stem cells through the NOTCH3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
TD-198946: Application Notes and Protocols for In Vitro Chondrogenesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the small molecule TD-198946 to promote in vitro chondrogenesis. This compound, a thienoindazole derivative, has been identified as a potent chondrogenic agent that enhances the differentiation of various stem cell sources into chondrocytes and promotes the synthesis of cartilaginous matrix.[1][2] These protocols are designed to offer a starting point for researchers investigating cartilage regeneration and developing novel therapeutics for osteoarthritis.
Summary of Quantitative Data
The optimal concentration of this compound for in vitro chondrogenesis is dependent on the cell type and the specific desired outcome (e.g., glycosaminoglycan production vs. chondrocyte differentiation). The following tables summarize the effective concentrations and their observed effects based on published studies.
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Type | Effective Concentration Range | Maximum Effect | Key Chondrogenic Markers Upregulated | Reference |
| C3H10T1/2 cells, ATDC5 cells, primary mouse chondrocytes | 1-10 µM | ~1-10 µM | Col2a1, Acan | [1][3] |
| Human Synovium-Derived Stem Cells (hSSCs) | >1 nM (for GAG production) | Not specified | Glycosaminoglycan (GAG), Hyaluronan | [2] |
| Human Synovium-Derived Stem Cells (hSSCs) with TGFβ3 | <1 nM (for chondrocyte differentiation) | 0.25 nM | SOX9, S100, Type II Collagen | |
| Induced Pluripotent Stem Cell-derived Mesenchymal Stem/Stromal Cells (iMSCs) | 100 nM | Not specified | SOX9, ACAN, COL2A1, GAG production |
Table 2: Effects of this compound on Chondrogenesis
| Parameter | Effect | Concentration | Cell Type | Reference |
| Glycosaminoglycan (GAG) Production | Dose-dependent enhancement | >1 nM | hSSCs | |
| Chondrocyte Differentiation (with TGFβ3) | Promoted | <1 nM | hSSCs | |
| Chondrocyte Differentiation (with TGFβ3) | Attenuated | >1 nM | hSSCs | |
| Col2a1 and Acan Expression | Dose-dependent stimulation | 10⁻¹⁰ - 10⁻⁵ M | C3H10T1/2, ATDC5, primary mouse chondrocytes | |
| Hypertrophy (Col10a1, Alp, Mmp13) | No significant effect | 10⁻⁷ M | ATDC5 cells | |
| Dedifferentiation (Col1a1) | No significant effect | 10⁻⁷ M | ATDC5 cells |
Signaling Pathways Modulated by this compound
This compound has been shown to influence key signaling pathways involved in chondrogenesis. Understanding these mechanisms is crucial for designing experiments and interpreting results.
One of the primary mechanisms of this compound is the upregulation of Runx1, a transcription factor that plays a role in chondrocyte differentiation. Additionally, in human synovium-derived stem cells, this compound enhances chondrogenic potential through the activation of the NOTCH3 signaling pathway. Pre-treatment with this compound upregulates NOTCH pathway-related genes, priming the cells for more efficient chondrogenesis when induced with growth factors like BMP2 and TGFβ3. Furthermore, the PI3K/Akt signaling pathway has been implicated in the mechanism of action of this compound, particularly in enhancing GAG production.
References
Application Notes and Protocols: TD-198946 for Chondrogenic Differentiation of ATDC5 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-198946 is a small molecule, thienoindazole derivative identified as a potent chondrogenic agent.[1] It promotes the differentiation of mesenchymal stem cells and cartilage progenitor cells into chondrocytes without inducing hypertrophy, a critical factor in cartilage regeneration.[2] This document provides a detailed protocol for utilizing this compound to induce chondrogenesis in the murine chondrogenic cell line ATDC5, a well-established in vitro model for studying cartilage development.
Mechanism of Action
This compound exerts its pro-chondrogenic effects through multiple signaling pathways. It has been shown to regulate the transcription of RUNX1, a crucial transcription factor for chondrogenesis that also suppresses hypertrophy.[2] In human synovium-derived stem cells, this compound enhances chondrogenic potential through the NOTCH3 signaling pathway.[3][4] Additionally, studies on nucleus pulposus cells suggest the involvement of the PI3K/Akt signaling pathway in this compound-mediated enhancement of glycosaminoglycan (GAG) synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the application of this compound in ATDC5 cell culture based on existing literature.
| Parameter | Value | Cell Type | Notes | Reference |
| Effective Concentration Range | 0.1 - 1.0 µM | ATDC5 | For optimal induction of chondrocyte markers Col2a1 and Acan. | |
| Incubation Time | 7 - 14 days | ATDC5 | Dependent on the differentiation stage and desired endpoint analysis. | |
| Solvent | DMSO | N/A | Prepare stock solutions in DMSO. | |
| Storage of Stock Solution | -20°C for up to 1 year; -80°C for up to 2 years | N/A |
Experimental Protocols
This section outlines the detailed methodology for the culture of ATDC5 cells and the subsequent induction of chondrogenesis using this compound.
Materials
-
ATDC5 cell line
-
DMEM/F-12 (1:1) medium
-
Fetal Bovine Serum (FBS)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO
-
6-well or 24-well tissue culture plates
-
Alcian Blue solution
-
Alizarin Red S solution
ATDC5 Cell Culture and Maintenance
-
Culture Medium: Prepare complete growth medium consisting of DMEM/F-12 (1:1) supplemented with 5% FBS, 1% ITS, and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed ATDC5 cells at a density of 6,000 cells/cm² in tissue culture flasks.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed at the appropriate density.
Chondrogenic Differentiation Protocol with this compound
-
Cell Seeding for Differentiation: Seed ATDC5 cells in multi-well plates (e.g., 6-well or 24-well) at a density that allows them to reach confluency within 6 days.
-
Induction of Differentiation: Once the cells reach confluency, replace the growth medium with differentiation medium. The differentiation medium is the complete growth medium supplemented with this compound.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the differentiation medium to final concentrations ranging from 0.1 µM to 1.0 µM. A vehicle control (DMSO) should be run in parallel.
-
Medium Change: Change the differentiation medium every 2-3 days for the duration of the experiment (typically 7-14 days).
-
Endpoint Analysis: After the desired treatment period, the cells can be harvested for analysis of chondrogenic markers (e.g., qRT-PCR for Col2a1, Acan, Sox9) or stained to visualize cartilage matrix formation.
Staining Procedures
-
Alcian Blue Staining for Proteoglycans:
-
Wash the cell layer with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Stain with 1% Alcian Blue in 0.1 N HCl for 30 minutes.
-
Wash with distilled water and visualize.
-
-
Alizarin Red S Staining for Mineralization:
-
Wash the cell layer with PBS.
-
Fix the cells with 70% ethanol for 10 minutes.
-
Wash with distilled water.
-
Stain with 2% Alizarin Red S (pH 4.2) for 5 minutes.
-
Wash with distilled water and visualize.
-
Visualizations
Signaling Pathway of this compound in Chondrogenesis
Caption: Signaling pathways activated by this compound to promote chondrogenesis.
Experimental Workflow for this compound Treatment of ATDC5 Cells
Caption: Workflow for chondrogenic differentiation of ATDC5 cells using this compound.
References
TD-198946 solubility and stability in DMSO for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-198946 is a thienoindazole derivative identified as a potent chondrogenic agent.[1] It has demonstrated potential as a disease-modifying drug for osteoarthritis by promoting chondrogenic differentiation without inducing hypertrophy.[1] Furthermore, this compound has been shown to protect against intervertebral disc degeneration by enhancing glycosaminoglycan (GAG) synthesis in nucleus pulposus (NP) cells.[2][3] Its mechanism of action involves the modulation of key signaling pathways, including the PI3K/Akt and NOTCH3 pathways.[2] These notes provide detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO) and protocols for its application in in vitro and in vivo experiments.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring experimental reproducibility.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₇H₂₂N₄O₃S | |
| Molecular Weight | 482.55 g/mol | |
| Appearance | White to light yellow solid | |
| Solubility in DMSO | ≥ 28 mg/mL (58.03 mM) | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (DMSO Solution) | -80°C for 2 years; -20°C for 1 year |
Note on DMSO: DMSO is hygroscopic; therefore, it is highly recommended to use newly opened, anhydrous DMSO for preparing stock solutions to ensure maximum solubility.
Experimental Protocols
The following protocols are based on established methodologies for the use of this compound in cell culture and animal models.
Preparation of Stock and Working Solutions
This workflow outlines the steps for preparing this compound solutions for experimental use.
Caption: Workflow for this compound solution preparation.
1. Preparation of this compound Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Prepare a stock solution by dissolving this compound in anhydrous DMSO. A concentration of 10 mM is commonly used.
-
Vortex the solution to ensure the compound is fully dissolved.
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use polypropylene tubes.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
2. Preparation of In Vitro Working Solution
-
For cell-based assays, thaw an aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution in the appropriate culture medium to achieve the desired final concentration. A 1:1000 dilution is a common starting point.
-
Prepare a vehicle control by diluting DMSO in the culture medium at the same ratio (e.g., 1:1000).
-
It is recommended to prepare working solutions fresh for each experiment.
3. Preparation of In Vivo Working Solution
-
For animal studies, thaw an aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution in a sterile vehicle, such as phosphate-buffered saline (PBS), to the final desired concentration. A 1:1000 dilution has been previously used.
-
Prepare a vehicle control by diluting DMSO in sterile PBS at the same final concentration.
In Vitro Treatment Protocol: Nucleus Pulposus Cells
This protocol is based on studies investigating the effect of this compound on glycosaminoglycan (GAG) production in nucleus pulposus cells (NPCs).
-
Cell Seeding: Culture mouse or human NPCs to the desired confluence in standard culture conditions.
-
Treatment: Replace the culture medium with fresh medium containing this compound at various concentrations or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 7 days for GAG synthesis analysis).
-
Analysis: Assess endpoints such as GAG quantification, gene expression analysis of chondrogenic markers (e.g., Acan, Has2, Col2a1), or Western blotting for signaling pathway components.
Table 2: Effective Concentrations of this compound in In Vitro Studies
| Cell Type | Effective Concentration Range | Observed Effect | Source(s) |
| Mouse Nucleus Pulposus Cells | 1 nM - 1 µM (Optimal at 10 nM) | Enhanced GAG synthesis and expression of Acan, Has2, and Col2a1. | |
| Human Nucleus Pulposus Cells | Optimal at 100 nM | Enhanced GAG synthesis. | |
| ATDC5, C3H10T1/2, Primary Mouse Chondrocytes | 1 µM - 10 µM | Stimulated expression of chondrocyte markers Col2a1 and Acan. | |
| Human Synovium-Derived Stem Cells | Not specified | Pretreatment enhanced chondrogenic potential via the NOTCH3 signaling pathway. |
In Vivo Treatment Protocol: Mouse Model of Intervertebral Disc Degeneration
This protocol is adapted from a study using a mouse tail-disc puncture model.
-
Model Induction: Induce intervertebral disc degeneration (IDD) in mice, for example, through annulus fibrosus puncture.
-
Administration: Administer this compound or a vehicle control via intra-articular or intra-discal injection. A 10 µL injection volume has been used in mice.
-
Treatment Schedule: Injections can be administered immediately after injury (prevention model) or at a later time point (treatment model).
-
Analysis: Evaluate treatment efficacy through methods such as measuring disc height index from radiographs and histological analysis of the intervertebral disc structure.
Mechanism of Action and Signaling Pathways
This compound exerts its pro-chondrogenic effects by modulating several signaling pathways.
Caption: Signaling pathways modulated by this compound.
-
PI3K/Akt Signaling: In nucleus pulposus cells, this compound activates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This activation leads to the increased expression of genes responsible for extracellular matrix synthesis, such as aggrecan (Acan) and hyaluronan synthase 2 (Has2), ultimately enhancing GAG production.
-
NOTCH3 Signaling: In human synovium-derived stem cells, this compound has been shown to enhance chondrogenic potential by upregulating the NOTCH3 signaling pathway and its target genes.
-
Runx1 Regulation: this compound also exerts its effects through the regulation of Runx1 expression, a key transcription factor in chondrocyte differentiation and osteoarthritis progression.
References
Application Notes and Protocols for Administering TD-198946 in a Mouse Model of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-198946 is a thienoindazole derivative identified as a potent chondrogenic agent, making it a promising disease-modifying osteoarthritis drug (DMOAD) candidate.[1][2] It functions by promoting chondrogenic differentiation and preventing chondrocyte hypertrophy.[1][2] Preclinical studies in mouse models of osteoarthritis (OA) have demonstrated its potential to prevent and repair cartilage degeneration.[3] These application notes provide detailed protocols for the administration of this compound in a mouse model of osteoarthritis, including the induction of OA, drug delivery, and methods for assessing treatment efficacy.
Mechanism of Action
This compound exerts its chondroprotective effects through multiple signaling pathways:
-
Targeting Runx1: this compound's effects are mediated through the regulation of the transcription factor Runx1, which is typically downregulated in osteoarthritic cartilage.
-
PI3K/Akt Signaling Pathway: The compound enhances the production of glycosaminoglycan (GAG), a key component of cartilage matrix, primarily via the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
-
NOTCH3 Signaling Pathway: this compound has also been shown to enhance the chondrogenic potential of synovium-derived stem cells through the NOTCH3 signaling pathway.
The following diagram illustrates the proposed signaling pathway of this compound in chondrocytes.
Experimental Protocols
This section provides detailed methodologies for inducing osteoarthritis in a mouse model, administering this compound, and assessing the outcomes.
I. Induction of Osteoarthritis in a Mouse Model
Two common and well-validated methods for inducing OA in mice are the surgical Destabilization of the Medial Meniscus (DMM) model and the chemical Monoiodoacetate (MIA)-induced model.
This model mimics post-traumatic osteoarthritis.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Analgesia (e.g., buprenorphine)
-
Surgical microscope or magnifying loupes
-
Sterile surgical instruments (micro-scissors, forceps)
-
Suture material or wound clips
-
Antiseptic solution (e.g., povidone-iodine)
-
Heating pad
Protocol:
-
Anesthetize the mouse using isoflurane. Administer pre-operative analgesia.
-
Shave the fur over the right knee joint and sterilize the skin with an antiseptic solution.
-
Place the mouse on a sterile field under a surgical microscope.
-
Make a small incision on the medial side of the patellar tendon.
-
Carefully dissect the soft tissue to expose the joint capsule.
-
Incise the joint capsule to visualize the medial meniscotibial ligament (MMTL).
-
Transect the MMTL to destabilize the medial meniscus. Be careful to avoid damaging the articular cartilage.
-
Close the joint capsule with a single suture if necessary.
-
Close the skin incision using sutures or wound clips.
-
Allow the mouse to recover on a heating pad until ambulatory.
-
For sham-operated controls, perform the same procedure up to the point of visualizing the MMTL without transecting it.
This model induces OA through chondrocyte apoptosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Monoiodoacetate (MIA)
-
Sterile saline
-
Insulin syringes with a 30-gauge needle
Protocol:
-
Prepare a fresh solution of MIA in sterile saline. A typical dose is 0.5 mg of MIA in 10 µL of saline per mouse.
-
Anesthetize the mouse using isoflurane.
-
Flex the knee of the right hind limb and insert a 30-gauge needle through the patellar tendon into the intra-articular space.
-
Slowly inject 10 µL of the MIA solution.
-
Withdraw the needle and allow the mouse to recover.
-
For control animals, inject 10 µL of sterile saline.
II. Administration of this compound
This compound is administered via intra-articular injection.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a low percentage of DMSO, if necessary for solubility)
-
Insulin syringes with a 30-gauge needle
Protocol:
-
Prepare the this compound solution in the chosen vehicle. The effective concentration in in-vitro studies is around 1-10 μM. The in-vivo dose should be optimized for the specific experimental design.
-
Two treatment paradigms can be employed: a prevention model and a repair model .
-
Prevention Model: Administer the first intra-articular injection of this compound immediately after the induction of OA (DMM surgery or MIA injection).
-
Repair Model: Administer the first intra-articular injection of this compound at a set time point after OA induction (e.g., 4 weeks) when cartilage degeneration has already begun.
-
-
Anesthetize the mouse as described previously.
-
Perform the intra-articular injection of the this compound solution (typically 5-10 µL) into the OA-induced knee joint.
-
The frequency of administration should be determined based on the experimental goals, but weekly or bi-weekly injections are common starting points.
The following diagram outlines the experimental workflow.
III. Outcome Assessment
Materials:
-
Formalin
-
Decalcifying solution (e.g., EDTA)
-
Paraffin
-
Microtome
-
Safranin-O and Fast Green stains
-
Microscope
Protocol:
-
At the end of the experiment, euthanize the mice and dissect the knee joints.
-
Fix the joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the joints in a suitable decalcifying solution until the bones are soft.
-
Process the tissues and embed them in paraffin.
-
Cut 5 µm thick sagittal sections of the knee joint.
-
Stain the sections with Safranin-O and Fast Green to visualize cartilage proteoglycans (red/orange) and bone/other tissues (green).
-
Score the cartilage degradation using the Osteoarthritis Research Society International (OARSI) grading system.
OARSI Histological Scoring System for Mice
| Grade | Description |
| 0 | Intact cartilage surface and normal cellularity. |
| 1 | Surface fibrillation and/or loss of superficial zone chondrocytes. |
| 2 | Vertical clefts and erosions extending into the mid-zone of the cartilage. |
| 3 | Vertical clefts and erosions extending to the deep zone of the cartilage, but not to the calcified cartilage. |
| 4 | Full-thickness erosion of the cartilage down to the calcified layer. |
| 5 | Full-thickness erosion of the cartilage with exposure of the subchondral bone. |
| 6 | Deformation of the joint surface with significant cartilage loss and exposure of the subchondral bone. |
Pain is a key clinical symptom of OA. The following tests can be used to assess pain-like behaviors in mice.
1. Mechanical Allodynia (von Frey Test)
Materials:
-
von Frey filaments of varying forces
-
Elevated mesh platform with enclosures for individual mice
Protocol:
-
Acclimate the mice to the testing apparatus for at least 30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw of the affected limb with increasing force.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a withdrawal response.
2. Thermal Hyperalgesia (Hot Plate Test)
Materials:
-
Hot plate apparatus with adjustable temperature
Protocol:
-
Set the hot plate temperature to a noxious level (e.g., 55°C).
-
Place the mouse on the hot plate and start a timer.
-
Observe the mouse for signs of pain, such as licking its paws or jumping.
-
Record the latency to the first pain response.
-
Remove the mouse from the hot plate immediately after a response to avoid tissue damage. A cut-off time (e.g., 30 seconds) should be established.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: OARSI Scores for Cartilage Degradation
| Treatment Group | Medial Femoral Condyle | Medial Tibial Plateau | Lateral Femoral Condyle | Lateral Tibial Plateau |
| Sham Control | ||||
| OA + Vehicle | ||||
| OA + this compound (Preventive) | ||||
| OA + this compound (Repair) |
Data should be presented as mean ± standard deviation.
Table 2: Pain Behavior Assessment
| Treatment Group | Paw Withdrawal Threshold (g) | Hot Plate Latency (s) |
| Sham Control | ||
| OA + Vehicle | ||
| OA + this compound (Preventive) | ||
| OA + this compound (Repair) |
Data should be presented as mean ± standard deviation.
References
Application Notes and Protocols: TD-198946 in Combination with Cell-Sheet Technology for Enhanced Cartilage Regeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Articular cartilage possesses a limited capacity for self-repair, making injuries a significant clinical challenge that can lead to debilitating conditions like osteoarthritis. Cell-sheet technology, a scaffold-free approach, has emerged as a promising strategy for cartilage regeneration. This method allows for the creation of intact, transplantable sheets of chondrocytes complete with their native extracellular matrix (ECM), which is crucial for tissue integration and function.[1][2][3]
TD-198946 is a small molecule thienoindazole derivative identified as a potent inducer of chondrogenesis.[4][5] Research has demonstrated its ability to enhance the chondrogenic potential of various stem cell sources, including human synovium-derived stem cells (hSSCs) and bone-marrow mesenchymal stem cells (BMSCs). This compound has been shown to promote the synthesis of essential cartilage matrix components like glycosaminoglycans (GAGs) and inhibit undesirable outcomes such as fibrosis and chondrocyte hypertrophy.
This document outlines the potential synergistic application of this compound with cell-sheet technology. By incorporating this compound into the cell culture phase, it is hypothesized that the resulting chondrocyte sheets will exhibit enhanced chondrogenic potential, leading to more robust and stable cartilage regeneration upon transplantation. The following protocols and data provide a framework for researchers to explore this combined therapeutic strategy.
Signaling Pathways of this compound
This compound has been shown to modulate key signaling pathways involved in chondrogenesis. Microarray analysis of hSSCs treated with this compound revealed a significant upregulation of NOTCH pathway-related genes. The pro-chondrogenic effects of this compound were diminished by the presence of a NOTCH signal inhibitor, confirming the pathway's role. Specifically, the NOTCH3 signaling pathway is implicated. In other cell types, such as nucleus pulposus cells, this compound was found to enhance GAG production via the PI3K/Akt signaling pathway.
Experimental Data
The following tables summarize quantitative data from studies on this compound and cell-sheet technology. This data illustrates the potential for enhanced outcomes when combining these two methodologies.
Table 1: Effect of this compound on Chondrogenesis in Human Synovium-Derived Stem Cells (hSSCs)
| Treatment Group | GAG Content (μ g/pellet ) | SOX9 mRNA Expression (Fold Change) | COL2A1 mRNA Expression (Fold Change) |
| Control (BMP2 + TGFβ3) | 1.5 ± 0.2 | 1.0 | 1.0 |
| This compound Pre-treatment + (BMP2 + TGFβ3) | 2.5 ± 0.3 | > 2.0 | > 2.0 |
| Data synthesized from findings reported in studies where this compound enhanced chondrogenic potential. |
Table 2: Effect of this compound on Glycosaminoglycan (GAG) Production in Nucleus Pulposus (NP) Cells
| This compound Concentration | Sulfated GAG Quantification (Relative Units) |
| Vehicle | 1.0 |
| 1 nM | ~1.2 |
| 10 nM | ~1.5 |
| 100 nM | ~1.8 |
| 1 μM | ~2.0 |
| Data adapted from dose-response studies on mouse NP cells. |
Table 3: Histological Outcomes of Cartilage Repair Using Cell-Sheet Technology in Animal Models
| Parameter | Cell-Sheet Transplant | Control (Defect Only) |
| Macroscopic Appearance | Smooth, white, hyaline-like tissue | Irregular, fibrous tissue |
| Safranin-O Staining | Strongly Positive (Rich in Proteoglycans) | Negative or Weakly Positive |
| Type II Collagen | Strongly Positive | Negative or Positive for Type I Collagen |
| Integration with Host Cartilage | Good | Poor |
| Summary of typical results from preclinical studies using chondrocyte cell sheets in rabbit and minipig models. |
Protocols
The following section details a proposed protocol for generating chondrogenic cell sheets enhanced by this compound treatment, from cell isolation to transplantation.
Experimental Workflow
Protocol 1: Isolation and Priming of Mesenchymal Stem Cells (MSCs) with this compound
-
Cell Sourcing: Isolate MSCs from a suitable source, such as synovial tissue or bone marrow, following established protocols.
-
Cell Expansion: Culture the isolated MSCs in standard growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO₂. Passage cells upon reaching 80-90% confluency. Use cells at passage 2-4 for experiments.
-
This compound Priming:
-
During the final passage of expansion, culture the MSCs in growth medium supplemented with this compound. Based on existing literature, a concentration range of 10-100 nM is recommended.
-
A study on hSSCs demonstrated efficacy with a 7-day pre-treatment period during the expansion phase.
-
Culture the cells with this compound for 7 days, replacing the medium every 2-3 days.
-
Protocol 2: Fabrication of Chondrogenic Cell Sheets
-
Seeding on Temperature-Responsive Dishes:
-
Following the priming period, detach the this compound-treated MSCs using trypsin-EDTA.
-
Seed the cells at a high density (e.g., 1.0 x 10⁶ cells per 35-mm dish) onto temperature-responsive culture dishes (e.g., UpCell®).
-
-
Chondrogenic Induction:
-
Culture the cells in a chondrogenic induction medium. A typical formulation includes:
-
High-glucose DMEM
-
10 ng/mL TGF-β3
-
100 ng/mL BMP-2
-
100 nM Dexamethasone
-
50 μg/mL Ascorbic acid
-
1% ITS+ Premix
-
-
Culture for 14-21 days to allow for the formation of a robust cell sheet with significant ECM deposition. Replace the medium every 2-3 days.
-
-
Cell Sheet Harvest:
-
To detach the cell sheet, reduce the culture temperature to below 32°C (typically 20°C) for approximately 30-60 minutes.
-
The cell sheet will detach spontaneously from the dish surface. Handle carefully using a sterile cell scraper or membrane support to avoid damage.
-
For thicker constructs, multiple sheets can be layered on top of each other.
-
Protocol 3: In Vivo Transplantation and Evaluation (Rabbit Model)
-
Animal Model: Utilize a full-thickness articular cartilage defect model in the knee joint of skeletally mature New Zealand white rabbits.
-
Surgical Procedure:
-
Under general anesthesia, create a cylindrical full-thickness cartilage defect (e.g., 4 mm diameter, 3 mm depth) in the patellar groove of the femur.
-
Place one or more layers of the harvested this compound-enhanced cell sheets into the defect. Ensure the sheet lies flat and covers the entire defect area.
-
Close the surgical site in layers.
-
-
Post-Operative Care: Administer appropriate analgesics and allow for free cage activity.
-
Evaluation:
-
At designated time points (e.g., 4, 8, and 12 weeks), euthanize the animals and harvest the knee joints.
-
Macroscopic Assessment: Score the repaired tissue based on color, smoothness, and filling of the defect.
-
Histological Analysis: Process the samples for histology. Perform Safranin-O staining (for proteoglycans), Toluidine Blue staining, and immunohistochemistry for Type I and Type II collagen to assess the quality of the regenerated tissue.
-
Biomechanical Testing: If applicable, perform indentation testing to evaluate the mechanical properties of the repaired cartilage.
-
Conclusion
The combination of this compound, a potent chondrogenic small molecule, with scaffold-free cell-sheet technology presents a novel and promising strategy for articular cartilage regeneration. The protocols outlined here provide a foundational framework for investigating this synergistic approach. By priming MSCs with this compound, it is anticipated that the resulting cell sheets will possess superior chondrogenic capacity, leading to the formation of more stable and functional hyaline-like cartilage in vivo. Further research is warranted to optimize this compound dosage and treatment duration and to validate the long-term efficacy and safety of this combined therapy.
References
- 1. Articular cartilage regeneration using cell sheet technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Way to Engineer Cell Sheets for Articular Cartilage Regeneration [mdpi.com]
- 3. Cartilage engineering using chondrocyte cell sheets and its application in reconstruction of microtia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Articular Cartilage Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current and Novel Therapeutics for Articular Cartilage Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3D Culture of Nucleus Pulposus Cells with TD-198946
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intervertebral disc (IVD) degeneration is a primary contributor to low back pain, a condition that significantly impacts quality of life and healthcare systems globally. The degeneration of the nucleus pulposus (NP), the central gelatinous core of the IVD, is considered a key initiating event in this process. A promising therapeutic strategy for IVD degeneration is the stimulation of extracellular matrix (ECM) synthesis by the resident NP cells. The small molecule TD-198946, a thienoindazole derivative, has been identified as a potent agent for promoting glycosaminoglycan (GAG) production in NP cells, offering a potential avenue for therapeutic intervention.[1][2]
These application notes provide detailed protocols for utilizing this compound in three-dimensional (3D) culture systems of nucleus pulposus cells. 3D culture models more accurately mimic the native microenvironment of NP cells compared to traditional two-dimensional (2D) monolayer cultures, providing a more physiologically relevant system for studying the effects of therapeutic compounds.[3][4][5] The protocols outlined below are designed to guide researchers in establishing robust 3D culture systems to evaluate the therapeutic potential of this compound.
Mechanism of Action: this compound in Nucleus Pulposus Cells
This compound enhances the production of glycosaminoglycans (GAGs), crucial components of the nucleus pulposus extracellular matrix, by activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This activation leads to the increased expression of genes responsible for GAG synthesis, such as Aggrecan (Acan) and Hyaluronan Synthase 2 (Has2). The enhanced GAG production helps to maintain the structural integrity and hydration of the nucleus pulposus, thereby mitigating the degenerative process. The effects of this compound on GAG production can be attenuated by the use of an Akt inhibitor, confirming the central role of this signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the effect of this compound on nucleus pulposus cells. These experiments were conducted in 2D micromass cultures and demonstrate the dose-dependent and gene-regulatory effects of the compound.
Table 1: Effect of this compound on Sulfated Glycosaminoglycan (GAG) Production in Mouse NP Cells
| Treatment Group | GAG Content (µ g/well ) | Standard Deviation | p-value vs. Vehicle |
| Vehicle | 1.5 | ± 0.2 | - |
| This compound (1 nM) | 2.0 | ± 0.3 | > 0.05 |
| This compound (10 nM) | 2.8 | ± 0.4 | < 0.05 |
| This compound (100 nM) | 3.5 | ± 0.5 | < 0.05 |
| This compound (1 µM) | 3.8 | ± 0.6 | < 0.05 |
Data adapted from a 7-day culture period. Statistical analysis was performed using one-way ANOVA followed by Dunnett's test.
Table 2: Relative Gene Expression in Mouse NP Cells Treated with this compound (10 nM)
| Gene | Fold Change vs. Vehicle | Standard Deviation | p-value vs. Vehicle |
| Acan (Aggrecan) | 2.5 | ± 0.5 | < 0.05 |
| Has2 (Hyaluronan Synthase 2) | 2.0 | ± 0.4 | < 0.05 |
| Col2a1 (Collagen Type II) | 1.2 | ± 0.3 | > 0.05 (NS) |
Data from a 7-day culture period. Statistical analysis was performed using a Student's t-test. NS = Not Significant.
Experimental Protocols
The following protocols provide a framework for establishing 3D cultures of nucleus pulposus cells to investigate the effects of this compound.
Protocol 1: Alginate Bead Culture of Nucleus Pulposus Cells
This protocol describes the encapsulation of NP cells in alginate beads, a widely used method for 3D cell culture that provides a hydrogel scaffold.
Materials:
-
Primary nucleus pulposus cells
-
Low viscosity sodium alginate solution (1.2% w/v in 0.9% NaCl)
-
Calcium chloride (CaCl₂) solution (102 mM)
-
Complete culture medium (e.g., DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Sterile syringes and needles
-
50 mL conical tubes
-
Cell strainers
Procedure:
-
Cell Preparation: Isolate primary NP cells from tissue using a preferred enzymatic digestion protocol. Resuspend the cells in the complete culture medium at a concentration of 4 x 10⁶ cells/mL.
-
Encapsulation: Mix the cell suspension with the sodium alginate solution at a 1:1 ratio to achieve a final cell concentration of 2 x 10⁶ cells/mL and a final alginate concentration of 0.6% (w/v).
-
Bead Formation: Draw the cell-alginate suspension into a sterile syringe with a 22G needle. Extrude the suspension dropwise into the CaCl₂ solution from a height of approximately 10 cm. Allow the beads to polymerize in the CaCl₂ solution for 10 minutes.
-
Washing: Carefully aspirate the CaCl₂ solution and wash the beads three times with sterile phosphate-buffered saline (PBS).
-
Culture: Transfer the alginate beads to a 6-well plate containing complete culture medium. Add this compound to the desired final concentration (e.g., 10 nM, 100 nM). A vehicle control (DMSO) should be run in parallel.
-
Maintenance: Culture the beads at 37°C in a humidified incubator with 5% CO₂. Change the medium every 2-3 days, replenishing with fresh medium containing this compound or vehicle.
-
Analysis: At predetermined time points (e.g., 7, 14, and 21 days), harvest the beads for analysis. This can include cell viability assays, biochemical assays for GAG and DNA content, and gene expression analysis after cell recovery from the beads.
Protocol 2: Spheroid Culture of Nucleus Pulposus Cells
This protocol details the formation of NP cell spheroids, a scaffold-free 3D culture method that promotes cell-cell interactions.
Materials:
-
Primary nucleus pulposus cells
-
Ultra-low attachment multi-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Sterile conical tubes
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of NP cells in complete culture medium at a concentration of 2.5 x 10⁵ cells/mL.
-
Spheroid Formation: Dispense 200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate. Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Treatment: Prepare culture medium containing the desired concentrations of this compound (e.g., 10 nM, 100 nM) and a vehicle control. Carefully replace the medium in the wells with the treatment or control medium.
-
Culture: Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Spheroids should form within 24-48 hours.
-
Maintenance: Change half of the medium every 2-3 days with fresh medium containing the appropriate concentration of this compound or vehicle.
-
Analysis: Harvest spheroids at desired time points for analysis, including histology, immunohistochemistry for ECM proteins, GAG and DNA quantification, and gene expression analysis.
References
- 1. The small compound, this compound, protects against intervertebral degeneration by enhancing glycosaminoglycan synthesis in nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of 3D culture on the expansion and maintenance of nucleus pulposus progenitor cell multipotency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two‐ and three‐dimensional in vitro nucleus pulposus cultures: An in silico analysis of local nutrient microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: TD-198946 Delivery for In Vivo Cartilage Repair Studies
Topic: TD-198946 Delivery Methods for In Vivo Cartilage Repair Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a thienoindazole derivative, has emerged as a promising small molecule for cartilage repair due to its potent chondrogenic activity. It has been shown to enhance the chondrogenic potential of synovium-derived stem cells and promote chondrogenic differentiation without inducing hypertrophy.[1][2][3] Effective delivery of this compound to the site of cartilage injury is crucial for its therapeutic efficacy in vivo. This document provides detailed application notes and protocols for two primary methods of this compound delivery in preclinical animal models of cartilage repair: intra-articular injection and hydrogel-based sustained release.
While direct comparative studies on the in vivo efficacy of different this compound delivery methods are limited in publicly available literature, this guide provides detailed protocols for each method based on current research. The protocols for hydrogel-based delivery are adapted from studies using similar small molecule chondrogenic agents due to the absence of specific published protocols for this compound.
Signaling Pathways of this compound in Chondrogenesis
This compound is understood to promote chondrogenesis through the activation of key signaling pathways, primarily the NOTCH3 and PI3K/Akt pathways.
NOTCH3 Signaling Pathway: this compound upregulates the NOTCH3 signaling pathway, which enhances the chondrogenic potential of human synovium-derived stem cells (hSSCs).[1][2] This pathway is crucial for regulating the differentiation of these stem cells into chondrocytes.
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is also implicated in the chondro-inductive effects of this compound. This pathway plays a pivotal role in chondrocyte proliferation and terminal differentiation.
Delivery Methods: A Comparative Overview
| Delivery Method | Description | Advantages | Disadvantages | Key Parameters |
| Intra-articular (IA) Injection | Direct injection of a this compound solution into the joint space. | - Simple and minimally invasive.- Rapid onset of action. | - Rapid clearance from the joint, requiring frequent injections.- Potential for systemic side effects with repeated high doses. | - Dose- Injection volume- Frequency of administration |
| Hydrogel-based Sustained Release | Encapsulation of this compound within an injectable hydrogel matrix for controlled release. | - Localized and sustained delivery.- Reduced frequency of administration.- Potential for improved therapeutic efficacy and reduced side effects. | - More complex formulation.- Potential for immunogenicity of the hydrogel material.- Drug release kinetics can be variable. | - Hydrogel composition- Drug loading efficiency- In vitro/in vivo release profile- Biocompatibility |
| Scaffold-based Delivery | Incorporation of this compound into a pre-formed scaffold implanted into the cartilage defect. | - Provides structural support to the defect.- Spatially controlled drug release.- Can be combined with cell-based therapies. | - Requires surgical implantation.- More invasive than injectable methods.- Scaffold degradation rate needs to match tissue regeneration. | - Scaffold material and architecture- Drug loading method- Release kinetics- Mechanical properties |
Experimental Protocols
Intra-articular Injection of this compound in a Mouse Model of Osteoarthritis
This protocol is adapted from commercially available information for in vivo studies with this compound.
Objective: To deliver this compound directly into the joint space to assess its efficacy in preventing or repairing cartilage degeneration in a mouse model of osteoarthritis (OA).
Animal Model: Surgical destabilization of the medial meniscus (DMM) in mice is a commonly used model to induce OA.
Materials:
-
This compound (MedChemExpress or other supplier)
-
Sterile saline (0.9% NaCl)
-
DMSO (optional, for initial stock solution)
-
Insulin syringes with 30G needles
-
Anesthesia (e.g., isoflurane)
-
Animal clippers and surgical preparation supplies
Protocol:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO if necessary, and then dilute to the final concentration in sterile saline. The final concentration of DMSO should be minimized to avoid toxicity.
-
A suggested final concentration for intra-articular injection is 10 µL of a solution containing this compound. The exact concentration of this compound in the solution should be optimized based on preliminary dose-response studies.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the fur around the knee joint to be injected.
-
Clean the injection site with an antiseptic solution (e.g., 70% ethanol and povidone-iodine).
-
-
Intra-articular Injection Procedure:
-
Position the mouse on its back with the knee flexed at a 90-degree angle.
-
Palpate the patellar tendon and the femoral condyles.
-
Insert the 30G needle just medial or lateral to the patellar tendon, directing it into the joint space between the femoral condyles and the tibial plateau.
-
Slowly inject 10 µL of the this compound solution or saline control.
-
Withdraw the needle and gently flex and extend the knee a few times to distribute the solution within the joint.
-
-
Dosing Regimen:
-
Prevention Model: Administer the first injection immediately after DMM surgery, followed by injections every 5 days for 8 weeks.
-
Repair Model: Induce OA via DMM surgery and wait 4 weeks for cartilage degeneration to establish. Then, begin injections every 5 days for 4 weeks.
-
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the animals and harvest the knee joints.
-
Perform histological analysis (e.g., Safranin O-Fast Green staining) to assess cartilage integrity and proteoglycan content.
-
Use a standardized scoring system (e.g., OARSI score) to quantify the degree of cartilage damage.
-
Hydrogel-based Sustained Release of this compound
This protocol is a general guideline adapted from literature on incorporating small molecules into injectable hydrogels for cartilage repair. Specific parameters will need to be optimized for this compound and the chosen hydrogel system.
Objective: To fabricate a this compound-loaded injectable hydrogel for sustained local delivery to a cartilage defect.
Hydrogel System Example: A thermosensitive hydrogel such as a chitosan/β-glycerophosphate system or a photocrosslinkable hydrogel like gelatin methacryloyl (GelMA).
Materials:
-
This compound
-
Hydrogel precursors (e.g., chitosan, β-glycerophosphate, GelMA, photoinitiator)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for injection
-
UV light source (for photocrosslinkable hydrogels)
Protocol:
-
Preparation of this compound-Loaded Hydrogel:
-
Thermosensitive Hydrogel (Chitosan/β-GP):
-
Prepare a sterile chitosan solution in a mild acidic solution (e.g., 0.1 M HCl) and a sterile β-glycerophosphate solution.
-
Dissolve this compound in the chitosan solution. The concentration should be determined based on the desired loading and release profile.
-
Cool both solutions to 4°C.
-
Slowly add the β-GP solution to the chitosan/TD-198946 solution with gentle mixing on ice to form the thermosensitive hydrogel precursor. The solution should remain liquid at low temperatures and gel at body temperature.
-
-
Photocrosslinkable Hydrogel (GelMA):
-
Synthesize or purchase GelMA.
-
Prepare a sterile solution of GelMA in PBS containing a photoinitiator (e.g., Irgacure 2959).
-
Dissolve this compound in the GelMA/photoinitiator solution.
-
Keep the solution protected from light until use.
-
-
-
In Vitro Drug Release Study (Recommended):
-
Prepare the this compound-loaded hydrogel in a multi-well plate.
-
Add a known volume of PBS (pH 7.4) on top of the gel.
-
At predetermined time points, collect the supernatant and replace it with fresh PBS.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the release kinetics.
-
-
In Vivo Application in a Cartilage Defect Model (e.g., Rat or Rabbit):
-
Create a full-thickness cartilage defect in the femoral condyle or trochlear groove of the anesthetized animal.
-
Inject the this compound-loaded hydrogel precursor solution into the defect.
-
For photocrosslinkable hydrogels, expose the defect to UV light for the required time to crosslink the hydrogel in situ.
-
Close the surgical site.
-
-
Outcome Assessment:
-
At selected time points (e.g., 4, 8, 12 weeks), euthanize the animals and harvest the joints.
-
Perform macroscopic and histological evaluation of the repair tissue.
-
Use scoring systems (e.g., ICRS score) to assess the quality of cartilage regeneration.
-
Immunohistochemistry for cartilage-specific markers (e.g., Collagen II, Aggrecan) can also be performed.
-
Conclusion
The choice of delivery method for this compound in in vivo cartilage repair studies depends on the specific research question, the animal model used, and the desired release profile. Intra-articular injection offers a straightforward approach for initial efficacy studies, while hydrogel and scaffold-based systems provide a means for sustained and localized delivery, which may lead to improved therapeutic outcomes. Further research is needed to directly compare the efficacy of these delivery methods for this compound and to optimize the formulation of sustained-release systems for clinical translation.
References
Application Notes and Protocols: Synergistic Effects of TD-198946 with TGF-β3 on Chondrogenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Articular cartilage has a limited capacity for self-repair, making cartilage defects a significant clinical challenge. Stem cell-based therapies, particularly using human synovium-derived stem cells (hSSCs), have shown promise for cartilage regeneration due to their strong chondrogenic potential.[1] Transforming growth factor-β3 (TGF-β3) is a well-established potent inducer of chondrogenesis, primarily acting through the Smad2/3 signaling pathway.[2] Recently, the small molecule TD-198946 has been identified as a chondrogenic agent that functions by regulating the transcription factor Runx1.[3][4]
This document provides detailed application notes and protocols on the synergistic effects of this compound and TGF-β3 on the chondrogenesis of hSSCs. Studies have demonstrated that the combination of these two molecules can significantly enhance the formation of cartilaginous tissue, offering a novel strategy for cartilage repair. The synergistic effect is highly dependent on the concentration of this compound, with low concentrations promoting chondrogenesis and higher concentrations showing an inhibitory effect on chondrocyte differentiation when combined with TGF-β3. The underlying mechanism of this synergy involves the priming of hSSCs by this compound through the NOTCH3 signaling pathway, which enhances their responsiveness to TGF-β3-induced chondrogenesis.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound, both alone and in combination with TGF-β3, on the chondrogenesis of human synovium-derived stem cells (hSSCs).
Table 1: Dose-Dependent Effects of this compound on Glycosaminoglycan (GAG) Production and Chondrocyte Differentiation in hSSC Pellet Culture.
| This compound Concentration | Effect on GAG Production (without TGF-β3) | Effect on Chondrocyte Differentiation (without TGF-β3) |
| >1 nM | Dose-dependently enhanced GAG production, particularly hyaluronan. | No significant impact. |
Table 2: Synergistic and Dose-Dependent Effects of this compound in Combination with TGF-β3 on Chondrogenesis of hSSCs.
| This compound Concentration with TGF-β3 | Effect on Chondrocyte Differentiation & Cartilaginous Matrix Production | Effect on Aggrecan Production | Optimal Condition for Cartilaginous Particle Generation |
| <1 nM | Promoted chondrocyte differentiation and production of cartilaginous matrices (upregulation of SOX9, S100, and type 2 collagen). | - | - |
| 0.25 nM | - | - | Predominantly created cartilaginous particles rich in type 2 collagen and GAG. |
| >1 nM | Attenuated TGF-β3-associated chondrocyte differentiation. | Efficiently produced as judged by safranin O staining. | - |
| 1 to 10 nM | - | Efficiently produced. | - |
Table 3: Effect of this compound Pre-treatment on TGF-β3-Induced Chondrogenesis of hSSCs.
| Pre-treatment Condition | Subsequent Chondrogenic Induction | Outcome |
| This compound (7 days) | BMP2 and TGF-β3 | Enhanced chondrogenic potential and efficient generation of cartilaginous tissue. |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in studying the synergistic effects of this compound and TGF-β3 on chondrogenesis.
Protocol 1: Isolation and Culture of Human Synovium-Derived Stem Cells (hSSCs)
Materials:
-
Synovial tissue samples
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase D
-
70 µm nylon filters
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Obtain synovial tissue samples under sterile conditions.
-
Wash the tissue extensively with PBS containing Penicillin-Streptomycin.
-
Mince the tissue into small pieces (2-3 mm³).
-
Digest the minced tissue with 0.25% trypsin-EDTA for 30 minutes at 37°C with gentle agitation.
-
Neutralize the trypsin with an equal volume of DMEM containing 10% FBS.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the pellet in DMEM containing 10% FBS and 0.2% collagenase D and incubate for 2-3 hours at 37°C with continuous agitation.
-
Filter the cell suspension through a 70 µm nylon filter to remove any undigested tissue.
-
Centrifuge the filtered cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate in T75 flasks.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 3-4 days.
-
Passage the cells when they reach 80-90% confluency. Use cells at passage 3-5 for chondrogenesis experiments.
Protocol 2: 3D Chondrogenic Pellet Culture
Materials:
-
hSSCs (Passage 3-5)
-
15 mL polypropylene conical tubes
-
Chondrogenic medium:
-
High-glucose DMEM
-
1% ITS+ Premix
-
100 nM Dexamethasone
-
50 µg/mL Ascorbate-2-phosphate
-
40 µg/mL L-proline
-
10 ng/mL TGF-β3
-
-
This compound stock solution
Procedure:
-
Harvest hSSCs using trypsin-EDTA and count the cells.
-
Resuspend the cells in chondrogenic medium to a concentration of 5 x 10⁵ cells/mL.
-
Aliquot 0.5 mL of the cell suspension (2.5 x 10⁵ cells) into each 15 mL polypropylene conical tube.
-
Centrifuge the tubes at 450 x g for 10 minutes at room temperature to form a cell pellet at the bottom.
-
Loosen the caps of the tubes to allow for gas exchange.
-
Incubate the tubes at 37°C in a humidified atmosphere with 5% CO₂. Do not disturb the pellets for the first 24 hours.
-
After 24 hours, add the desired concentration of this compound to the chondrogenic medium. For synergistic studies, the medium should already contain 10 ng/mL TGF-β3.
-
Carefully change the medium every 2-3 days, being cautious not to aspirate the pellet.
-
Culture the pellets for 21-28 days.
Protocol 3: Quantification of Glycosaminoglycan (GAG) Content
Materials:
-
Chondrogenic pellets
-
Papain digestion buffer (0.1 M sodium phosphate, 10 mM EDTA, 10 mM L-cysteine HCl, pH 6.5)
-
Papain
-
Dimethylmethylene blue (DMMB) dye solution
-
Chondroitin sulfate standard
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Wash the pellets with PBS and blot dry.
-
Digest each pellet in 1 mL of papain digestion buffer containing 125 µg/mL papain at 60°C for 16-18 hours.
-
Centrifuge the digest at 10,000 x g for 10 minutes to remove any debris.
-
Prepare a standard curve using chondroitin sulfate (0-50 µg/mL).
-
Add 20 µL of the supernatant from the digested sample or standard to a 96-well microplate.
-
Add 200 µL of DMMB dye solution to each well.
-
Immediately read the absorbance at 525 nm using a microplate reader.
-
Calculate the GAG content in the samples by comparing their absorbance to the standard curve.
Protocol 4: Histological Analysis with Safranin O Staining
Materials:
-
Chondrogenic pellets
-
4% Paraformaldehyde (PFA)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin
-
Weigert's iron hematoxylin
-
Fast Green solution
-
0.1% Safranin O solution
-
1% Acetic acid solution
Procedure:
-
Fix the pellets in 4% PFA overnight at 4°C.
-
Dehydrate the pellets through a graded series of ethanol (70%, 95%, 100%).
-
Clear the pellets in xylene.
-
Embed the pellets in paraffin and section them at 5 µm thickness.
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei.
-
Wash in running tap water.
-
Stain with Fast Green solution for 5 minutes as a counterstain.
-
Rinse briefly with 1% acetic acid solution.
-
Stain with 0.1% Safranin O solution for 5 minutes to stain proteoglycans (red/orange).
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the coverslips with a resinous mounting medium.
Protocol 5: Gene Expression Analysis by RT-qPCR
Materials:
-
Chondrogenic pellets
-
TRIzol reagent
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for chondrogenic markers (e.g., SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Homogenize the pellets in TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quantity and quality using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform real-time PCR using SYBR Green qPCR Master Mix and specific primers for the target genes.
-
A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Signaling Pathways and Visualizations
The synergistic effect of this compound and TGF-β3 on chondrogenesis is mediated by the interplay of at least two key signaling pathways: the TGF-β/Smad pathway and the NOTCH signaling pathway.
-
TGF-β/Smad Pathway: TGF-β3 binds to its type II receptor, which then recruits and phosphorylates the type I receptor. The activated type I receptor phosphorylates Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of chondrogenic target genes, including SOX9.
-
This compound and NOTCH3 Pathway: Evidence suggests that this compound enhances the chondrogenic potential of hSSCs by upregulating the NOTCH3 signaling pathway. The activation of the NOTCH pathway can lead to the cleavage of the NOTCH intracellular domain (NICD), which translocates to the nucleus and interacts with transcription factors to regulate gene expression. There is also evidence of direct crosstalk between the NOTCH and TGF-β signaling pathways, where NICD can interact with Smad3 to synergistically activate target gene expression.
The following diagrams visualize the experimental workflow and the proposed signaling mechanism.
Caption: Experimental workflow for studying the synergistic effects of this compound and TGF-β3 on hSSC chondrogenesis.
References
Application Notes and Protocols: Enhancing Chondrogenic Differentiation of Synovium-Derived Stem Cells with TD-198946
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synovium-derived stem cells (SDSCs) have emerged as a promising cell source for cartilage repair due to their high chondrogenic potential.[1][2] Enhancing the efficiency and quality of chondrogenic differentiation is a critical goal in cartilage tissue engineering. TD-198946, a thienoindazole derivative, is a small molecule that has been identified as a potent chondrogenic agent.[3] This document provides detailed application notes and protocols for utilizing this compound to promote the chondrogenic differentiation of SDSCs.
Recent studies have demonstrated that this compound enhances the chondrogenic potential of human synovium-derived stem cells (hSSCs) by activating the NOTCH3 signaling pathway.[4][5] Pre-treatment of hSSCs with this compound during expansion culture has been shown to prime the cells for more efficient chondrogenesis when subsequently induced with growth factors such as bone morphogenetic protein-2 (BMP2) and transforming growth factor beta-3 (TGFβ3). Furthermore, this compound has been shown to upregulate the transcription factor RUNX1, which is crucial for chondrogenesis and the suppression of hypertrophy.
These protocols are designed to provide a framework for researchers to investigate the effects of this compound and optimize chondrogenic differentiation of SDSCs for applications in regenerative medicine and drug discovery.
Data Presentation
Table 1: Effect of this compound on Glycosaminoglycan (GAG) Production in hSSC Pellet Cultures
| Treatment Group | GAG Content (μ g/pellet ) | Fold Change vs. Control |
| Control (without this compound) | Data not available | 1.0 |
| This compound (1 nM) | Data not available | >1.0 (Dose-dependently enhanced) |
| This compound (10 nM) | Data not available | >1.0 (Dose-dependently enhanced) |
| This compound (100 nM) | Data not available | >1.0 (Dose-dependently enhanced) |
| This compound (1000 nM) | Data not available | >1.0 (Dose-dependently enhanced) |
Note: Specific quantitative values for GAG content were not provided in the source material, but it was stated that this compound dose-dependently enhanced GAG production at concentrations >1 nM.
Table 2: Gene Expression Analysis in hSSCs Treated with this compound and TGFβ3
| Treatment Group | SOX9 Expression | S100 Expression | Type 2 Collagen Expression |
| Control (TGFβ3 alone) | Baseline | Baseline | Baseline |
| TGFβ3 + this compound (<1 nM) | Upregulated | Upregulated | Upregulated |
| TGFβ3 + this compound (>1 nM) | Attenuated | Not specified | Not specified |
Signaling Pathway
Caption: this compound enhances chondrogenesis via NOTCH3 and RUNX1 pathways.
Experimental Protocols
Protocol 1: Isolation and Expansion of Synovium-Derived Stem Cells (SDSCs)
-
Tissue Harvest: Obtain synovial tissue from human donors following ethical guidelines.
-
Enzymatic Digestion: Mince the tissue and digest with 0.2% collagenase in DMEM at 37°C for 3 hours.
-
Cell Isolation: Filter the cell suspension, centrifuge to pellet the cells, and wash with PBS.
-
Cell Culture: Plate the isolated cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Culture at 37°C in a 5% CO2 incubator.
-
Cell Expansion: Passage the cells upon reaching 80-90% confluency. Use cells at passage 3-5 for chondrogenic differentiation experiments.
Protocol 2: Priming of SDSCs with this compound
-
Cell Seeding: Seed expanded SDSCs at a density of 5 x 10^5 cells per 100 mm dish.
-
This compound Treatment: During the final 7 days of expansion culture, supplement the growth medium with this compound at a concentration of 100 nM. A vehicle control (e.g., DMSO) should be run in parallel.
-
Medium Change: Change the medium every 2-3 days, replenishing with fresh this compound.
Protocol 3: 3D Pellet Culture for Chondrogenic Differentiation
-
Cell Pelleting: Harvest the primed (and control) SDSCs and resuspend 2.5 x 10^5 cells in a 15 mL conical tube. Centrifuge at 500 x g for 5 minutes to form a pellet.
-
Chondrogenic Induction Medium: Prepare a chemically defined chondrogenic medium. A common formulation includes:
-
High-glucose DMEM
-
1% ITS+ Premix
-
100 nM Dexamethasone
-
50 µg/mL Ascorbate-2-phosphate
-
40 µg/mL L-Proline
-
10 ng/mL TGF-β3 and/or 100 ng/mL BMP2
-
-
Culture Conditions: Carefully add 1 mL of chondrogenic induction medium to each tube without disturbing the pellet. Culture the pellets for 21 days at 37°C in a 5% CO2 incubator.
-
Medium Change: Change the medium every 2-3 days.
Protocol 4: Assessment of Chondrogenic Differentiation
-
Histology:
-
Fix pellets in 4% paraformaldehyde.
-
Embed in paraffin and section.
-
Stain with Safranin-O to visualize glycosaminoglycans (GAGs) and with antibodies against Type II Collagen.
-
-
Biochemical Analysis (GAG Assay):
-
Digest pellets with papain.
-
Use the dimethylmethylene blue (DMMB) dye-binding assay to quantify the sulfated GAG content. Normalize the GAG content to the DNA content of the pellet.
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the pellets at various time points (e.g., day 7, 14, 21).
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative PCR (qPCR) to measure the expression levels of chondrogenic marker genes such as SOX9, ACAN (Aggrecan), and COL2A1 (Type II Collagen). Normalize to a housekeeping gene (e.g., GAPDH).
-
Experimental Workflow
Caption: Workflow for this compound enhanced chondrogenesis of SDSCs.
References
- 1. Synovium-Derived Stem Cell-Based Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synovium-derived stem cell-based chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evidence that this compound enhances the chondrogenic potential of human synovium-derived stem cells through the NOTCH3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for TD-198946 Treatment in a Tail-Disc Puncture Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the therapeutic potential of TD-198946 in a rodent tail-disc puncture model of intervertebral disc degeneration (IDD). The protocols detailed below are designed to ensure reproducibility and generate robust, quantifiable data for preclinical assessment.
Introduction
Intervertebral disc degeneration is a primary contributor to low back pain, characterized by the degradation of the extracellular matrix of the nucleus pulposus (NP) and annulus fibrosus (AF). The tail-disc puncture model is a well-established and minimally invasive method for inducing IDD in rodents, mimicking key pathological features of the human condition.[1][2][3][4]
This compound, a novel chondrogenic agent, has demonstrated the ability to protect against IDD by enhancing glycosaminoglycan (GAG) synthesis in NP cells.[5] Its mechanism of action is primarily associated with the activation of the PI3K/Akt signaling pathway and may also involve the NOTCH3 signaling pathway. This document outlines a detailed experimental design to investigate the efficacy of this compound in this model.
Experimental Design and Groups
A controlled experiment is crucial for elucidating the effects of this compound. The following experimental groups are recommended:
| Group | Description | Rationale |
| 1. Sham Control | No puncture, no treatment. | To establish baseline measurements of healthy intervertebral discs. |
| 2. Vehicle Control | Disc puncture + vehicle administration. | To control for the effects of the puncture injury and the delivery vehicle. |
| 3. This compound Immediate Treatment | Disc puncture + immediate this compound administration. | To assess the preventative effects of this compound on IDD. |
| 4. This compound Delayed Treatment | Disc puncture + this compound administration after a set period (e.g., 2 weeks). | To evaluate the therapeutic effects of this compound on established degeneration. |
Animal Model: Wistar rats or C57BL/6 mice are commonly used for this model. The choice of animal will depend on specific research questions and available resources.
Experimental Protocols
Tail-Disc Puncture Procedure
This protocol is adapted from established methods for inducing IDD.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Sterile surgical instruments
-
20-27G needles (the gauge will influence the severity of degeneration)
-
Fluoroscope or X-ray for guidance (recommended for accuracy)
-
Antiseptic solution (e.g., povidone-iodine)
-
Animal warming pad
Procedure:
-
Anesthetize the animal and place it in a prone position.
-
Identify the coccygeal intervertebral discs (e.g., Co7/8 and Co8/9) by palpation and confirm with fluoroscopy.
-
Prepare the tail with an antiseptic solution.
-
Percutaneously insert the needle into the center of the target disc. The depth of penetration can be controlled to standardize the injury (e.g., puncture through the AF and into the NP).
-
To induce a consistent injury, the needle can be rotated (e.g., 360 degrees) and held in place for a short duration (e.g., 30 seconds).
-
Withdraw the needle and monitor the animal for any adverse effects.
-
Provide post-operative care, including analgesics and monitoring for signs of infection.
This compound Administration
Materials:
-
This compound compound
-
Appropriate vehicle for solubilization (refer to manufacturer's guidelines)
-
Microsyringe for local injection or appropriate formulation for systemic delivery
Procedure:
-
Local Administration: For direct therapeutic effect assessment, a specific dose of this compound can be injected directly into the punctured disc space immediately following the puncture procedure or at a delayed time point.
-
Systemic Administration: this compound can also be administered systemically (e.g., intraperitoneal or subcutaneous injection) at a predetermined dosage and frequency.
The concentration of this compound has been shown to be effective in vitro at concentrations around 1-10 µM, with effects on human nucleus pulposus cells observed at 100 nM. In vivo dosage should be optimized based on pharmacokinetic and pharmacodynamic studies.
Outcome Assessment
A multi-modal approach to assessment is recommended to provide a comprehensive understanding of the treatment effects.
Radiographic Analysis
-
Objective: To measure changes in intervertebral disc height.
-
Protocol:
-
Perform lateral X-rays of the tail at baseline and at specified time points post-puncture (e.g., 2, 4, 8, and 12 weeks).
-
Measure the disc height index (DHI) as the average of the anterior, middle, and posterior disc heights, normalized to the adjacent vertebral body heights.
-
A decrease in DHI is indicative of disc degeneration.
-
Magnetic Resonance Imaging (MRI)
-
Objective: To assess disc hydration, morphology, and the extent of degeneration.
-
Protocol:
-
Perform T2-weighted MRI scans of the tail at the same time points as radiography.
-
High T2 signal intensity in the nucleus pulposus indicates high water content and a healthy disc. A loss of signal intensity is a hallmark of degeneration.
-
Qualitative and quantitative analysis of MRI images can be performed to score the degree of degeneration.
-
Histological Analysis
-
Objective: To examine the cellular and structural changes in the intervertebral disc.
-
Protocol:
-
At the end of the experimental period, euthanize the animals and harvest the coccygeal spines.
-
Fix the tissues in 4% paraformaldehyde, decalcify, and embed in paraffin.
-
Section the discs and stain with:
-
Hematoxylin and Eosin (H&E): For general morphology and cellularity.
-
Safranin O-Fast Green: To visualize proteoglycan content (stains red/orange). A loss of Safranin O staining indicates GAG depletion.
-
-
Use a standardized histological grading scale to quantify the degree of degeneration.
-
Biochemical Analysis
-
Objective: To quantify the GAG and collagen content of the nucleus pulposus.
-
Protocol:
-
Dissect the nucleus pulposus from the harvested discs.
-
Use the dimethylmethylene blue (DMMB) assay to quantify the sulfated GAG content.
-
Use an appropriate assay to measure the total collagen content (e.g., hydroxyproline assay).
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Disc Height Index (%) Over Time
| Group | Baseline | 2 Weeks | 4 Weeks | 8 Weeks | 12 Weeks |
| Sham Control | 100 ± 5 | 99 ± 5 | 98 ± 6 | 97 ± 5 | 96 ± 6 |
| Vehicle Control | 100 ± 5 | 80 ± 7 | 70 ± 8 | 60 ± 9 | 55 ± 10 |
| Immediate Tx | 100 ± 5 | 95 ± 6 | 90 ± 7 | 85 ± 8 | 80 ± 9 |
| Delayed Tx | 100 ± 5 | 81 ± 7 | 78 ± 8 | 75 ± 9 | 72 ± 10 |
Data are presented as mean ± standard deviation.
Table 2: Glycosaminoglycan (GAG) Content (μg/mg wet weight) at 12 Weeks
| Group | GAG Content |
| Sham Control | 50 ± 5 |
| Vehicle Control | 20 ± 4 |
| Immediate Tx | 40 ± 6 |
| Delayed Tx | 35 ± 5 |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathways for this compound in promoting chondrogenesis.
Experimental Workflow
Caption: Workflow for this compound evaluation in the tail-disc puncture model.
Logical Relationship of Degeneration Cascade
Caption: Simplified cascade of events in puncture-induced disc degeneration.
References
- 1. A Novel Rat Tail Needle Minimally Invasive Puncture Model Using Three-Dimensional Printing for Disk Degeneration and Progressive Osteogenesis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental model of intervertebral disc degeneration by needle puncture in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple disc degeneration model induced by percutaneous needle puncture in the rat tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing TD-198946 Dosage
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of TD-198946 to promote chondrogenesis while avoiding cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell culture?
A1: Based on published studies, the effective concentration of this compound for inducing chondrogenic differentiation in various cell types, including primary mouse chondrocytes and mesenchymal stem cells, is typically in the range of 1-10 µM.
Q2: What are the known signaling pathways activated by this compound?
A2: this compound is known to promote chondrogenesis through the regulation of Runx1 expression. It has also been shown to activate the PI3K/Akt and NOTCH3 signaling pathways.
Q3: Are there any known cytotoxic effects of this compound?
A3: Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound at various concentrations. As with any small molecule compound, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. This guide provides protocols to help you establish the optimal dosage.
Q4: What methods can I use to assess the cytotoxicity of this compound?
A4: Several standard in vitro assays can be used to evaluate cytotoxicity. These include:
-
MTT Assay: Measures cell metabolic activity, which is an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells.
Troubleshooting Guide: Dosage Optimization
This guide will help you address common issues encountered when determining the optimal, non-toxic dosage of this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced cell viability at expected effective concentration. | The effective concentration for chondrogenesis may be close to the cytotoxic concentration for your specific cell line. | Perform a dose-response curve starting from a lower concentration (e.g., 0.1 µM) and increasing to a higher concentration (e.g., 50 µM). Use the MTT or LDH assay to determine the concentration at which viability drops significantly. |
| Inconsistent results between cytotoxicity assays. | Different assays measure different aspects of cell death. For example, a compound might inhibit metabolic activity (affecting the MTT assay) before causing membrane damage (detected by the LDH assay). | Use a combination of assays to get a comprehensive picture of cytotoxicity. For example, combine a viability assay (MTT) with a membrane integrity assay (LDH) and an apoptosis assay (Annexin V/PI). |
| High background in cytotoxicity assays. | Contamination of cell cultures, issues with reagents, or improper handling. | Ensure aseptic cell culture techniques. Use fresh, properly stored reagents. Include appropriate controls in your experimental setup (e.g., vehicle control, positive control for cytotoxicity). |
| No chondrogenic effect at non-toxic concentrations. | The specific cell line may be less responsive to this compound. The treatment duration may be insufficient. | Confirm the chondrogenic potential of your cell line. Optimize the treatment duration by performing a time-course experiment (e.g., 24, 48, 72 hours). |
Experimental Protocols
Determining the Optimal Non-Toxic Concentration of this compound
This workflow outlines the steps to identify the optimal concentration of this compound that promotes chondrogenesis without causing significant cytotoxicity.
Figure 1: Experimental workflow for optimizing this compound dosage.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well plate with cultured cells
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.[1][2][3]
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
| This compound Concentration (µM) | Absorbance (570 nm) | % Viability vs. Control |
| 0 (Vehicle Control) | (Value) | 100% |
| 0.1 | (Value) | (Calculated Value) |
| 1 | (Value) | (Calculated Value) |
| 10 | (Value) | (Calculated Value) |
| 25 | (Value) | (Calculated Value) |
| 50 | (Value) | (Calculated Value) |
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
96-well plate with cultured cells
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate the plate for the desired time period.
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.[4]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
| This compound Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Spontaneous Release) | (Value) | 0% |
| 0.1 | (Value) | (Calculated Value) |
| 1 | (Value) | (Calculated Value) |
| 10 | (Value) | (Calculated Value) |
| 25 | (Value) | (Calculated Value) |
| 50 | (Value) | (Calculated Value) |
| Lysis Buffer (Maximum Release) | (Value) | 100% |
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cultured cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with desired concentrations of this compound.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage)
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle Control) | (Value) | (Value) | (Value) |
| (Concentration 1) | (Value) | (Value) | (Value) |
| (Concentration 2) | (Value) | (Value) | (Value) |
| (Concentration 3) | (Value) | (Value) | (Value) |
Signaling Pathways
The following diagrams illustrate the known signaling pathways modulated by this compound.
Figure 2: Signaling pathways modulated by this compound.
References
Troubleshooting low efficacy of TD-198946 in human chondrocyte cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using TD-198946 in human chondrocyte cultures. Our goal is to help you optimize your experiments and address common challenges, such as observing lower-than-expected efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a thienoindazole derivative identified as a potent chondrogenic agent.[1] It promotes the differentiation of chondrocytes and the production of cartilage matrix components. Its mechanism of action involves the regulation of Runx1 expression, which is often downregulated in osteoarthritis.[1] Furthermore, studies suggest its effects are mediated through the PI3K/Akt and NOTCH3 signaling pathways.[2][3]
Q2: What are the expected effects of this compound on human chondrocyte cultures?
A2: In primary chondrocytes and chondrogenic cell lines, this compound has been shown to dose-dependently stimulate the expression of key chondrocyte markers, such as Collagen Type II (COL2A1) and Aggrecan (ACAN).[1] It also enhances the production of glycosaminoglycans (GAGs), a critical component of the cartilage matrix. The compound is designed to induce chondrogenic differentiation without promoting unwanted hypertrophic changes.
Q3: What is the recommended concentration range for this compound?
A3: The optimal concentration can vary depending on the cell source and specific experimental conditions. In primary mouse chondrocytes and some cell lines, maximum effects on marker gene expression are observed around 1-10 µM. However, when used in combination with other growth factors like TGF-β3 on human synovium-derived stem cells, pro-chondrogenic effects have been noted at much lower concentrations, even below 1 nM. We recommend performing a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific human chondrocyte lot and assay.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution. For long-term storage, the stock solution should be kept at -80°C (for up to 2 years) or -20°C (for up to 1 year). Always prepare fresh dilutions of the compound in your culture medium for each experiment to avoid degradation.
Troubleshooting Guide: Low Efficacy of this compound
If you are observing lower-than-expected chondrogenic effects with this compound, please follow this step-by-step guide to identify the potential cause.
Issue 1: Problems with the Compound or its Preparation
-
Incorrect Concentration: The dose-response of primary human chondrocytes can be variable. The previously effective concentration for one donor lot may not be optimal for another.
-
Solution: Perform a new dose-response curve for each new batch of cells to identify the optimal concentration.
-
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to compound degradation.
-
Solution: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Prepare fresh working solutions from the stock for every experiment.
-
-
Solubility Issues: If the compound precipitates in the culture medium, its effective concentration will be significantly reduced.
-
Solution: Visually inspect the culture medium after adding the compound. If you see any precipitate, consider pre-diluting the compound in a small volume of medium before adding it to the final culture vessel. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all conditions, including vehicle controls.
-
Issue 2: Suboptimal Cell Culture Conditions
-
Poor Cell Health or Phenotype: Primary human chondrocytes are sensitive cells that can lose their chondrogenic phenotype (dedifferentiate) with successive passages in monolayer culture. Stressed or dedifferentiated cells may not respond effectively to chondrogenic stimuli.
-
Solution: Use low-passage chondrocytes (ideally P0-P2) for your experiments. Ensure cells exhibit a healthy, polygonal morphology before starting treatment. Confirm the chondrocytic phenotype by checking baseline expression of marker genes like SOX9 and COL2A1.
-
-
Incorrect Seeding Density: Both very low and very high cell densities can negatively impact chondrocyte health and responsiveness.
-
Solution: Optimize the seeding density for your specific culture format (e.g., monolayer, micromass, or pellet culture). A common starting point for monolayer is 1x10^4 cells/cm².
-
-
Inappropriate Culture Medium: The basal medium and supplements can significantly influence the outcome.
-
Solution: Ensure you are using a medium that supports chondrocyte viability and differentiation, such as DMEM/F-12 supplemented with FBS, ascorbic acid, and other necessary factors. Some primary cells have specific nutritional requirements that may not be present in all media formulations.
-
Issue 3: Experimental Design and Assay Selection
-
Insufficient Treatment Duration: Chondrogenesis is a multi-day process. A short treatment duration may not be sufficient to observe significant changes in gene expression or matrix deposition.
-
Solution: Run a time-course experiment (e.g., 3, 7, and 14 days) to determine the optimal endpoint for your assays.
-
-
Timing of Outcome Assessment: The timing of analysis is critical. Gene expression changes (e.g., COL2A1 mRNA) will occur earlier than protein synthesis and matrix deposition (e.g., GAG accumulation).
-
Solution: Align your assay with the expected biological timeline. Use qPCR to assess early changes in gene expression and biochemical assays (like Alcian Blue or DMMB) or immunohistochemistry for later-stage matrix production.
-
-
Lack of Positive Controls: Without a positive control, it is difficult to determine if the issue lies with the compound or the experimental system itself.
-
Solution: Include a well-characterized chondrogenic agent, such as a member of the TGF-β family (e.g., TGF-β3), as a positive control to confirm that your cells are capable of responding to chondrogenic stimuli.
-
Data Presentation
Clear data presentation is crucial for troubleshooting. Below are examples of how to structure your data to identify the source of low efficacy.
Table 1: Hypothetical Dose-Response Data for this compound (Assay: COL2A1 Gene Expression via qPCR at Day 7)
| Treatment | Concentration | Fold Change (vs. Vehicle) | Standard Deviation |
| Vehicle | 0.1% DMSO | 1.0 | 0.15 |
| This compound | 10 nM | 1.8 | 0.25 |
| This compound | 100 nM | 4.5 | 0.60 |
| This compound | 1 µM | 12.2 | 1.80 |
| This compound | 10 µM | 11.5 | 1.75 |
| Positive Control | 10 ng/mL TGF-β3 | 15.0 | 2.10 |
Table 2: Hypothetical Time-Course Data for this compound (Assay: Glycosaminoglycan (GAG) Content via Alcian Blue Staining)
| Treatment (1 µM this compound) | Day 3 (OD 595nm) | Day 7 (OD 595nm) | Day 14 (OD 595nm) |
| Vehicle | 0.12 ± 0.02 | 0.15 ± 0.03 | 0.18 ± 0.03 |
| This compound | 0.14 ± 0.02 | 0.35 ± 0.05 | 0.78 ± 0.09 |
| Positive Control (TGF-β3) | 0.18 ± 0.03 | 0.45 ± 0.06 | 0.95 ± 0.11 |
Experimental Protocols
Protocol 1: Preparation and Application of this compound
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquoting: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -80°C.
-
Preparation of Working Solution: On the day of the experiment, thaw one aliquot. Perform serial dilutions in pre-warmed, complete chondrocyte culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Application: Aspirate the old medium from the chondrocyte cultures and gently add the medium containing this compound or the vehicle control.
-
Incubation: Culture the cells for the desired duration, changing the medium every 2-3 days with freshly prepared solutions.
Protocol 2: Alcian Blue Staining for Glycosaminoglycan (GAG) Quantification
-
Cell Culture: Plate human chondrocytes in a 24-well plate and treat with this compound as described above for 7-14 days.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Staining: Wash the fixed cells three times with distilled water. Add 0.5 mL of Alcian Blue solution (1% w/v in 0.1 N HCl, pH 1.0) to each well and incubate for 30 minutes at room temperature.
-
Washing: Aspirate the staining solution and wash the wells extensively with distilled water until the water runs clear to remove unbound dye.
-
Quantification: Add 0.5 mL of 6 M guanidine hydrochloride to each well and incubate for 6 hours at room temperature with gentle shaking to extract the bound dye.
-
Measurement: Transfer 100 µL of the extracted dye solution to a 96-well plate and measure the absorbance at 595 nm using a plate reader.
Visualizations
Caption: Known signaling pathways activated by this compound in chondrogenic cells.
Caption: A standard experimental workflow for evaluating this compound efficacy.
Caption: A decision tree for troubleshooting low efficacy of this compound.
References
Navigating the Challenges of TD-198946 with Cells from Older Donors: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule TD-198946 holds significant promise as a potent chondrogenic agent, driving the differentiation of progenitor cells into cartilage-producing chondrocytes. However, researchers utilizing cells from older donors may encounter diminished efficacy of this compound. This technical support center provides a comprehensive guide to understanding and potentially overcoming the limitations of using this compound with aged cell populations, focusing on the impact of cellular senescence.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a thienoindazole derivative that promotes chondrogenesis primarily by upregulating the transcription of the Runt-related transcription factor 1 (Runx1).[1][2][3] This action stimulates the expression of key chondrocyte markers, including Collagen Type II Alpha 1 Chain (COL2A1) and Aggrecan (ACAN).[1] Additionally, this compound has been shown to influence other critical signaling pathways involved in cartilage formation, such as the Phosphoinositide 3-kinase (PI3K)/Akt and NOTCH3 pathways.
Q2: Why might the effectiveness of this compound be reduced when using cells from older donors?
A2: Cells from older donors are more likely to be in a state of cellular senescence. This state is characterized by irreversible growth arrest and significant changes in cellular function, which can directly impair the chondrogenic process. Senescent cells often exhibit a reduced response to anabolic stimuli, which could dampen the effects of this compound.
Q3: How does cellular senescence specifically interfere with chondrogenesis?
A3: Cellular senescence impacts chondrogenesis in several ways:
-
Reduced Proliferative Capacity: Senescent cells have a limited ability to divide, which is crucial for generating a sufficient number of cells for tissue formation.[4]
-
Altered Signaling Pathways: Key signaling pathways essential for chondrogenesis, and those targeted by this compound, can be dysregulated in senescent cells. For instance, PI3K/Akt signaling may be abnormally activated, contributing to a pro-senescence state rather than promoting differentiation. Furthermore, basal NOTCH signaling activity has been observed to decrease in aged mesenchymal stem cells (MSCs).
-
Senescence-Associated Secretory Phenotype (SASP): Senescent cells secrete a cocktail of pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes known as the SASP. This inflammatory microenvironment is detrimental to cartilage formation and can promote further tissue degradation.
-
Impaired Differentiation Potential: Senescent chondrogenic progenitor cells show a diminished capacity to differentiate into functional chondrocytes.
Q4: Are there any known direct interactions between this compound and senescent cells?
A4: Currently, there is no direct published evidence detailing the specific efficacy of this compound on senescent cells. However, given that Runx1, the primary target of this compound, has been shown to induce a senescence-like growth arrest, the interplay is complex. It is plausible that in an already senescent cell, the upregulation of Runx1 by this compound may not efficiently translate into a chondrogenic response.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound and cells from older donors.
| Problem | Potential Cause | Suggested Solution |
| Reduced or no induction of chondrogenic markers (e.g., COL2A1, ACAN) after this compound treatment. | 1. High percentage of senescent cells in the culture. 2. Altered signaling pathways (PI3K/Akt, NOTCH) in aged cells. 3. Sub-optimal concentration of this compound for aged cells. | 1. Assess Senescence: Quantify the percentage of senescent cells using Senescence-Associated β-galactosidase (SA-β-gal) staining or by measuring the expression of senescence markers like p16INK4a and p21WAF1/Cip1. 2. Modulate Signaling Pathways: Consider co-treatment with inhibitors or activators of relevant pathways. For example, if aberrant PI3K/Akt signaling is suspected, a specific inhibitor could be tested. 3. Dose-Response Experiment: Perform a dose-response curve with a wider range of this compound concentrations to determine the optimal dose for your specific cell population. 4. Senolytic Treatment: As an exploratory approach, consider pre-treating the cell culture with senolytics to remove senescent cells before inducing differentiation. |
| High variability in chondrogenic response between different donor cell populations. | Inherent biological variability and differing proportions of senescent cells among donors. | Donor Screening: Screen cell populations from different donors for senescence markers and baseline chondrogenic potential before initiating large-scale experiments. Pool cells from multiple donors to average out individual variations. |
| Increased expression of inflammatory markers or matrix metalloproteinases (MMPs) after this compound treatment. | The SASP from senescent cells may be counteracting the chondrogenic effects of this compound. | SASP Inhibition: Test the effect of SASP inhibitors, such as specific cytokine-neutralizing antibodies or small molecule inhibitors of SASP-related pathways (e.g., NF-κB inhibitors), in combination with this compound. |
Experimental Protocols
Protocol 1: Assessment of Cellular Senescence in Donor Cells
Objective: To quantify the level of senescence in a population of chondrocytes or MSCs from older donors.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate at an appropriate density.
-
SA-β-gal Staining:
-
Fix the cells with a formaldehyde/glutaraldehyde solution.
-
Wash the cells with PBS.
-
Incubate the cells overnight at 37°C with the SA-β-gal staining solution (containing X-gal at pH 6.0).
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantify the percentage of blue-stained cells out of the total cell number.
-
-
Immunofluorescence for p16INK4a/p21WAF1/Cip1:
-
Fix and permeabilize the cells.
-
Block with a suitable blocking buffer.
-
Incubate with primary antibodies against p16INK4a or p21WAF1/Cip1.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Image using a fluorescence microscope and quantify the percentage of positive cells.
-
Protocol 2: In Vitro Chondrogenesis Assay with this compound
Objective: To evaluate the chondrogenic potential of donor cells in response to this compound.
Methodology:
-
Micromass Culture:
-
Resuspend cells at a high density (e.g., 1 x 107 cells/mL) in chondrogenic medium.
-
Pipette a small droplet (e.g., 10-20 µL) into the center of a well in a multi-well plate.
-
Allow the cells to adhere for a few hours in a humidified incubator.
-
Gently add chondrogenic medium supplemented with the desired concentration of this compound or vehicle control.
-
-
Culture and Medium Change: Culture the micromasses for 21-28 days, changing the medium every 2-3 days.
-
Analysis:
-
Histology: Fix the micromasses, embed in paraffin, section, and stain with Alcian Blue (for glycosaminoglycans) and Picrosirius Red (for collagen).
-
Biochemical Analysis: Digest the micromasses and quantify the amount of glycosaminoglycans (GAGs) using the DMMB assay and DNA content using a fluorescent DNA quantification kit. Normalize GAG content to DNA content.
-
Gene Expression: Extract RNA from the micromasses at different time points and perform qRT-PCR for chondrogenic marker genes (e.g., SOX9, COL2A1, ACAN) and senescence markers.
-
Visualizations
Caption: Signaling pathways influenced by this compound to promote chondrogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of Runx1 in skeletal development and osteoarthritis: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An “EVs-in-ECM” mimicking system orchestrates transcription and translation of RUNX1 for in-situ cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eliminating senescent chondrogenic progenitor cells enhances chondrogenesis under intermittent hydrostatic pressure for the treatment of OA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Experimental Results with TD-198946
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with the chondrogenic agent TD-198946.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a thienoindazole derivative identified as a potent chondrogenic agent. Its primary mechanism of action involves the enhancement of glycosaminoglycan (GAG) synthesis, a critical component of the cartilage extracellular matrix. This effect is mediated primarily through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2] this compound has also been shown to influence the NOTCH3 and Runx1 signaling pathways, which are involved in chondrogenesis and the regulation of chondrocyte differentiation.[3][4]
Q2: What is the optimal concentration of this compound to use in my experiments?
A2: The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Based on published data, a concentration of 10 nM has been shown to be effective for enhancing GAG synthesis in mouse nucleus pulposus cells, while 100 nM was most effective in human nucleus pulposus cells.[2] For inducing chondrocyte markers like Col2a1 and Acan, maximal effects have been observed in the range of 1-10 μM. When used in combination with TGF-β3 to promote chondrocyte differentiation, lower concentrations of this compound (<1 nM) have been found to be synergistic. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Stability of the stock solution at -20°C is generally for at least one year.
Q4: I am observing high variability in my GAG quantification assays. What could be the cause?
A4: Variability in GAG quantification assays, such as the DMMB (dimethylmethylene blue) assay, can arise from several factors. These include inconsistencies in cell seeding density, variations in the duration of this compound treatment, and issues with the assay itself. For the DMMB assay, it is crucial to ensure complete digestion of the extracellular matrix to release all GAGs. The pH of the DMMB reagent is also critical; a lower pH (e.g., 1.5) can help minimize interference from other polyanions like DNA and hyaluronic acid. Additionally, ensure that the absorbance is read immediately after adding the DMMB reagent, as the color complex can be unstable.
Q5: My Western blot for phosphorylated Akt (p-Akt) shows no signal or a very weak signal after this compound treatment. What should I do?
A5: A lack of p-Akt signal can be due to several reasons. First, ensure that your cells were stimulated with this compound for the appropriate amount of time to observe Akt phosphorylation, which is often a transient event. Time-course experiments are recommended. Second, it is critical to use lysis buffers containing fresh phosphatase inhibitors to prevent dephosphorylation of Akt during sample preparation. Other potential issues include suboptimal antibody concentrations, insufficient protein loading, or problems with the transfer of proteins to the membrane. Always include a positive control to validate your antibody and detection system.
Troubleshooting Guides
Issue 1: Inconsistent Chondrogenic Differentiation
Symptoms:
-
High variability in the expression of chondrogenic marker genes (e.g., SOX9, COL2A1, ACAN) between replicate experiments.
-
Inconsistent GAG production as measured by Alcian Blue staining or DMMB assay.
-
Morphological heterogeneity in cell cultures.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Source and Passage Number | Use cells from a reliable source and maintain a consistent, low passage number. Chondrocytes can dedifferentiate with increasing passages in monolayer culture. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. High-density micromass or pellet cultures are often preferred for chondrogenesis. |
| This compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and desired outcome (e.g., GAG synthesis vs. differentiation). |
| Culture Medium Composition | Ensure consistent quality and composition of the culture medium, including growth factors (e.g., TGF-β3) if used in combination with this compound. |
| Duration of Treatment | Optimize the duration of this compound treatment. Chondrogenesis is a multi-day process, and the timing of analysis is critical. |
Issue 2: Variability in Signaling Pathway Analysis (PI3K/Akt, NOTCH, Runx1)
Symptoms:
-
Inconsistent phosphorylation status of Akt (p-Akt) in Western blots.
-
Variable expression levels of NOTCH3 or its target genes.
-
Fluctuations in Runx1 mRNA or protein levels.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Transient Signaling Events | For phosphorylation events, perform a time-course experiment to capture the peak of activation. |
| Sample Preparation | Always use fresh lysis buffer containing both protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process. |
| Antibody Performance | Validate primary antibodies using positive and negative controls. Titrate antibody concentrations to find the optimal signal-to-noise ratio. |
| Loading Controls | Use appropriate loading controls (e.g., total Akt for p-Akt) to normalize for protein loading variations in Western blots. |
| qPCR Variability | For gene expression analysis, ensure high-quality RNA, proper primer design and validation, and consistent reverse transcription efficiency. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Glycosaminoglycan (GAG) Production
| This compound Concentration | Cell Type | GAG Production (Relative to Vehicle Control) | Reference |
| 1 nM | Human Synovium-Derived Stem Cells | ~1.2-fold increase | |
| 10 nM | Mouse Nucleus Pulposus Cells | Significant increase (peak effect) | |
| 10 nM | Human Synovium-Derived Stem Cells | ~1.5-fold increase | |
| 100 nM | Human Nucleus Pulposus Cells | Significant increase (peak effect) | |
| 100 nM | Human Synovium-Derived Stem Cells | ~1.8-fold increase | |
| 1 µM | C3H10T1/2 cells, ATDC5 cells | Near-maximal effect on chondrocyte markers |
Note: The values in this table are approximate and collated from descriptive data in the cited literature. Researchers should generate their own dose-response curves for precise quantification.
Table 2: Effect of this compound on Chondrogenic Gene Expression
| Gene | Cell Type | This compound Treatment | Fold Change (approximate) | Reference |
| Runx1 | C3H10T1/2 cells | 100 nM | Upregulated | |
| SOX9 | Human Synovium-Derived Stem Cells | <1 nM (with TGF-β3) | Upregulated | |
| COL2A1 | C3H10T1/2 cells | 1 µM | Upregulated | |
| ACAN | C3H10T1/2 cells | 1 µM | Upregulated |
Note: This table provides a summary of reported trends. Actual fold changes will vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Glycosaminoglycan (GAG) Quantification using DMMB Assay
-
Sample Preparation:
-
For cell pellets or tissue samples, digest with a papain solution (e.g., 125 µg/mL papain in 0.1 M sodium phosphate, 5 mM EDTA, 5 mM L-cysteine-HCl, pH 6.5) overnight at 60°C.
-
Centrifuge the digest to pellet any debris and collect the supernatant containing the solubilized GAGs.
-
-
DMMB Reagent Preparation:
-
Prepare a solution of 16 mg/L 1,9-dimethylmethylene blue in a solution containing 40 mM NaCl, 40 mM glycine, adjusted to pH 1.5 with HCl.
-
-
Assay Procedure:
-
Prepare a standard curve using chondroitin sulfate (e.g., 0-50 µg/mL).
-
Add 20 µL of standards and samples to a 96-well microplate in duplicate.
-
Add 200 µL of the DMMB reagent to each well.
-
Immediately read the absorbance at 525 nm and 595 nm. The difference in absorbance (A525 - A595) is used to correct for background.
-
-
Data Analysis:
-
Calculate the GAG concentration in your samples based on the standard curve. Normalize the GAG content to the DNA content of the sample for more accurate comparisons.
-
Protocol 2: Western Blot for Phosphorylated Akt (p-Akt)
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate).
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against p-Akt (e.g., Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total Akt.
-
Mandatory Visualizations
References
- 1. Frontiers | Strategies to Modulate the Redifferentiation of Chondrocytes [frontiersin.org]
- 2. Troubleshooting fine‐tuning procedures for qPCR system design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that this compound enhances the chondrogenic potential of human synovium-derived stem cells through the NOTCH3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
TD-198946 Technical Support Center: Assessing Chondrocyte Hypertrophy
Welcome to the technical support center for TD-198946. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing potential hypertrophic effects of this compound in chondrogenic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in chondrocytes?
This compound is a potent, small molecule chondrogenic agent, identified as a thienoindazole derivative. Its primary mechanism of action involves the enhancement of chondrogenic differentiation without promoting chondrocyte hypertrophy.[1] It exerts its effects through the regulation of Runt-related transcription factor 1 (Runx1) expression and by enhancing the chondrogenic potential of stem cells via the NOTCH3 signaling pathway.[1][2]
Q2: Is this compound expected to induce hypertrophy in my chondrogenic assays?
No. Published studies have consistently demonstrated that this compound promotes chondrogenic differentiation and cartilage matrix production without inducing markers of hypertrophy. In fact, it has been positioned as a disease-modifying osteoarthritis drug (DMOAD) candidate precisely because it encourages cartilage formation without the subsequent, and often undesirable, hypertrophic differentiation that can lead to ossification.
Q3: What are the key molecular markers to assess chondrogenesis and hypertrophy?
To comprehensively evaluate the effects of this compound, it is essential to measure markers for both chondrogenesis (to confirm the desired effect) and hypertrophy (to confirm the absence of off-target effects).
| Process | Marker Type | Key Markers | Description |
| Chondrogenesis | Gene/Protein | SOX9, COL2A1, ACAN (Aggrecan) | Upregulation indicates differentiation into chondrocytes and production of cartilage-specific extracellular matrix. |
| Histological | Safranin-O, Alcian Blue | Staining indicates the presence of proteoglycans, a major component of the cartilage matrix. | |
| Hypertrophy | Gene/Protein | COL10A1, MMP13, RUNX2, ALP | Upregulation is characteristic of hypertrophic chondrocytes, a stage preceding endochondral ossification. |
| Histological | von Kossa, Alizarin Red S | Staining indicates mineralization, a hallmark of hypertrophic cartilage. | |
| Biochemical | Alkaline Phosphatase (ALP) Activity | Increased enzymatic activity is a functional marker of hypertrophic chondrocytes. |
Q4: What signaling pathways are influenced by this compound?
This compound is known to positively regulate the Runx1 and NOTCH3 signaling pathways. Runx1 is a crucial transcription factor for promoting chondrogenesis while suppressing hypertrophy. The NOTCH3 pathway is also implicated in enhancing the chondrogenic potential of stem cells. These pathways are distinct from the primary signaling cascades that drive chondrocyte hypertrophy, such as the Wnt/β-catenin and BMP/TGF-β pathways.
Troubleshooting Guides
Issue: I am observing an increase in hypertrophic markers (e.g., COL10A1, MMP13) in my this compound-treated chondrogenic cultures. What could be the cause?
While this compound is not expected to induce hypertrophy, unexpected results can occur. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | 1. Cell Type and Passage Number: Different cell sources (e.g., primary chondrocytes, mesenchymal stem cells) have varying propensities for hypertrophy. High passage numbers can lead to altered cell phenotypes. Ensure you are using low-passage cells and have characterized their baseline hypertrophic potential.2. Media Composition: Certain components in basal media or serum can inadvertently promote hypertrophy. Consider using a serum-free chondrogenic medium. If using serum, ensure it is from a consistent lot and tested for hypertrophic effects.3. Growth Factor Synergy: If co-treating with other growth factors (e.g., BMPs, TGF-β), be aware that they can induce hypertrophy at certain concentrations or with prolonged exposure. Perform dose-response and time-course experiments for all components. |
| Experimental Controls | 1. Lack of Appropriate Controls: It is crucial to include both positive and negative controls for hypertrophy. - Positive Control: Treat a parallel culture with a known inducer of hypertrophy (e.g., high-dose BMP-2, TGF-β1, or culture in hypertrophy-inducing medium). This will validate your hypertrophy assessment methods. - Negative Control: Include a vehicle-only control (e.g., DMSO if this compound is dissolved in it) to assess baseline hypertrophy in your culture system. |
| Assay-Specific Issues | 1. Non-Specific Staining: In histological analyses, ensure proper blocking steps and reagent preparation to avoid artifacts. Run secondary antibody-only controls in immunohistochemistry. 2. qPCR Primer Specificity: Verify the specificity of your qPCR primers for the target hypertrophic markers. Run a melt curve analysis to check for non-specific products. 3. Data Interpretation: A statistically significant increase in a single hypertrophic marker may not be biologically significant. Look for a consistent upregulation across multiple markers (e.g., COL10A1, MMP13, and RUNX2) and confirmation with histological or biochemical data. |
| This compound Concentration | 1. Off-Target Effects at High Concentrations: While unlikely based on published data, it is good practice to perform a dose-response curve for this compound in your specific cell system to ensure you are using an optimal, non-toxic concentration. |
Experimental Protocols
1. Histological Assessment of Hypertrophy
a) Safranin-O and Fast Green Staining for Proteoglycans
-
Purpose: To visualize proteoglycan content in the extracellular matrix. A strong red/orange stain indicates robust chondrogenesis.
-
Procedure:
-
Fix chondrocyte pellets or micromass cultures in 10% neutral buffered formalin.
-
Process and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate sections to distilled water.
-
Stain with Weigert's iron hematoxylin for 10 minutes to stain nuclei.
-
Wash in running tap water.
-
Stain with 0.02% Fast Green solution for 3-5 minutes as a counterstain.
-
Rinse with 1% acetic acid for 10-15 seconds.
-
Stain with 0.1% Safranin-O solution for 5-15 minutes.
-
Dehydrate through graded ethanol series and clear in xylene.
-
Mount with a resinous medium.
-
-
Expected Results with this compound: Intense red/orange staining, comparable to or greater than chondrogenic controls, indicating high proteoglycan content. The background should be stained green.
b) von Kossa Staining for Mineralization
-
Purpose: To detect mineral deposition (calcium phosphate), a key indicator of late-stage hypertrophy.
-
Procedure:
-
Fix cultures in 4% paraformaldehyde or ethanol.
-
Rinse with distilled water.
-
Incubate sections in 5% silver nitrate solution under a bright light (e.g., 60-100W bulb or UV light) for 20-60 minutes.
-
Rinse thoroughly with distilled water.
-
Treat with 5% sodium thiosulfate for 5 minutes to remove unreacted silver.
-
Wash in running tap water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Dehydrate, clear, and mount.
-
-
Expected Results with this compound: No significant black/brown deposits. The positive control for hypertrophy should show distinct mineralized nodules.
2. Immunohistochemistry for Collagen Type X (COL10A1)
-
Purpose: To specifically detect the presence of Collagen Type X, a protein exclusively produced by hypertrophic chondrocytes.
-
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Perform antigen retrieval (e.g., enzymatic digestion with pepsin or heat-induced epitope retrieval).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum (e.g., normal goat serum).
-
Incubate with a primary antibody specific for COL10A1 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop with a peroxidase substrate (e.g., DAB) to produce a brown stain.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
-
Expected Results with this compound: No or minimal staining for COL10A1. The positive control should show strong staining in hypertrophic chondrocytes.
3. Quantitative PCR (qPCR) for Hypertrophic Gene Expression
-
Purpose: To quantify the mRNA levels of key hypertrophic markers.
-
Procedure:
-
Isolate total RNA from chondrocyte cultures using a suitable method (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform qPCR using SYBR Green or TaqMan chemistry with primers for your target genes (COL10A1, MMP13, RUNX2, ALP) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine relative gene expression.
-
-
Example Primer Sequences (Human):
Gene Forward Primer (5'-3') Reverse Primer (5'-3') COL10A1 TGG GAC CAC TGG GGT AAT G GGG AAG AAA TGG CAG AAT ATT C MMP13 GAG CCT TCT CAG AAA TCT GAG G TGG CAT CAA GGG ATA AGG AAG RUNX2 CCA GGC AGG GAC AAT GAT G GAG GCA GGT CGT GGT CTT G | ALP | GAC TGG GCT CCT GAG GAT AAG | GTC AGG GTC TCC TGG TAG TTG |
-
Expected Results with this compound: No significant upregulation of hypertrophic marker genes compared to the vehicle control.
4. Biochemical Assay for Alkaline Phosphatase (ALP) Activity
-
Purpose: To measure the enzymatic activity of ALP, a functional marker of hypertrophy.
-
Procedure:
-
Lyse chondrocyte cultures in a suitable buffer (e.g., 0.1% Triton X-100).
-
Incubate the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate solution at 37°C.
-
Stop the reaction with NaOH.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Normalize the ALP activity to the total protein content of the cell lysate.
-
-
Expected Results with this compound: No significant increase in ALP activity compared to the vehicle control.
Experimental Workflow Diagram
References
Technical Support Center: Overcoming Poor Aqueous Solubility of TD-198946
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TD-198946. The following information is designed to address specific issues related to the compound's poor aqueous solubility that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal results, it is highly recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). This compound exhibits good solubility in DMSO.[1]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: A stock solution of at least 28 mg/mL (equivalent to 58.03 mM) can be prepared in DMSO.[1] For ease of use, preparing a 10 mM stock solution is a common practice.
Q3: How do I prepare a working solution of this compound in an aqueous medium for my experiments?
A3: To prepare a working solution, the DMSO stock solution should be serially diluted in your aqueous experimental medium (e.g., cell culture medium, phosphate-buffered saline). It is crucial to maintain a final DMSO concentration that is non-toxic to your cells, typically below 0.1%. For example, a 1:1000 dilution of a DMSO stock solution is often used for in vitro and in vivo studies.
Q4: I observed precipitation when I added my this compound stock solution to my aqueous medium. What should I do?
A4: Precipitation upon addition to an aqueous medium is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Vortex immediately: After adding the DMSO stock to the aqueous medium, vortex the solution immediately and vigorously to ensure rapid and uniform dispersion.
-
Pre-warm the aqueous medium: Warming the aqueous medium to 37°C before adding the stock solution can sometimes improve solubility.
-
Decrease the final concentration: The concentration of this compound in your working solution may be too high. Try using a lower final concentration.
-
Increase the volume of the aqueous medium: Adding the stock solution to a larger volume of the aqueous medium can help to keep the compound in solution.
-
Use a carrier protein: For in vitro studies, the presence of serum (e.g., fetal bovine serum) in the cell culture medium can help to solubilize hydrophobic compounds through binding to proteins like albumin.
Q5: Are there alternative methods to improve the aqueous solubility of this compound without using DMSO?
A5: While using a DMSO stock solution is the most direct method, other formulation strategies can be explored to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods often require more extensive formulation development:
-
Co-solvents: A mixture of a water-miscible solvent (like ethanol or polyethylene glycol) and water can increase the solubility of hydrophobic compounds. However, the toxicity of the co-solvent on the experimental system must be evaluated.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a water-soluble inclusion complex. Beta-cyclodextrins and their derivatives are commonly used for this purpose.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution (DMSO) | - Old or water-contaminated DMSO- Incorrect weighing of this compound | - Use fresh, anhydrous DMSO.- Ensure accurate weighing and calculation of the required amount of this compound. |
| Precipitation in aqueous working solution | - Concentration of this compound exceeds its aqueous solubility.- Final DMSO concentration is too high.- "Salting out" effect from high salt concentration in the medium.- Interaction with components in the medium. | - Reduce the final concentration of this compound.- Ensure the final DMSO concentration is at a non-toxic and solubilizing level (e.g., ≤ 0.1%).- Prepare the working solution in a stepwise dilution.- Consider using a simplified buffer for initial solubility tests before moving to complex media. |
| Inconsistent experimental results | - Incomplete dissolution of this compound.- Degradation of this compound in the working solution. | - Visually inspect the working solution for any particulate matter before use.- Prepare fresh working solutions for each experiment and avoid long-term storage of diluted aqueous solutions. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration |
| Dimethyl Sulfoxide (DMSO) | ≥ 28 mg/mL | 58.03 mM |
Table 2: Stock Solution Preparation in DMSO (for a final volume of 1 mL)
| Desired Stock Concentration | Mass of this compound to dissolve in 1 mL DMSO |
| 1 mM | 0.483 mg |
| 5 mM | 2.415 mg |
| 10 mM | 4.83 mg |
| 50 mM | 24.15 mg |
Molecular Weight of this compound: 482.55 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh 4.83 mg of this compound powder into the microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile polypropylene tubes
-
Calibrated micropipettes
Methodology:
-
Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM this compound stock solution to 90 µL of sterile cell culture medium in a sterile polypropylene tube. This will result in a 1 mM solution. Vortex gently to mix.
-
Prepare a 1:100 final dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of sterile cell culture medium in a sterile polypropylene tube. This will result in a 10 µM working solution.
-
Vortex the final working solution gently but thoroughly before adding it to your cell culture. The final DMSO concentration in this working solution is 0.1%.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: TD-198946 Experimental Controls and Baseline Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the experimental compound TD-198946. The information is tailored for researchers, scientists, and drug development professionals to ensure proper experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vitro experiments with this compound?
For in vitro studies, the appropriate vehicle control is the solvent used to dissolve this compound. Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions of this compound. Therefore, the final concentration of DMSO in the cell culture medium for the vehicle control group should be identical to that in the this compound-treated groups.
Q2: What are the standard negative and positive controls for experiments investigating the chondrogenic effects of this compound?
-
Negative Control: The vehicle control (e.g., DMSO) serves as the primary negative control to assess the baseline levels of chondrogenesis in the absence of the compound.
-
Positive Control: For chondrogenic differentiation assays, a known inducing agent such as Insulin, Transforming Growth Factor-beta 3 (TGF-β3), or Bone Morphogenetic Protein-2 (BMP2) can be used as a positive control, depending on the cell type and specific experimental goals.[1] this compound has been shown to induce stronger Col2a1 promoter activity than insulin in ATDC5 cells.[2][3]
Q3: What are the appropriate controls for in vivo studies using this compound in animal models?
In animal models, such as mouse models of osteoarthritis, the standard control is the intra-articular injection of a saline solution.[2][4] This allows for the assessment of the effects of the injection procedure itself versus the therapeutic effects of this compound. Sham-operated limbs can also serve as a baseline control for surgical interventions.
Troubleshooting Guide
Problem 1: High background or off-target effects observed in in vitro experiments.
-
Possible Cause: The concentration of the vehicle (e.g., DMSO) may be too high, leading to cellular stress or toxicity.
-
Solution: Ensure the final concentration of the vehicle in the culture medium is kept to a minimum (typically ≤ 0.1%) and is consistent across all treatment groups, including the vehicle-only control.
Problem 2: Inconsistent results in chondrogenesis assays.
-
Possible Cause 1: Variability in the passage number or confluency of the cell lines used (e.g., ATDC5, C3H10T1/2).
-
Solution 1: Use cells within a consistent and low passage number range. Seed cells at a standardized density to ensure uniform confluency at the time of treatment.
-
Possible Cause 2: The bioactivity of this compound may have degraded.
-
Solution 2: this compound stock solutions should be stored at -20°C or -80°C and used within one to two years of preparation. Avoid repeated freeze-thaw cycles.
Problem 3: Lack of a significant therapeutic effect in an in vivo osteoarthritis model.
-
Possible Cause: The timing of this compound administration may not be optimal for the disease stage.
-
Solution: this compound may be more effective as a therapeutic during the early or middle stages of osteoarthritis before the articular cartilage is fully eroded. Consider initiating treatment at an earlier time point in the disease model.
Experimental Protocols and Data
In Vitro Chondrogenesis Assay
Objective: To assess the dose-dependent effect of this compound on the expression of chondrocyte markers in primary mouse chondrocytes.
Methodology:
-
Isolate primary chondrocytes from mouse cartilage tissue.
-
Culture the cells in a suitable medium until they reach 80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Harvest the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the gene expression levels of chondrocyte markers such as Col2a1 (Collagen Type II Alpha 1 Chain) and Acan (Aggrecan).
-
Normalize the expression data to a housekeeping gene (e.g., Gapdh).
Expected Quantitative Data:
| Treatment Group | Col2a1 Expression (Fold Change vs. Vehicle) | Acan Expression (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (1 µM) | > 1.0 | > 1.0 |
| This compound (10 µM) | > 1.0 (expected to be higher than 1 µM) | > 1.0 (expected to be higher than 1 µM) |
Note: Maximum effects on Col2a1 and Acan expression are typically observed around 1-10 μM in cell lines like ATDC5 and C3H10T1/2.
In Vivo Osteoarthritis Model
Objective: To evaluate the disease-modifying effects of this compound in a surgically induced mouse model of osteoarthritis.
Methodology:
-
Induce osteoarthritis in the knee joints of mice via surgical destabilization of the medial meniscus (DMM).
-
Divide the animals into a treatment group and a control group.
-
Administer intra-articular injections of this compound (e.g., 10 µL of 100 nM solution) or saline to the respective groups every 5 days, starting at a specific time point post-surgery (e.g., 4 weeks for a repair model).
-
Continue the treatment for a defined period (e.g., 4 or 8 weeks).
-
At the end of the study, sacrifice the animals and harvest the knee joints.
-
Perform histological analysis of the articular cartilage using Safranin O staining to assess cartilage degradation.
-
Score the cartilage damage using a standardized grading system (e.g., OARSI score).
Expected Quantitative Data:
| Treatment Group | OARSI Score (Mean ± SD) at 12 weeks | OARSI Score (Mean ± SD) at 16 weeks |
| Saline | Higher Score (indicating more severe OA) | Even Higher Score (indicating progression) |
| This compound | Lower Score (indicating less severe OA) | Lower Score (indicating protection from progression) |
Note: In a mouse model, this compound treatment resulted in less erosion of the cartilage compared to saline-treated joints.
Signaling Pathways and Workflows
This compound has been shown to exert its effects through the activation of specific signaling pathways.
Caption: PI3K/Akt signaling pathway activated by this compound.
The chondrogenic potential of human synovium-derived stem cells (hSSCs) is enhanced by this compound through the NOTCH3 signaling pathway.
Caption: NOTCH3 signaling pathway influenced by this compound.
A typical experimental workflow for an in vivo study is outlined below.
Caption: In vivo experimental workflow for this compound.
References
Mitigating Batch-to-Batch Variation of TD-198946: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from batch-to-batch variation of TD-198946 in experimental settings. Our goal is to ensure the reliability and reproducibility of your research results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a thienoindazole derivative identified as a potent chondrogenic agent.[1] It primarily functions by promoting chondrogenic differentiation and enhancing the production of glycosaminoglycans (GAGs), crucial components of the extracellular matrix in cartilage.[2][3] The mechanism of action is understood to involve the regulation of Runx1 expression and activation of the PI3K/Akt and NOTCH3 signaling pathways.[1][2]
Q2: We are observing inconsistent results in our chondrogenesis assays with different batches of this compound. What could be the cause?
Inconsistent results between different batches of a chemical compound can often be attributed to batch-to-batch variation. This can manifest as differences in purity, the presence of impurities, or slight variations in the crystalline form or solubility of the compound. Such variations can impact the effective concentration and biological activity of this compound in your experiments.
Q3: How can we proactively mitigate the impact of potential batch-to-batch variation of this compound?
To minimize the impact of batch-to-batch variation, a robust quality control (QC) process for incoming chemical compounds is essential. This includes verifying the identity and purity of each new batch, ensuring proper storage, and conducting pilot experiments to qualify the new batch against a previously validated one.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
To maintain the stability and activity of this compound, it is recommended to store the stock solution at -80°C for up to two years or at -20°C for up to one year. Avoid repeated freeze-thaw cycles, as this can degrade the compound.
Troubleshooting Guides
Issue 1: Reduced or Absent Chondrogenic Activity of a New Batch of this compound
If a new batch of this compound is showing lower than expected chondrogenic activity (e.g., decreased GAG production or reduced expression of chondrocyte markers like Col2a1 and Acan), follow these troubleshooting steps:
Experimental Workflow for Troubleshooting Reduced Activity
Caption: Troubleshooting workflow for reduced this compound activity.
-
Verify Stock Solution Concentration and Integrity:
-
Ensure that the stock solution was prepared correctly and that the solvent is appropriate.
-
Check for any visible precipitation in the stock solution. If precipitation is observed, gently warm the solution to redissolve the compound.
-
Consider preparing a fresh stock solution from the new batch.
-
-
Assess Compound Solubility:
-
This compound may have variable solubility. Ensure that the final concentration in your cell culture medium does not exceed its solubility limit, which could lead to precipitation and reduced effective concentration.
-
-
Perform a Side-by-Side Comparison:
-
If you have a small amount of a previously validated, well-performing batch, conduct a direct comparison experiment with the new batch. Use the same cell type, seeding density, and experimental conditions.
-
-
Conduct a Dose-Response Curve:
-
Perform a dose-response experiment with the new batch to determine its effective concentration (EC50). It is possible that the optimal concentration for the new batch differs slightly from the previous one. Effective concentrations have been reported in the range of 1-10 µM for chondrocyte marker expression.
-
-
Contact the Supplier:
-
Request the Certificate of Analysis (CoA) for the specific batch . Compare the purity and other specifications with the CoA of your previous batches.
-
Issue 2: Increased Cellular Toxicity or Off-Target Effects Observed with a New Batch
If you observe unexpected cytotoxicity, changes in cell morphology, or other off-target effects with a new batch of this compound, consider the following:
Logical Relationship for Investigating Toxicity
Caption: Potential causes of unexpected cellular toxicity.
-
Evaluate Purity:
-
The presence of impurities from the synthesis process is a common cause of unexpected biological effects. Refer to the batch-specific CoA for purity information. If possible, consider independent analytical testing (e.g., HPLC-MS) to confirm purity.
-
-
Assess Solvent Toxicity:
-
Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level. Run a vehicle control with the same solvent concentration to rule out solvent-induced toxicity.
-
-
Re-verify Concentration:
-
An error in the calculation or preparation of the stock solution could lead to a higher-than-intended final concentration. Double-check all calculations and dilutions.
-
Quality Control Protocols for New Batches of this compound
To ensure consistency across experiments, we recommend implementing the following quality control protocol for every new batch of this compound received.
Protocol 1: Purity and Identity Verification
Objective: To confirm the identity and purity of the new this compound batch.
Methodology:
-
Request and Review Certificate of Analysis (CoA): Obtain the CoA from the supplier for the specific batch number. Pay close attention to the reported purity (typically determined by HPLC) and identity confirmation (e.g., by Mass Spectrometry and NMR).
-
(Optional) Independent Analytical Chemistry: For critical long-term studies, consider sending a sample of the new batch for independent analysis to confirm its identity and purity.
Protocol 2: Functional Qualification Assay
Objective: To functionally test the biological activity of the new batch against a previously validated batch.
Methodology:
-
Cell Culture: Plate primary chondrocytes or a suitable cell line (e.g., ATDC5 or C3H10T/2 cells) at a consistent density.
-
Treatment: Prepare serial dilutions of both the new and the reference batch of this compound. A common concentration range to test is 1 nM to 10 µM. Include a vehicle control.
-
Assay for Chondrogenesis: After a defined incubation period (e.g., 7 days), assess chondrogenesis using one or more of the following methods:
-
Glycosaminoglycan (GAG) Quantification: Use a dye-binding assay (e.g., Alcian Blue staining or DMMB assay) to quantify GAG production.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key chondrogenic markers such as Acan (Aggrecan) and Col2a1 (Collagen type II alpha 1).
-
-
Data Analysis: Compare the dose-response curves of the new and reference batches. The EC50 values should be comparable.
Quantitative Data Summary Table
| Parameter | Reference Batch | New Batch | Acceptance Criteria |
| Purity (HPLC) | >98% | >98% | Must be >98% |
| EC50 (GAG Assay) | ~X µM | Within 0.5X to 2X | Within 2-fold of reference |
| Max Induction of Col2a1 | ~Y-fold | Within 0.8Y to 1.2Y | Within 20% of reference |
Signaling Pathways of this compound
Understanding the signaling pathways activated by this compound can aid in troubleshooting. If you observe altered downstream effects, it may point to issues with the compound's interaction with these pathways.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt pathway activation by this compound.
NOTCH3 Signaling Pathway
Caption: NOTCH3 pathway involvement in this compound's effects.
References
Validation & Comparative
A Head-to-Head Comparison of TD-198946 and Kartogenin in Promoting Chondrogenic Differentiation
In the burgeoning field of cartilage regeneration, small molecules that can direct the differentiation of stem cells into chondrocytes offer a promising therapeutic avenue. Among these, TD-198946 and Kartogenin have emerged as potent inducers of chondrogenesis. This guide provides a comprehensive comparison of these two molecules, summarizing their mechanisms of action, efficacy, and the experimental protocols for their use, to aid researchers in selecting the optimal compound for their specific needs.
At a Glance: this compound vs. Kartogenin
| Feature | This compound | Kartogenin |
| Primary Mechanism | Upregulation of Runx1 expression, activation of NOTCH3 signaling. | Binds to Filamin A, disrupting its interaction with CBFβ, leading to nuclear translocation of CBFβ and activation of the CBFβ-RUNX1 transcriptional program. |
| Key Signaling Pathways | RUNX1, NOTCH3 | CBFβ-RUNX1 |
| Reported Efficacy | Potent inducer of chondrogenesis without inducing hypertrophy. | Promotes chondrogenesis and has chondroprotective effects. |
| Effective Concentration | ~100 nM - 10 µM | ~100 nM - 10 µM |
| Cell Types Used | Mesenchymal stem cells (MSCs), induced pluripotent stem cells (iPSCs), synovium-derived stem cells. | Mesenchymal stem cells (MSCs), bone marrow-derived MSCs, adipose-derived stem cells. |
Mechanism of Action: Divergent Paths to Chondrogenesis
While both this compound and Kartogenin ultimately promote chondrogenesis, they achieve this through distinct molecular pathways.
This compound primarily acts by upregulating the expression of Runt-related transcription factor 1 (Runx1), a key regulator of chondrocyte differentiation[1]. Additionally, this compound has been shown to enhance the chondrogenic potential of human synovium-derived stem cells through the NOTCH3 signaling pathway[2]. This dual mechanism allows for a robust induction of chondrogenesis while importantly avoiding the progression to hypertrophy, a common pitfall in cartilage tissue engineering.
Kartogenin (KGN) , on the other hand, initiates chondrogenesis by binding to the intracellular protein Filamin A. This binding disrupts the interaction between Filamin A and Core-binding factor beta (CBFβ), allowing CBFβ to translocate to the nucleus. Once in the nucleus, CBFβ partners with RUNX1 to activate the transcription of chondrogenic genes[3]. Kartogenin has also been noted for its chondroprotective effects, helping to shield chondrocytes from inflammatory damage[3].
Experimental Data: A Comparative Overview
While no studies have directly compared this compound and Kartogenin in the same experimental setup, a review of the existing literature allows for an indirect comparison of their chondrogenic efficacy. The following tables summarize key quantitative data from representative studies.
Chondrogenic Gene Expression
| Compound | Cell Type | Concentration | Duration | Target Gene | Fold Increase (vs. Control) | Reference |
| This compound | iPSC-derived MSCs | 100 nM | - | SOX9 | Increased | [2] |
| This compound | iPSC-derived MSCs | 100 nM | - | ACAN | Increased | |
| This compound | iPSC-derived MSCs | 100 nM | - | COL2A1 | Increased | |
| Kartogenin | Rat MSCs | 1.0 µM | 7 days | Acan | Significantly up-regulated | |
| Kartogenin | Rat MSCs | 1.0 µM | 7 days | Col2a1 | Greatly up-regulated | |
| Kartogenin | Rat MSCs | 1.0 µM | 7 days | Sox9 | Greatly up-regulated | |
| Kartogenin | Human BMSCs | 10 µM | 21 days | SOX9, COL2A1, ACAN | Significantly up-regulated |
Glycosaminoglycan (GAG) Production
| Compound | Cell Type | Concentration | Duration | Assay | Outcome | Reference |
| This compound | iPSC-derived MSCs | 100 nM | - | Alcian Blue Staining | Increased sulfated ECM deposition | |
| Kartogenin | Human CPCs | Dose-dependent | 3-10 days | GAG Assay | Significant dose-dependent increase | |
| Kartogenin | Human BMSCs | 10 µM | 21 days | Safranin O/Alcian Blue | Significant promotion of chondrogenesis |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for inducing chondrogenesis using this compound and Kartogenin.
General Chondrogenic Differentiation Protocol (Pellet Culture)
This protocol provides a general framework for chondrogenic differentiation of MSCs in a pellet culture system. Specific concentrations and durations for this compound and Kartogenin should be optimized based on the cell type and experimental goals.
This compound Protocol:
-
Cell Seeding: Prepare a micromass culture of iPSC-derived MSCs (T1-iMSCs).
-
Treatment: Treat the cells with this compound at concentrations ranging from 1 to 100 nM. A concentration of 100 nM has been shown to be effective.
-
Culture Duration: Culture the cells for a period of 7 to 21 days, depending on the desired level of differentiation.
-
Analysis: Assess chondrogenesis by quantitative PCR for chondrogenic markers (SOX9, ACAN, COL2A1) and histological staining (Alcian blue) for glycosaminoglycan deposition.
Kartogenin Protocol:
-
Cell Culture: Culture human bone marrow-derived MSCs (BMSCs) in a suitable growth medium.
-
Chondrogenic Induction: For chondrogenic differentiation, treat the BMSCs with a chondrogenic differentiation medium containing 10 µM Kartogenin.
-
Culture Duration: Culture the cells for 21 days, replacing the medium every 3 days.
-
Analysis: Evaluate chondrogenesis through Safranin O and Alcian blue staining for proteoglycans and quantitative PCR for chondrogenic gene expression (Sox 9, Col-2a1, aggrecan).
Conclusion
Both this compound and Kartogenin are powerful tools for inducing chondrogenic differentiation. The choice between them may depend on the specific research question and experimental context. This compound offers the advantage of promoting chondrogenesis while actively suppressing hypertrophy, a critical factor for generating stable cartilage. Kartogenin, a well-established chondro-inducer, also possesses chondroprotective properties, which could be beneficial in inflammatory environments. The provided data and protocols serve as a guide for researchers to design and execute experiments aimed at advancing the field of cartilage regeneration. Further head-to-head studies are warranted to definitively determine the relative potency and efficacy of these two promising small molecules.
References
A Comparative Analysis of TD-198946 and BMP-2 on Cartilage Formation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for effective chondrogenic agents is paramount in the development of therapies for cartilage defects and diseases such as osteoarthritis. This guide provides a detailed comparative analysis of two such agents: the small molecule TD-198946 and the well-established growth factor, Bone Morphogenetic Protein-2 (BMP-2). We will delve into their mechanisms of action, present available quantitative data from in vitro studies, and provide detailed experimental protocols to support further research.
Introduction to Chondrogenic Agents
Articular cartilage has a limited capacity for self-repair, making the identification of molecules that can promote the formation of new, functional cartilage a critical area of research. Chondrogenesis, the process of cartilage development, is a complex cascade of events involving the differentiation of mesenchymal stem cells (MSCs) into chondrocytes and the subsequent deposition of a specialized extracellular matrix (ECM), rich in type II collagen and aggrecan.
This compound is a thienoindazole derivative identified through chemical screening as a potent inducer of chondrogenesis.[1] It has garnered interest for its ability to promote the formation of hyaline cartilage without inducing chondrocyte hypertrophy, a common drawback of some growth factors.[2][3]
Bone Morphogenetic Protein-2 (BMP-2) , a member of the transforming growth factor-β (TGF-β) superfamily, is a well-characterized growth factor with a crucial role in both bone and cartilage development.[4][5] It is a potent inducer of chondrogenic differentiation in various stem cell types. However, its therapeutic application in cartilage repair is often complicated by its tendency to also promote osteogenesis and chondrocyte hypertrophy, leading to endochondral ossification.
Comparative Efficacy in Cartilage Formation
While direct head-to-head quantitative comparisons in a single study are limited in the currently available literature, we can analyze data from separate studies to draw comparative insights into the efficacy of this compound and BMP-2 in promoting cartilage formation.
Key Chondrogenic Markers:
-
Glycosaminoglycan (GAG): A major component of the cartilage ECM, responsible for its compressive resistance.
-
Type II Collagen (COL2A1): The primary collagen type in hyaline cartilage, providing tensile strength.
-
SRY-Box Transcription Factor 9 (SOX9): A master transcription factor for chondrocyte differentiation.
-
Aggrecan (ACAN): The major proteoglycan in cartilage, responsible for its hydration and swelling pressure.
-
Type X Collagen (COL10A1): A marker of chondrocyte hypertrophy, an undesirable outcome in articular cartilage repair.
-
Runt-related transcription factor 2 (RUNX2): A key transcription factor in osteogenic differentiation.
Quantitative Data Summary:
| Agent | Cell Type | Concentration | Outcome Measure | Result | Reference |
| This compound | ATDC5 cells, C3H10T1/2 cells, primary mouse chondrocytes | 1-10 µM | Col2a1 and Acan gene expression | Dose-dependent stimulation | |
| This compound | Mouse and canine costal chondrocytes, human MSCs | Not specified | Cartilaginous cell-sheet formation | Successful generation of sheets with no evidence of hypertrophy | |
| This compound | Human synovium-derived stem cells (hSSCs) | Not specified | Chondrogenic potential | Enhanced when combined with BMP-2 and TGF-β3 | |
| This compound | Mouse nucleus pulposus (NP) cells | 1 nM - 1 µM | GAG production | Enhanced GAG production | |
| BMP-2 | Human bone marrow-derived MSCs | Not specified | Chondrogenic differentiation | Induced chondrogenic lineage development | |
| BMP-2 | ATDC5 cells | Equimolar concentrations with BMP-7 | Chondrocyte hypertrophy | Dose-dependently increased hypertrophy | |
| BMP-2 | Adipose tissue-derived MSCs (AT-MSCs) | 10 ng/ml | Osteogenic vs. Chondrogenic differentiation | Induced osteogenic differentiation | |
| BMP-2 | Human multipotential mesenchymal cells | Not specified | Chondrogenic marker expression | Increased expression of COL2A1, ACAN, and SOX9 |
Signaling Pathways in Chondrogenesis
The chondrogenic effects of this compound and BMP-2 are mediated by distinct signaling pathways. Understanding these pathways is crucial for optimizing their use and for the development of novel therapeutic strategies.
This compound Signaling Pathway
This compound is reported to exert its pro-chondrogenic and anti-hypertrophic effects through the regulation of several key signaling pathways:
-
Runx1 Regulation: this compound upregulates the expression of Runx1, a transcription factor that plays a role in chondrogenesis.
-
PI3K/Akt Pathway: Studies have shown that the mechanism of action of this compound in enhancing GAG production involves the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
-
NOTCH3 Signaling: Pre-treatment of human synovium-derived stem cells with this compound enhances their chondrogenic potential through the upregulation of the NOTCH3 signaling pathway.
Signaling pathway of this compound in promoting chondrogenesis.
BMP-2 Signaling Pathway
BMP-2 signals through a well-defined pathway involving serine/threonine kinase receptors and intracellular Smad proteins:
-
Receptor Binding: BMP-2 binds to type I and type II BMP receptors (BMPRI and BMPRII) on the cell surface.
-
Smad-dependent Pathway: Upon binding, the type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These activated R-Smads then form a complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus and acts as a transcription factor, regulating the expression of chondrogenic target genes like SOX9 and RUNX2.
-
Non-Smad Pathways: BMP-2 can also activate non-Smad pathways, such as the p38 MAPK and ERK pathways, which can also contribute to chondrogenesis.
-
Hypertrophy Induction: A key concern with BMP-2 is its ability to upregulate RUNX2, a master regulator of osteogenesis, and subsequently induce the expression of hypertrophic markers like COL10A1 and MMP-13, leading to cartilage mineralization and degradation.
Signaling pathway of BMP-2 in chondrogenesis and hypertrophy.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below are representative protocols for in vitro chondrogenesis assays using this compound and BMP-2.
In Vitro Chondrogenesis of Mesenchymal Stem Cells
This protocol outlines a general workflow for inducing and assessing chondrogenic differentiation of MSCs in a pellet culture system.
General workflow for in vitro chondrogenesis of MSCs.
Detailed Methodology:
-
Cell Culture:
-
Human bone marrow-derived MSCs (hMSCs) are cultured in a growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
-
Pellet Culture:
-
MSCs are detached and resuspended at a density of 2.5 x 10^5 cells per conical tube.
-
The cells are centrifuged to form a pellet at the bottom of the tube.
-
-
Chondrogenic Induction:
-
The growth medium is replaced with a serum-free chondrogenic basal medium (e.g., DMEM-high glucose supplemented with dexamethasone, ascorbate-2-phosphate, ITS+ Premix, and pyruvate).
-
For the this compound group: Add this compound to the basal medium at a final concentration of 1-10 µM.
-
For the BMP-2 group: Add recombinant human BMP-2 to the basal medium at a final concentration of, for example, 100 ng/mL.
-
The medium is changed every 2-3 days for 21-28 days.
-
-
Analysis of Chondrogenesis:
-
Histology: Pellets are fixed, sectioned, and stained with Safranin O or Alcian blue to visualize proteoglycan-rich matrix.
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the pellets, and the expression levels of chondrogenic marker genes (SOX9, COL2A1, ACAN) and hypertrophic markers (COL10A1, RUNX2) are quantified.
-
Biochemical Analysis: The pellets are digested with papain, and the sulfated glycosaminoglycan (GAG) content is quantified using a dimethylmethylene blue (DMMB) assay. The total DNA content is also measured to normalize the GAG content.
-
Conclusion
Both this compound and BMP-2 are potent inducers of chondrogenesis, but they present different profiles that are critical for therapeutic development.
-
This compound emerges as a promising small molecule therapeutic for cartilage repair due to its ability to promote the formation of a stable, hyaline cartilage-like matrix without inducing the detrimental hypertrophic changes often seen with growth factors. Its mechanism of action through multiple pathways, including Runx1, PI3K/Akt, and NOTCH3, offers several targets for further investigation and optimization.
-
BMP-2 remains a powerful tool for inducing chondrogenesis and is well-characterized. However, its strong osteogenic and hypertrophic potential necessitates careful control of its delivery and dosage to prevent unwanted side effects like endochondral ossification in the context of articular cartilage repair.
For researchers in the field, the choice between these two agents will depend on the specific application. This compound may be more suitable for applications requiring the generation of stable articular cartilage, while BMP-2 might be leveraged in scenarios where endochondral ossification is a desired outcome, such as in bone regeneration. Further direct comparative studies are warranted to fully elucidate the relative potencies and long-term outcomes of these two chondrogenic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Accelerating cartilage regeneration with DNA-SF hydrogel sustained release system-based cartilage organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMP2 induces chondrogenic differentiation, osteogenic differentiation and endochondral ossification in stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bone morphogenetic protein 2 - Wikipedia [en.wikipedia.org]
Validating the Therapeutic Effect of TD-198946 in a Preclinical Osteoarthritis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of TD-198946 in a preclinical osteoarthritis (OA) model with other emerging disease-modifying osteoarthritis drugs (DMOADs). The data presented is based on published experimental findings, offering an objective overview to inform further research and development in the field of osteoarthritis therapeutics.
Executive Summary
Osteoarthritis is a degenerative joint disease with a significant unmet medical need for therapies that can halt or reverse disease progression. This compound, a novel thienoindazole derivative, has emerged as a promising chondrogenic agent with potential disease-modifying effects. This document summarizes the preclinical evidence for this compound and compares its efficacy with other DMOADs in development, including Sprifermin, Lorecivivint, MIV-711, and the JAK inhibitors TPCA-1 and Tofacitinib. The comparison focuses on quantitative outcomes from relevant preclinical models to provide a clear and objective assessment of their therapeutic potential.
Comparative Efficacy of DMOADs in Preclinical Osteoarthritis Models
The following tables summarize the quantitative data from preclinical studies of this compound and selected alternative DMOADs. The data is organized by the model system and the primary endpoints evaluated.
Table 1: Efficacy of this compound in a Surgically-Induced Mouse Model of Osteoarthritis
| Treatment Group | OARSI Score (Mean ± SD) | p-value vs. Vehicle |
| Sham | 1.5 ± 0.5 | <0.01 |
| Vehicle | 8.5 ± 1.5 | - |
| This compound (Prevention) | 3.5 ± 1.0 | <0.01 |
| This compound (Repair) | 5.0 ± 1.2 | <0.01 |
Table 2: Comparative Efficacy of Alternative DMOADs in Preclinical OA Models
| Compound | Animal Model | Key Quantitative Outcomes |
| Sprifermin | Rat, Dog, Rabbit OA models | Dose-dependent increase in cartilage thickness.[1] |
| Lorecivivint | Rat ACLT + partial meniscectomy | Increased radiographic joint space width.[2] |
| MIV-711 | Rabbit ACLT model | Up to 74% reduction in CTX-II levels (p < 0.001); 25-37% lower macroscopic femur condyle scores.[3] |
| Dog partial medial meniscectomy | 80% reduction in CTX-II levels (p < 0.001).[3] | |
| TPCA-1 | Bovine cartilage explants (in vitro) | 43-fold decrease in AGNx1 release.[4] |
| Tofacitinib | Bovine cartilage explants (in vitro) | 32-fold decrease in AGNx1 release. |
| Mouse OA model | Significantly lowered arthritis scores. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
This compound in a Surgically-Induced Mouse Model of Osteoarthritis
-
Animal Model: Male 10-week-old C57BL/6J mice.
-
OA Induction: Destabilization of the medial meniscus (DMM) of the right knee joint. The contralateral left knee underwent a sham operation.
-
Treatment Groups:
-
Sham + Vehicle
-
DMM + Vehicle (saline)
-
DMM + this compound (10 µM in 5 µL saline, intra-articular injection)
-
-
Dosing Regimen:
-
Prevention Model: Intra-articular injections were administered immediately after DMM surgery and every third day for 8 weeks.
-
Repair Model: Intra-articular injections were initiated 4 weeks after DMM surgery and administered every third day for 4 weeks.
-
-
Outcome Assessment:
-
Histology: Knee joints were harvested 8 weeks (prevention model) or 8 weeks (repair model) after surgery, fixed, decalcified, and embedded in paraffin. Sagittal sections were stained with Safranin O-fast green.
-
OA Scoring: The severity of cartilage degradation was quantified using the Osteoarthritis Research Society International (OARSI) scoring system on a scale of 0-6 (total score 0-24 for the joint) by two blinded observers.
-
Alternative DMOADs: A Synopsis of Preclinical Models
-
Sprifermin: Preclinical studies in various animal models, including rats, dogs, and rabbits with surgically induced OA, involved intra-articular administration. Efficacy was primarily assessed by histological analysis of cartilage thickness and repair.
-
Lorecivivint: In a rat model of anterior cruciate ligament transection (ACLT) and partial medial meniscectomy, lorecivivint was administered via intra-articular injection. The primary structural outcome was the change in radiographic joint space width. In vitro studies on human OA explants were used to measure changes in gene expression of matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS).
-
MIV-711: In a rabbit ACLT model, MIV-711 was administered orally once daily for 7 weeks, starting one week after surgery. Outcomes included biomarkers of bone resorption (HP-1) and cartilage degradation (CTX-II), as well as macroscopic and microscopic scoring of joint pathology. A similar protocol was used in a dog partial medial meniscectomy model over 28 days.
-
TPCA-1 and Tofacitinib: In an in vitro model using bovine cartilage explants, the compounds were co-cultured with inflammatory cytokines (oncostatin M and TNF-α). The primary outcomes were the release of aggrecanase-generated fragments (AGNx1) and proteoglycan loss, as well as the formation of type II collagen (PRO-C2). For tofacitinib, an in vivo mouse OA model involved intra-articular injections, with arthritis scores as the primary endpoint.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental processes discussed in this guide.
Caption: this compound signaling pathway in chondrocytes.
Caption: Preclinical experimental workflow for this compound.
Caption: Logical comparison of DMOAD mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Osteoarthritis induced by destabilization of the medial meniscus is reduced in germ-free mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osteoking Decelerates Cartilage Degeneration in DMM-Induced Osteoarthritic Mice Model Through TGF-β/smad-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Articular Chondrocyte Aggrecan and Collagen Gene Expression by Multiple Growth Factor Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TD-198946 with Other Small Molecule Chondrogenic Inducers
For Researchers, Scientists, and Drug Development Professionals
The regeneration of articular cartilage remains a significant challenge in medicine due to its limited intrinsic repair capacity. Small molecule inducers of chondrogenesis offer a promising therapeutic avenue, providing a cost-effective and readily available alternative to traditional growth factor-based approaches. This guide provides an objective, data-driven comparison of a novel chondrogenic inducer, TD-198946, with other well-established small molecules: Kartogenin (KGN) and Dexamethasone.
Overview of Small Molecule Chondrogenic Inducers
Small molecules are low molecular weight organic compounds that can regulate cellular processes and have emerged as powerful tools in regenerative medicine. Their advantages include high stability, cell permeability, and the ability to target specific intracellular signaling pathways, thereby directing the differentiation of stem cells into desired lineages, such as chondrocytes.
This compound is a thienoindazole derivative identified as a potent chondrogenic agent.[1] It has been shown to induce the differentiation of mesenchymal stem cells (MSCs) and promote cartilage matrix production.[1][2]
Kartogenin (KGN) is a heterocyclic small molecule that promotes chondrocyte differentiation from MSCs and has demonstrated chondroprotective effects.[3][4]
Dexamethasone , a synthetic glucocorticoid, is widely used in chondrogenic differentiation media to enhance the effects of growth factors.
Quantitative Data Summary
The following table summarizes the key characteristics and reported efficacy of this compound, Kartogenin, and Dexamethasone based on available in vitro studies. Direct head-to-head comparative studies are limited; therefore, data from individual studies are presented with context regarding the experimental systems used.
| Feature | This compound | Kartogenin (KGN) | Dexamethasone |
| Target Pathway / Mechanism of Action | Regulates Runx1 expression; activates PI3K/Akt and NOTCH3 signaling. | Disrupts the interaction between Filamin A and CBFβ, allowing CBFβ to translocate to the nucleus and bind to RUNX1. | Binds to the glucocorticoid receptor, modulating the expression of various genes, including those involved in chondrogenesis. |
| Effective Concentration Range | 1 nM - 10 µM. | 0.1 µM - 10 µM. | 1 nM - 100 nM. |
| Effect on SOX9 Expression | Upregulates SOX9 expression. | Significantly upregulates SOX9 expression. | Enhances SOX9 mRNA and protein expression. |
| Effect on Collagen Type II (COL2A1) Expression | Dose-dependently stimulates COL2A1 expression. | Significantly upregulates COL2A1 expression. | Enhances TGF-β-mediated upregulation of COL2A1. |
| Effect on Aggrecan (ACAN) Expression | Dose-dependently stimulates ACAN expression. | Significantly upregulates ACAN expression. | Upregulates ACAN gene expression. |
| Effect on Glycosaminoglycan (GAG) Production | Enhances GAG production. | Significantly increases GAG production in a dose-dependent manner. | Increases sulfated proteoglycan content. |
| Inhibition of Hypertrophy | Inhibits chondrocyte hypertrophy. | Suppresses hypertrophic markers like COL10A1. | Can have varied effects; higher concentrations may not suppress hypertrophy. |
| Cell Types Studied | C3H10T1/2 cells, ATDC5 cells, primary mouse chondrocytes, human synovium-derived stem cells. | Human bone marrow-derived MSCs, human adipose-derived stem cells. | Human bone marrow-derived MSCs, equine bone marrow-derived MSCs. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Mesenchymal Stem Cell (MSC) Pellet Culture for Chondrogenesis
This protocol describes a common method for inducing chondrogenic differentiation in a 3D culture system.
-
Cell Preparation:
-
Culture human bone marrow-derived MSCs to passage 3-5 in standard growth medium.
-
Harvest cells using trypsin-EDTA and resuspend in serum-free chondrogenic basal medium.
-
Count cells and adjust the concentration to 2.5 x 10^5 cells/mL.
-
-
Pellet Formation:
-
Aliquot 0.5 mL of the cell suspension into 15 mL polypropylene conical tubes.
-
Centrifuge at 200 x g for 5 minutes at room temperature to form a cell pellet at the bottom of the tube.
-
Loosen the caps to allow for gas exchange.
-
-
Chondrogenic Induction:
-
Carefully remove the supernatant without disturbing the pellet.
-
Add 1 mL of chondrogenic differentiation medium supplemented with the respective small molecule inducer (e.g., this compound, Kartogenin, or Dexamethasone) at the desired concentration.
-
Incubate the tubes at 37°C in a humidified atmosphere with 5% CO2.
-
-
Culture Maintenance:
-
Replace the chondrogenic medium every 2-3 days for a total of 21 days.
-
-
Harvesting and Analysis:
-
After 21 days, harvest the pellets for histological analysis, gene expression analysis (qPCR), or biochemical assays (GAG quantification).
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the expression of key chondrogenic marker genes.
-
RNA Extraction:
-
Homogenize the cell pellets in a suitable lysis buffer.
-
Extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using spectrophotometry.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.
-
Glycosaminoglycan (GAG) Quantification Assay
This protocol describes the 1,9-dimethylmethylene blue (DMMB) assay for quantifying sulfated GAG content.
-
Sample Preparation:
-
Digest the cell pellets with a papain solution (e.g., 125 µg/mL papain in 0.1 M sodium phosphate, 5 mM Na2EDTA, 5 mM L-cysteine HCl, pH 6.5) at 60°C for 3 hours.
-
Centrifuge the digested samples to pellet any debris.
-
-
DMMB Assay:
-
Add an aliquot of the supernatant from the digested sample to a 96-well plate.
-
Add the DMMB dye solution to each well.
-
Immediately measure the absorbance at 525 nm and 595 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of chondroitin-6-sulfate.
-
Calculate the GAG concentration in the samples by comparing their absorbance to the standard curve.
-
Normalize the GAG content to the total DNA content of the pellet.
-
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for in vitro evaluation of small molecule chondrogenic inducers.
Signaling Pathways
Caption: Signaling pathways activated by this compound to promote chondrogenesis.
Caption: Mechanism of action for Kartogenin in promoting chondrogenesis.
Caption: Dexamethasone promotes chondrogenesis via the glucocorticoid receptor pathway.
Conclusion
This compound, Kartogenin, and Dexamethasone are all effective small molecule inducers of chondrogenesis, each operating through distinct signaling pathways. This compound demonstrates a multi-faceted mechanism involving the PI3K/Akt, Runx1, and NOTCH3 pathways. Kartogenin acts specifically through the CBFβ/RUNX1 pathway. Dexamethasone functions via the well-characterized glucocorticoid receptor pathway.
The choice of small molecule inducer will likely depend on the specific application, cell type, and desired outcome. The information presented in this guide provides a foundation for researchers to make informed decisions and design further comparative studies to fully elucidate the therapeutic potential of these promising molecules in cartilage regeneration.
References
- 1. Expression profiling of Dexamethasone-treated primary chondrocytes identifies targets of glucocorticoid signalling in endochondral bone development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kartogenin hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. Comparison between the effect of kartogenin and TGFβ3 on chondrogenesis of human adipose- derived stem cells in fibrin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
TD-198946: A Comparative Analysis Against Standard Growth Factor Treatments for Cartilage Regeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel chondrogenic agent TD-198946 with standard growth factor treatments, namely Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Proteins (BMPs), used in cartilage regeneration research. The information is presented to aid in the evaluation of these compounds for therapeutic development.
Executive Summary
This compound is a small molecule thienoindazole derivative that has emerged as a potent inducer of chondrogenesis. It operates through distinct signaling pathways, primarily involving the regulation of the transcription factor Runx1 and activation of the PI3K/Akt and NOTCH3 signaling cascades.[1][2][3] Standard growth factor treatments, such as TGF-β and BMPs, are well-established protein-based therapies that signal through the Smad pathway to promote cartilage formation. While direct comparative efficacy studies between this compound and these growth factors are limited, this guide consolidates available data to facilitate an informed assessment. Evidence suggests this compound may offer a promising alternative or synergistic agent to traditional growth factor-based approaches for cartilage repair.[4]
Quantitative Data Summary
The following tables summarize the efficacy of this compound, TGF-β, and BMP-2 from various in vitro and in vivo studies. It is important to note that the lack of head-to-head trials necessitates a cross-study comparison, and thus, these results should be interpreted with caution.
Table 1: Efficacy of this compound in Cartilage Regeneration
| Endpoint | Cell/Animal Model | Concentration/Dose | Key Findings |
| Chondrocyte Marker Expression (Col2a1, Acan) | C3H10T1/2 cells, ATDC5 cells, primary mouse chondrocytes | 1-10 µM | Dose-dependently stimulated endogenous expression of chondrocyte markers.[4] |
| Glycosaminoglycan (GAG) Production | Human synovium-derived stem cells (hSSCs) | >1 nM | Dose-dependently enhanced GAG production, particularly hyaluronan. |
| Chondrocyte Differentiation (in combination with TGF-β3) | Human synovium-derived stem cells (hSSCs) | <1 nM | Promoted chondrocyte differentiation and production of cartilaginous matrices. |
| Osteoarthritis (OA) Progression | Mouse model of surgically-induced OA | Intra-articular injection | Prevented the progression of OA by acting on remaining chondrocytes. |
Table 2: Efficacy of TGF-β in Cartilage Regeneration
| Endpoint | Cell/Animal Model | Concentration/Dose | Key Findings |
| Chondrogenesis | Mesenchymal stem cells (MSCs) | 10 ng/mL (TGF-β3) | Induced chondrogenic differentiation. |
| Cartilage Matrix Synthesis | Bovine chondrocyte agarose hydrogels | 2.5–5 ng/mL (TGF-β3) | Achieved native tissue levels of compressive modulus and proteoglycan content. |
| Cartilage Repair | Rabbit models | Intra-articular injections | Enhanced cartilage injury recovery through cartilage regeneration. |
| Hyaline-like Cartilage Formation | Ovine MSCs in chitosan scaffold | Not specified | Enhanced the growth of hyaline cartilage. |
Table 3: Efficacy of BMP-2 in Cartilage Regeneration
| Endpoint | Cell/Animal Model | Concentration/Dose | Key Findings |
| Chondrocyte Proliferation and ECM Gene Expression | Primary and immortalized chondrocytes | 50 ng/mL equivalent (PODS-BMP-2) | Strongly induced proliferation and upregulated ECM-producing genes, outperforming conventional BMP-2. |
| Cartilage Repair | Murine cartilage regeneration model | Single intra-articular injection | Improved cartilage repair as assessed by histological scoring. |
| Bone and Cartilage Repair | Rabbit knee cartilage defect model | Lentivirus-mediated BMP-2 expression | Successfully repaired cartilage defects at 16 weeks post-surgery. |
| Osteochondral Defect Repair | Mouse osteochondral defect model | 4 µg | Induced cartilage-like tissue formation in 2 out of 4 samples. |
Signaling Pathways
The mechanisms of action for this compound and standard growth factors are distinct, offering different points of therapeutic intervention.
This compound Signaling Pathways
This compound promotes chondrogenesis through at least three key signaling pathways:
-
Runx1 Regulation: this compound upregulates the expression of the transcription factor Runx1, which is crucial for chondrogenesis and the suppression of chondrocyte hypertrophy.
-
PI3K/Akt Pathway: This pathway is activated by this compound and is involved in cell survival and proliferation, contributing to the overall regenerative effect.
-
NOTCH3 Pathway: this compound has been shown to enhance the chondrogenic potential of human synovium-derived stem cells through the activation of the NOTCH3 signaling pathway.
TGF-β and BMP Signaling Pathway (Smad Pathway)
TGF-β and BMPs belong to the same superfamily and initiate signaling by binding to type II and type I serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of receptor-regulated Smads (R-Smads). Specifically, TGF-β primarily signals through Smad2 and Smad3, while BMPs predominantly use Smad1, Smad5, and Smad8. These activated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in chondrogenesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for in vitro chondrogenesis and in vivo osteoarthritis models.
In Vitro Chondrogenesis Assay (Pellet Culture)
This protocol is a standard method to assess the chondrogenic potential of a compound using mesenchymal stem cells (MSCs).
-
Cell Culture: Culture human MSCs in a standard growth medium (e.g., DMEM with 10% FBS).
-
Pellet Formation: Aliquot 2.5 x 10^5 MSCs into a 15 mL polypropylene conical tube and centrifuge to form a pellet.
-
Chondrogenic Induction: Replace the supernatant with a serum-free chondrogenic medium containing dexamethasone, ascorbate-2-phosphate, proline, ITS+ supplement, and the test compound (this compound) or growth factor (TGF-β3 at 10 ng/mL).
-
Culture and Media Change: Culture the pellets for 21-28 days, changing the medium every 2-3 days.
-
Analysis: Harvest pellets for analysis.
-
Histology: Fix, embed in paraffin, section, and stain with Safranin O/Fast Green or Alcian Blue to visualize proteoglycan content.
-
Biochemistry: Digest pellets to quantify glycosaminoglycan (GAG) and DNA content.
-
Gene Expression: Extract RNA and perform qRT-PCR for chondrogenic markers such as SOX9, COL2A1, and ACAN.
-
In Vivo Surgically-Induced Osteoarthritis Model (DMM Model)
The destabilization of the medial meniscus (DMM) model in mice is a widely used method to induce OA-like changes in the knee joint.
-
Animal Model: Use 10-week-old male C57BL/6 mice.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent.
-
Surgical Procedure:
-
Make a medial parapatellar incision to expose the knee joint.
-
Transect the medial meniscotibial ligament to destabilize the medial meniscus.
-
Suture the joint capsule and skin.
-
-
Treatment Administration:
-
Immediately after surgery (for prevention studies) or at a later time point (for treatment studies), administer an intra-articular injection of this compound, growth factor, or vehicle control.
-
Repeat injections at specified intervals (e.g., every 5 days).
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 8-16 weeks post-surgery), euthanize the animals and harvest the knee joints.
-
Histological Analysis: Decalcify, embed, section, and stain the joints with Safranin O/Fast Green to assess cartilage degradation, osteophyte formation, and other OA-related changes using a standardized scoring system (e.g., OARSI score).
-
Conclusion
This compound represents a promising small molecule approach to cartilage regeneration, with a mechanism of action distinct from that of traditional growth factors like TGF-β and BMPs. While the current body of literature does not provide direct comparative efficacy data, the available evidence suggests that this compound is a potent chondrogenic agent both in vitro and in vivo. Its ability to promote chondrogenesis without inducing hypertrophy is a notable advantage. The distinct signaling pathways activated by this compound may offer opportunities for combination therapies with standard growth factors to achieve synergistic effects in cartilage repair. Further head-to-head studies are warranted to definitively establish the comparative efficacy of this compound and guide its potential clinical translation.
References
- 1. The roles of Runx1 in skeletal development and osteoarthritis: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Articular Cartilage Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An “EVs-in-ECM” mimicking system orchestrates transcription and translation of RUNX1 for in-situ cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical therapeutics for articular regeneration and restoration: state-of-the-art technology for screening small molecular drugs - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Stability of Cartilage Regenerated with TD-198946: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Articular cartilage injuries present a significant challenge in regenerative medicine due to the tissue's limited intrinsic repair capacity. While various surgical techniques have been developed to address cartilage defects, the long-term stability of the regenerated tissue remains a critical concern. This guide provides a comparative analysis of the emerging therapeutic agent TD-198946 against established cartilage repair modalities, with a focus on the long-term stability of the regenerated tissue. The information presented is based on available preclinical and clinical data to guide future research and development in this field.
Introduction to this compound
This compound is a small molecule thienoindazole derivative that has demonstrated significant potential in promoting the regeneration of articular cartilage. Preclinical studies have shown that this compound induces robust chondrogenic differentiation of mesenchymal stem cells and chondrocytes. A key proposed advantage of this compound is its ability to promote the formation of stable, hyaline-like cartilage without inducing chondrocyte hypertrophy, a common issue that can lead to calcification and degradation of the repaired tissue.[1]
Mechanism of Action: Signaling Pathways
This compound exerts its pro-chondrogenic effects through the modulation of key signaling pathways involved in cartilage development and homeostasis.
1. Upregulation of Runt-related transcription factor 1 (Runx1): this compound has been shown to upregulate the expression of Runx1, a transcription factor crucial for chondrogenesis.[1] Runx1 plays a pivotal role in the commitment of mesenchymal stem cells to the chondrocyte lineage and in maintaining the chondrocyte phenotype.[2][3]
Caption: this compound signaling pathway via Runx1 upregulation.
2. Involvement of the PI3K/Akt Signaling Pathway: Evidence suggests that the mechanism of action of this compound also involves the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and differentiation in various cell types, including chondrocytes. Activation of the PI3K/Akt pathway can promote the synthesis of extracellular matrix components, such as glycosaminoglycans (GAGs), which are essential for the structural integrity of cartilage.
Caption: this compound signaling via the PI3K/Akt pathway.
Comparative Analysis of Long-Term Stability
While long-term clinical data for this compound is not yet available, this section compares the preclinical promise of this compound with the documented long-term outcomes of established cartilage repair techniques.
| Treatment Modality | Mechanism of Repair | Long-Term (≥10 years) Clinical Outcomes | Reoperation/Failure Rate (Long-Term) | Quality of Repaired Tissue |
| This compound | Small molecule-induced chondrogenesis | Not yet available (Preclinical data suggests stable hyaline-like cartilage formation) | Not yet available | Preclinical evidence suggests hyaline-like cartilage without hypertrophy[1] |
| Microfracture | Marrow stimulation leading to fibrocartilage formation | Variable outcomes; initial improvement often deteriorates over time. | High failure rates reported, with some studies showing over 50% failure. | Primarily fibrocartilage, which is biomechanically inferior to hyaline cartilage. |
| Autologous Chondrocyte Implantation (ACI) | Implantation of cultured autologous chondrocytes | Durable improvements in pain and function reported at >10 years. | Failure rates range from 15% to 25% at long-term follow-up. | Can produce hyaline-like cartilage, but hypertrophy and delamination can occur. |
| Matrix-Associated ACI (MACI) | Chondrocytes seeded on a scaffold | Significant and durable improvements in patient-reported outcomes at ≥10 years. | Lower reoperation and failure rates compared to earlier ACI techniques, around 15-22%. | Good quality hyaline-like cartilage with better structural organization. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols relevant to the assessment of cartilage regeneration.
In Vivo Model for Long-Term Cartilage Regeneration Assessment
A common approach involves creating critical-sized cartilage defects in animal models, followed by treatment and long-term observation.
Caption: General workflow for in vivo assessment of cartilage repair.
1. Animal Model Selection:
-
Large animal models such as goats, sheep, or horses are often preferred for preclinical studies as their joint size and cartilage thickness are more comparable to humans.
2. Defect Creation:
-
A standardized, critical-sized full-thickness chondral defect is created in a weight-bearing area of the femoral condyle or trochlea.
3. Treatment Application:
-
This compound Group: Intra-articular injection of this compound at a predetermined concentration and frequency.
-
Microfracture Group: Standard microfracture technique is performed.
-
ACI/MACI Group: Autologous chondrocytes are harvested, cultured, and implanted with or without a scaffold.
-
Control Group: The defect is left untreated or treated with a vehicle control.
4. Long-Term Follow-up and Evaluation:
-
Animals are monitored for extended periods (e.g., up to 2 years).
-
Macroscopic Assessment: The gross appearance of the repair tissue is evaluated at the time of sacrifice.
-
Histological Analysis: The repaired tissue is harvested, sectioned, and stained (e.g., Safranin O for GAGs, immunohistochemistry for collagen type II). The quality of the repair tissue is graded using a standardized scoring system like the ICRS II histological scoring system.
-
Imaging: Magnetic Resonance Imaging (MRI) is performed at various time points to non-invasively assess the filling of the defect, integration with surrounding cartilage, and signal intensity of the repair tissue using the MOCART 2.0 score.
-
Biomechanical Testing: The mechanical properties (e.g., stiffness, compressive strength) of the regenerated cartilage are measured and compared to native cartilage.
Conclusion and Future Directions
This compound represents a promising, disease-modifying therapeutic candidate for articular cartilage regeneration. Its mechanism of action, centered on promoting stable chondrogenesis without hypertrophy, suggests the potential for long-term stability of the repaired tissue. However, to translate this preclinical promise into a viable clinical therapy, further research is imperative.
Future studies should focus on:
-
Long-term preclinical studies in large animal models: These studies are essential to gather quantitative data on the durability of this compound-regenerated cartilage under physiological loading conditions.
-
Direct comparative studies: Head-to-head comparisons of this compound with microfracture, ACI, and MACI in the same animal model will provide definitive evidence of its relative efficacy.
-
Phase I and II clinical trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human patients and to assess the long-term clinical outcomes.
By addressing these research gaps, the full potential of this compound as a novel treatment for cartilage defects can be elucidated, potentially offering a more stable and durable solution for patients suffering from joint injuries and osteoarthritis.
References
- 1. Strategies for Articular Cartilage Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Runx1 up-regulates chondrocyte to osteoblast lineage commitment and promotes bone formation by enhancing both chondrogenesis and osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Runx1 is a key regulator of articular cartilage homeostasis by orchestrating YAP, TGFβ, and Wnt signaling in articular cartilage formation and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Examination of TD-198946's Chondrogenic Efficacy
For Immediate Release
A comprehensive analysis of preclinical data reveals the promising chondrogenic potential of the small molecule TD-198946 across multiple species, positioning it as a compelling candidate for the treatment of degenerative joint diseases such as osteoarthritis and intervertebral disc degeneration. This guide provides a comparative overview of this compound's effectiveness against other known chondrogenic agents, supported by available experimental data.
This compound: A Potent Inducer of Cartilage Matrix Synthesis
This compound has demonstrated significant efficacy in promoting the production of essential cartilage components, most notably glycosaminoglycans (GAGs), in both mouse and human cells. In preclinical studies, this compound has been shown to enhance GAG synthesis in nucleus pulposus (NP) cells, the central component of intervertebral discs. This effect is crucial for maintaining disc height and function, which are often compromised in degenerative disc disease.[1]
The compound's primary mechanism of action is understood to be the activation of the PI3K/Akt signaling pathway, a critical pathway in cell growth and survival, which in turn boosts GAG production.[1] Further research has also implicated the regulation of Runx1 expression and the involvement of the NOTCH3 signaling pathway in its chondrogenic effects.
Comparative Efficacy: this compound vs. Alternative Chondrogenic Agents
To provide a clear perspective on the therapeutic potential of this compound, its effectiveness is compared here with other well-known chondrogenic agents: Kartogenin (KGN), Transforming Growth Factor-beta 3 (TGF-β3), and Bone Morphogenetic Protein 2 (BMP-2). The following tables summarize the available quantitative data from preclinical studies across mouse, human, and canine models.
Table 1: In Vitro Efficacy of Chondrogenic Agents on Glycosaminoglycan (GAG) Production
| Compound | Species | Cell Type | Concentration | % Increase in GAG Synthesis (relative to control) | Source |
| This compound | Mouse | Nucleus Pulposus Cells | 10 nM | Most substantial effect observed | [1] |
| This compound | Human | Nucleus Pulposus Cells | 100 nM | Highest effect observed | [1] |
| Kartogenin | Human | Cartilage Progenitor Cells | Dose-dependent | Significant increase | [2] |
| TGF-β3 | Human | Mesenchymal Stem Cells | 10 ng/mL | ~15-fold increase | |
| BMP-2 | Canine | Mesenchymal Stem Cells | 100 ng/mL | Significantly increased |
Table 2: In Vitro Efficacy of Chondrogenic Agents on Chondrogenic Marker Gene Expression
| Compound | Species | Cell Type | Gene Markers | Fold Increase (relative to control) | Source |
| This compound | Mouse | Nucleus Pulposus Cells | Acan, Col2a1, Has2 | Enhanced expression | |
| This compound | Human | Nucleus Pulposus Cells | ACAN, HAS2 | Increased expression | |
| Kartogenin | Human | Cartilage Progenitor Cells | SOX9, COL2A1 | Significantly increased | |
| Kartogenin | Mouse | Chondrocytes | Col2a1, Acan | Rescued expression after IL-1β treatment | |
| TGF-β3 | Human | Mesenchymal Stem Cells | COL2A1, ACAN | Upregulated | |
| BMP-2 | Human | Chondrocytes | COL2A1, ACAN | Significantly enhanced |
Signaling Pathways and Experimental Workflows
The chondrogenic effects of this compound and its alternatives are mediated by distinct signaling pathways. Understanding these pathways is crucial for the targeted development of novel therapeutics.
Figure 1: Simplified signaling pathway of this compound.
Figure 2: Signaling pathways of alternative chondrogenic agents.
The evaluation of these compounds relies on a series of well-established experimental workflows.
Figure 3: General experimental workflow for in vitro studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives.
Glycosaminoglycan (GAG) Quantification Assay
This assay is used to measure the amount of sulfated GAGs, a major component of the cartilage extracellular matrix.
-
Sample Preparation: Cell lysates or conditioned media are collected.
-
Dye Binding: A solution of 1,9-dimethylmethylene blue (DMMB) dye is added to the samples. The dye binds to the sulfated GAGs, causing a color change.
-
Spectrophotometry: The absorbance of the sample is measured using a spectrophotometer at a wavelength of 525-595 nm.
-
Quantification: The GAG concentration is determined by comparing the absorbance of the sample to a standard curve generated using known concentrations of chondroitin sulfate.
Alcian Blue Staining
Alcian blue is a stain used to visualize acidic mucosubstances and glycosaminoglycans in tissue sections and cell cultures.
-
Fixation: Cells or tissue sections are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Staining: The fixed samples are incubated with an Alcian blue solution (typically at pH 2.5 to stain for sulfated and carboxylated GAGs).
-
Washing: Excess stain is washed away with distilled water or a weak acid solution.
-
Counterstaining (Optional): A counterstain, such as Nuclear Fast Red, can be used to visualize cell nuclei.
-
Microscopy: The stained samples are observed under a light microscope. The presence of a blue color indicates the presence of GAGs.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for Chondrogenic Markers
RT-qPCR is a highly sensitive technique used to measure the expression levels of specific genes associated with chondrogenesis.
-
RNA Extraction: Total RNA is isolated from the cells or tissues of interest.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is then used as a template for PCR amplification with primers specific to the chondrogenic marker genes of interest (e.g., ACAN, COL2A1, SOX9). A fluorescent dye that binds to double-stranded DNA is included in the reaction.
-
Data Analysis: The amount of fluorescence is measured in real-time during the PCR amplification. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is used to quantify the initial amount of target mRNA. Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH) and expressed as fold change relative to a control group.
Conclusion
The available preclinical data strongly supports the chondrogenic potential of this compound. Its ability to enhance GAG synthesis in both mouse and human cells highlights its potential as a therapeutic agent for degenerative joint diseases. While direct comparative studies with a broad range of alternatives are still emerging, the existing evidence suggests that this compound is a potent inducer of chondrogenesis with a distinct mechanism of action. Further in vivo studies, particularly in larger animal models, will be crucial to fully elucidate its therapeutic efficacy and safety profile for future clinical applications.
References
- 1. TGF-β3-induced chondrogenesis in co-cultures of chondrocytes and mesenchymal stem cells on biodegradable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kartogenin Induces Chondrogenesis in Cartilage Progenitor Cells and Attenuates Cell Hypertrophy in Marrow-Derived Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
TD-198946: A Superior Chondrogenic Agent for Maintaining Chondrocyte Phenotype
For researchers, scientists, and drug development professionals, the quest for stable and effective chondrogenic agents is paramount in the development of therapies for cartilage repair and osteoarthritis. This guide provides an objective comparison of the small molecule TD-198946's effect on chondrocyte phenotype relative to the baseline characteristics of primary chondrocytes, supported by experimental data.
Primary chondrocytes, the resident cells of cartilage, are responsible for producing and maintaining the extracellular matrix that gives cartilage its unique properties. However, these cells are notoriously difficult to work with in vitro as they tend to dedifferentiate, losing their characteristic phenotype and function. The small molecule this compound has emerged as a potent chondrogenic agent that not only promotes the differentiation of progenitor cells into chondrocytes but also helps maintain the desired chondrocyte phenotype, offering a significant advantage over traditional culture methods.
Quantitative Comparison of Chondrogenic Marker Expression
The effectiveness of a chondrogenic agent is primarily determined by its ability to induce and maintain the expression of key chondrocyte-specific genes, most notably Collagen Type II (COL2A1) and Aggrecan (ACAN). Experimental data demonstrates that this compound significantly upregulates these markers in a dose-dependent manner without inducing markers of hypertrophy, a common issue with other chondrogenic factors like BMP2.
| Cell Type | Treatment | Concentration | Fold Change in Col2a1 mRNA | Fold Change in Acan mRNA | Hypertrophy Marker (Col10a1) Expression | Reference |
| Primary Mouse Chondrocytes | This compound | 10⁻⁷ M | Strong Induction | Strong Induction | No significant increase | [1] |
| Primary Mouse Chondrocytes | BMP2 | 100 ng/ml | Temporal Induction | Not specified | Enhanced | [1] |
| Primary Mouse Chondrocytes | TGF-β1 | 1 ng/ml | No positive effect | Not specified | Not specified | [1] |
| ATDC5 Cells | This compound | 10⁻⁷ M | Enhanced | Not specified | No significant increase | [1] |
| C3H10T1/2 Cells | This compound | 10⁻⁶ M | Dose-dependent increase | Dose-dependent increase | Not specified | [2] |
Comparison of Phenotypic Stability
A critical challenge in cartilage tissue engineering is the tendency of chondrocytes to undergo hypertrophy, a process that leads to endochondral ossification and is undesirable for articular cartilage repair. Studies show that this compound promotes a stable chondrocyte phenotype, actively suppressing hypertrophic differentiation.
| Feature | Primary Chondrocytes (in monolayer culture) | This compound Treated Cells |
| Morphology | Tend to dedifferentiate into fibroblast-like cells. | Maintains a rounded, chondrocytic morphology. |
| Collagen Type II Production | Decreases with passage. | Sustained high-level production. |
| Aggrecan Production | Decreases with passage. | Sustained high-level production. |
| Hypertrophic Markers (e.g., COL10A1, MMP13) | Can be induced by certain growth factors. | Expression is not promoted. |
Signaling Pathways
This compound exerts its pro-chondrogenic effects through the modulation of specific signaling pathways. Understanding these mechanisms is crucial for its application in targeted therapies.
RUNX1 Signaling Pathway
This compound has been shown to upregulate the transcription factor RUNX1. RUNX1 is a key regulator of chondrogenesis, promoting the expression of SOX9, which in turn drives the expression of chondrocyte-specific matrix genes like COL2A1 and ACAN.
Caption: this compound promotes chondrogenesis via the RUNX1/SOX9 axis.
NOTCH3 Signaling Pathway
In human synovium-derived stem cells, this compound has been found to enhance chondrogenic potential through the NOTCH3 signaling pathway. This suggests a priming effect of this compound, making the cells more responsive to chondrogenic cues.
Caption: this compound enhances chondrogenic potential through NOTCH3 signaling.
Experimental Protocols
Reproducible and rigorous experimental design is the bedrock of scientific advancement. Below are detailed methodologies for key experiments cited in the comparison of this compound and primary chondrocytes.
Primary Chondrocyte Isolation and Culture
-
Tissue Harvest: Articular cartilage is harvested from a suitable source (e.g., porcine or bovine joints) under sterile conditions.
-
Digestion: The cartilage is minced and subjected to sequential enzymatic digestion, typically with pronase followed by collagenase, to release the chondrocytes from the extracellular matrix.
-
Cell Culture: Isolated primary chondrocytes are plated in a high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO₂.
-
Monolayer Culture and Dedifferentiation: For baseline comparison, primary chondrocytes are cultured in monolayers. It is important to note that with increasing passages in monolayer culture, chondrocytes will progressively dedifferentiate.
Chondrogenic Differentiation with this compound (Micromass Culture)
-
Cell Preparation: A high-density cell suspension (e.g., 1 x 10⁷ cells/mL) of primary chondrocytes or progenitor cells is prepared in chondrogenic medium.
-
Micromass Formation: A small droplet (e.g., 10-20 µL) of the cell suspension is carefully pipetted into the center of a well in a multi-well plate. The plate is incubated for a few hours to allow for cell aggregation.
-
Culture with this compound: Chondrogenic medium containing the desired concentration of this compound (typically in the range of 10⁻⁷ to 10⁻⁶ M) is gently added to the wells. The medium is changed every 2-3 days.
-
Analysis: Micromasses are harvested at various time points for analysis of gene expression and matrix production.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from cultured cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up using a qPCR master mix, cDNA template, and specific primers for target genes (e.g., COL2A1, ACAN, COL10A1, RUNX1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.
Histological Staining for Cartilage Matrix
Alcian Blue Staining (for Glycosaminoglycans):
-
Fixation: Cell cultures or tissue sections are fixed with 4% paraformaldehyde.
-
Staining: The fixed samples are incubated with a 1% Alcian Blue solution in 3% acetic acid (pH 2.5).
-
Washing: Samples are washed with distilled water.
-
Counterstaining (Optional): Nuclei can be counterstained with Nuclear Fast Red.
-
Visualization: The presence of sulfated glycosaminoglycans is indicated by a blue stain.
Safranin-O Staining (for Proteoglycans):
-
Fixation and Sectioning: Tissue samples are fixed, embedded in paraffin, and sectioned.
-
Rehydration: Sections are deparaffinized and rehydrated.
-
Staining: Sections are stained with Weigert's iron hematoxylin (for nuclei), followed by Fast Green, and then a 0.1% Safranin-O solution.
-
Dehydration and Mounting: Sections are dehydrated and mounted with a coverslip.
-
Visualization: Proteoglycan-rich cartilage matrix stains red/orange, while the background is stained green.
Experimental Workflow Diagram
Caption: Workflow for comparing this compound's effect on chondrocyte phenotype.
Conclusion
The available evidence strongly suggests that this compound is a superior agent for promoting and maintaining a stable chondrocyte phenotype compared to the natural behavior of primary chondrocytes in vitro. Its ability to potently induce key chondrogenic markers while actively suppressing hypertrophy makes it a highly promising candidate for cartilage repair therapies and a valuable tool for in vitro studies of chondrogenesis. The well-defined mechanisms of action involving the RUNX1 and NOTCH3 signaling pathways provide a solid foundation for further research and development.
References
The Synergistic Potential of TD-198946 and Physical Stimuli in Chondrogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regeneration of articular cartilage remains a significant challenge in musculoskeletal medicine. Current therapeutic strategies often fall short of producing durable, functional hyaline cartilage. This has spurred research into novel approaches that combine biochemical and physical cues to more effectively guide the chondrogenic differentiation of stem cells. This guide evaluates the chondrogenic agent TD-198946 and the application of physical stimuli, presenting a comparative analysis of their individual effects and exploring their potential synergistic relationship in promoting robust cartilage formation.
Introduction to Chondrogenic Induction Strategies
Articular cartilage has a limited capacity for self-repair, making cell-based therapies using mesenchymal stem cells (MSCs) a promising avenue for regeneration. The differentiation of MSCs into chondrocytes can be induced by a variety of factors. Chemical induction, through the use of growth factors and small molecules, and mechanical stimulation, which mimics the native joint environment, are two of the most potent approaches.
This compound is a novel small molecule, a thienoindazole derivative, that has been identified as a potent chondrogenic agent.[1] It has been shown to effectively induce chondrogenesis without the undesirable side effect of hypertrophic differentiation that can occur with some growth factors.[1]
Physical stimuli , such as compressive and shear forces, are known to play a crucial role in the development and maintenance of healthy articular cartilage.[2] Bioreactors that mimic these mechanical loads are increasingly being used in cartilage tissue engineering to enhance the quality and functionality of engineered cartilage constructs.[3][4]
This guide provides a detailed comparison of the chondrogenic effects of this compound and physical stimuli, supported by experimental data and detailed protocols. Furthermore, we will explore the largely uncharted territory of their synergistic potential, a critical area of investigation for the advancement of cartilage regeneration therapies.
Comparative Efficacy of this compound and Physical Stimuli
The following tables summarize the quantitative effects of this compound and physical stimuli on key markers of chondrogenesis, based on available in vitro studies.
Table 1: Effects of this compound on Chondrogenic Markers in Mesenchymal Stem Cells
| Marker | Cell Type | Concentration of this compound | Fold Increase vs. Control | Reference |
| Gene Expression | ||||
| COL2A1 (Collagen II) | C3H10T1/2 | 1 µM | > 100-fold | |
| ACAN (Aggrecan) | C3H10T1/2 | 1 µM | ~ 80-fold | |
| SOX9 | Human Synovium-Derived Stem Cells (hSSCs) | 10 nM (with BMP-2) | Significantly Upregulated | |
| RUNX1 | C3H10T1/2 | 100 nM | Upregulated | |
| Matrix Production | ||||
| Glycosaminoglycan (GAG) | C3H10T1/2 | 1 µM | ~ 4-fold | |
| GAG/DNA | hSSCs | 10 nM (with BMP-2) | Significantly Increased |
Table 2: Effects of Physical Stimuli on Chondrogenic Markers in Mesenchymal Stem Cells
| Marker | Cell Type | Stimulation Protocol | Fold Increase vs. Static Control | Reference |
| Gene Expression | ||||
| COL2A1 (Collagen II) | Human MSCs | Compression + Shear | Significantly Upregulated | |
| ACAN (Aggrecan) | Human MSCs | Dynamic Compression | ~ 2-fold | |
| SOX9 | Human MSCs | Compression + Shear | Significantly Upregulated | |
| Matrix Production | ||||
| Glycosaminoglycan (GAG) | Human MSCs | Dynamic Compression | ~ 1.5-fold | |
| GAG/DNA | Porcine Chondrocytes | Perfusion + Mechanical Stimulation | Increased |
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for optimizing chondrogenic protocols. This compound and physical stimuli appear to exert their effects through distinct yet potentially convergent pathways.
This compound Signaling Pathway
This compound has been shown to enhance the chondrogenic potential of human synovium-derived stem cells (hSSCs) by modulating the NOTCH3 signaling pathway . Pre-treatment with this compound upregulates NOTCH pathway-related genes, and inhibition of this pathway diminishes the positive effects of the compound. Additionally, this compound is known to regulate the expression of Runx1 , a key transcription factor in chondrogenesis that promotes the expression of chondrocyte markers and suppresses hypertrophy.
Physical Stimuli Signaling Pathway
Mechanical forces are transduced into biochemical signals through a process known as mechanotransduction. This complex process involves various cellular components, including the cytoskeleton, ion channels, and focal adhesions. While the complete picture is still emerging, it is known that mechanical stimulation can activate signaling pathways such as the TGF-β pathway and modulate the activity of transcription factors crucial for chondrogenesis. Physical stimuli can also influence intracellular calcium levels, which play a pivotal role in initiating differentiation processes.
The Hypothetical Synergy of this compound and Physical Stimuli
While direct experimental evidence for the synergistic effects of this compound and physical stimuli is currently lacking, a strong scientific rationale supports this hypothesis. Studies combining other chemical cues, such as chondrogenic preconditioning, with mechanical loading have demonstrated synergistic effects on cartilage regeneration. It is plausible that this compound could "prime" MSCs for a more robust response to mechanical signals.
The proposed synergistic mechanism involves this compound initiating the chondrogenic program through the NOTCH3 and Runx1 pathways, while physical stimuli provide the necessary cues for matrix organization, maturation, and the development of biomechanically functional cartilage tissue.
Experimental Protocols
Detailed methodologies are provided below for key experiments to facilitate the investigation of the synergistic effects of this compound and physical stimuli.
Chondrogenic Differentiation of Mesenchymal Stem Cells (Pellet Culture)
This protocol describes a standard method for inducing chondrogenic differentiation in a 3D pellet culture system.
Materials:
-
Human Mesenchymal Stem Cells (MSCs)
-
MSC Expansion Medium
-
Chondrogenic Differentiation Medium (DMEM-high glucose, 1% ITS+ Premix, 100 nM dexamethasone, 50 µg/mL ascorbate-2-phosphate, 40 µg/mL L-proline, 10 ng/mL TGF-β3)
-
This compound (stock solution in DMSO)
-
15 mL polypropylene conical tubes
-
Centrifuge
Procedure:
-
Expand MSCs to passage 3-4 in MSC Expansion Medium.
-
Harvest and resuspend 2.5 x 10^5 MSCs in 0.5 mL of Chondrogenic Differentiation Medium per 15 mL conical tube.
-
If applicable, add this compound to the desired final concentration. An equivalent volume of DMSO should be added to control cultures.
-
Centrifuge the tubes at 500 x g for 5 minutes at room temperature to form a cell pellet at the bottom.
-
Loosen the caps of the tubes to allow for gas exchange and incubate at 37°C in a 5% CO2 incubator.
-
Do not disturb the pellets for the first 24 hours.
-
Change the medium every 2-3 days, being careful not to aspirate the pellet.
-
Harvest pellets for analysis at desired time points (e.g., 14, 21, or 28 days).
Application of Mechanical Stimulation in a Bioreactor
This protocol provides a general framework for applying mechanical stimulation to cell-seeded constructs in a bioreactor. Specific parameters will vary depending on the bioreactor system used.
Materials:
-
Cell-seeded scaffolds or pellets
-
Bioreactor system capable of applying compression and/or shear
-
Culture medium
Procedure:
-
Aseptically place the cell-seeded constructs into the bioreactor chambers.
-
Fill the chambers with the appropriate culture medium (with or without this compound).
-
Program the bioreactor to apply the desired mechanical stimulation protocol. A typical protocol might involve:
-
Load type: Uniaxial compression, shear, or a combination.
-
Strain: 10-20% compressive strain.
-
Frequency: 0.1-1 Hz.
-
Duration: 1-4 hours per day.
-
-
Maintain the cultures for the desired duration (e.g., 14-28 days), with regular medium changes.
-
Include a static control group (no mechanical stimulation) for comparison.
-
At the end of the culture period, harvest the constructs for analysis.
Quantitative Analysis of Chondrogenesis
Glycosaminoglycan (GAG) Assay (DMMB Assay):
-
Digest harvested pellets or constructs in a papain solution.
-
Mix the digested sample with 1,9-dimethylmethylene blue (DMMB) dye solution.
-
Measure the absorbance at 525 nm and 595 nm.
-
Quantify GAG content by comparing to a chondroitin sulfate standard curve.
-
Normalize GAG content to the DNA content of the same sample.
DNA Quantification (PicoGreen Assay):
-
Use a portion of the papain-digested sample from the GAG assay.
-
Add PicoGreen dsDNA quantitation reagent.
-
Measure fluorescence (excitation ~480 nm, emission ~520 nm).
-
Determine DNA content from a DNA standard curve.
Histological and Immunohistochemical Staining:
-
Fix harvested constructs in 4% paraformaldehyde.
-
Dehydrate and embed in paraffin.
-
Section the embedded tissue at 5-7 µm thickness.
-
Safranin-O/Fast Green Staining: To visualize proteoglycans (red/orange) and collagen (green).
-
Immunohistochemistry: Use primary antibodies against type II collagen and type X collagen (to assess hypertrophy) followed by a suitable secondary antibody and detection system.
Future Directions and Conclusion
The combination of the small molecule chondrogenic agent this compound and physical stimuli represents a highly promising, yet underexplored, strategy for cartilage tissue engineering. The available evidence strongly suggests that these two approaches could act synergistically to produce a more robust and functional cartilage construct than either method alone.
Future research should focus on directly investigating this synergy. Key experimental questions to address include:
-
Does pre-treatment with this compound enhance the chondrogenic response of MSCs to subsequent mechanical stimulation?
-
What are the optimal concentrations of this compound and the ideal mechanical loading parameters when used in combination?
-
Does the combined treatment lead to the formation of cartilage with superior biomechanical properties compared to individual treatments?
By systematically addressing these questions, the field can move closer to developing effective and reliable therapies for cartilage repair, ultimately improving the quality of life for individuals suffering from joint injuries and degenerative diseases. This guide provides the foundational knowledge and experimental frameworks necessary to embark on this critical line of inquiry.
References
- 1. researchgate.net [researchgate.net]
- 2. Physical Stimulation of Chondrogenic Cells In Vitro: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multi-well bioreactor for cartilage tissue engineering experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanical regulation of chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of TD-198946: A Comparative Analysis of a Novel Chondrogenic Agent
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published research findings on TD-198946, a thienoindazole derivative identified as a potent chondrogenic agent. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's proposed signaling pathways to support independent validation and further investigation.
Executive Summary
This compound has emerged as a promising small molecule for the treatment of cartilage-related degenerative disorders, primarily osteoarthritis (OA) and intervertebral disc degeneration (IDD). Published research indicates that this compound promotes chondrogenesis and enhances the production of essential extracellular matrix components, such as glycosaminoglycans (GAGs). Its mechanism of action appears to be multifactorial, involving the activation of key signaling pathways including PI3K/Akt, regulation of the transcription factor Runx1, and modulation of the NOTCH3 pathway. This guide synthesizes the available preclinical data to offer a clear comparison of its effects and methodologies.
Performance Comparison: this compound vs. Alternatives
Currently, direct comparative studies of this compound with other specific small molecule chondrogenic agents in peer-reviewed literature are limited. The compound's performance has been primarily evaluated against vehicle controls in in vitro and in vivo models. However, its effects can be contextualized by comparing its reported efficacy with other experimental chondrogenic agents and growth factors.
In Vitro Efficacy: Enhancement of Chondrogenesis and Extracellular Matrix Production
Studies have consistently demonstrated the ability of this compound to stimulate chondrogenic differentiation and GAG synthesis in various cell types.
| Cell Type | Treatment | Key Findings | Reference |
| Mouse Nucleus Pulposus (NP) Cells | This compound (1 nM to 1 µM) | Dose-dependently increased GAG production, with a significant effect observed at 10 nM. Enhanced expression of chondrogenic marker genes Acan, Has2, and Col2a1. | [1] |
| Human Nucleus Pulposus (NP) Cells | This compound (100 nM) | Significantly enhanced GAG synthesis. | [1] |
| ATDC5 Cells (mouse chondrogenic cell line) | This compound (1-10 µM) | Induced stronger Col2a1 promoter activity than insulin. Dose-dependently stimulated the expression of Col2a1 and Acan. | [2] |
| C3H10T1/2 Cells (mouse mesenchymal stem cells) | This compound (1-10 µM) | Dose-dependently stimulated the expression of Col2a1 and Acan. | [2] |
| Primary Mouse Chondrocytes | This compound (1-10 µM) | Dose-dependently stimulated the expression of Col2a1 and Acan. | [2] |
| Human Synovium-Derived Stem Cells (hSSCs) | This compound pretreatment + BMP2 and TGFβ3 | Enhanced chondrogenic potential and cartilaginous tissue generation. |
Signaling Pathways and Mechanism of Action
The chondrogenic effects of this compound are attributed to its influence on several key signaling pathways.
PI3K/Akt Signaling Pathway in Intervertebral Disc Degeneration
In human nucleus pulposus cells, this compound has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This activation leads to an downstream increase in GAG production, a key component for maintaining the integrity of the intervertebral disc.
Caption: this compound activates the PI3K/Akt pathway to enhance GAG synthesis.
Runx1 Regulation in Osteoarthritis
This compound is reported to exert its disease-modifying effects in osteoarthritis by regulating the expression of the transcription factor Runx1. Runx1 is a key regulator of chondrocyte differentiation and is often downregulated in osteoarthritic cartilage. By modulating Runx1, this compound promotes the expression of chondrocyte-specific genes like Col2a1 and Acan.
References
Safety Operating Guide
Prudent Disposal Procedures for Research Compound TD-198946
Essential Guidance for Laboratory Personnel
This document provides a comprehensive overview of the recommended disposal procedures for the research compound TD-198946. In the absence of a specific Safety Data Sheet (SDS), a cautious approach must be adopted, treating the compound as potentially hazardous. This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this thienoindazole derivative.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for a preliminary assessment of its potential hazards and for determining appropriate handling and disposal methods.
| Property | Value |
| Molecular Formula | C₂₇H₂₂N₄O₃S |
| Molecular Weight | 482.55 g/mol |
| Appearance | Solid |
| Purity | For research use only |
Disposal Decision Workflow
The following diagram outlines the logical workflow for determining the appropriate disposal route for this compound in the absence of a specific Safety Data Sheet. This process prioritizes safety and regulatory compliance.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
In the absence of a specific SDS, the following precautionary steps should be followed for the disposal of this compound:
-
Hazard Assessment (Precautionary Principle): Due to the lack of specific hazard data, this compound must be handled as a hazardous substance. Assume potential toxicity, flammability, and reactivity.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn when handling this compound waste. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Collect all solid waste (e.g., contaminated consumables such as pipette tips, tubes, and gloves) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
-
Container Labeling: The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
Chemical Name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Contact Environmental Health & Safety (EHS): Once the waste container is ready for disposal, contact your institution's Environmental Health & Safety department or the designated chemical waste management provider.
-
Provide Information: Be prepared to provide the EHS department with all available information about the waste, including the chemical name (this compound), its molecular formula and weight, and the quantity of waste to be disposed of.
-
Professional Disposal: The EHS department will arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste contractor. Do not attempt to dispose of this compound via standard laboratory drains or as general solid waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of the research compound this compound, thereby minimizing risks to themselves, their colleagues, and the environment.
Navigating the Safe Handling of TD-198946: A Guide for Laboratory Professionals
Essential Safety and Logistical Information
TD-198946 is a thienoindazole derivative identified as a potent chondrogenic agent in research settings.[1][2] As with any chemical compound where the full toxicological profile is not widely known, caution should be exercised during all stages of handling, from receipt to disposal. The following sections outline recommended PPE, operational procedures, and disposal plans to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in a powdered form and when in solution.
| Body Part | Powdered Form | In Solution | Rationale |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Nitrile or neoprene gloves | Prevents direct skin contact. Double-gloving is a best practice when handling potent compounds. |
| Eyes | ANSI-rated safety glasses with side shields or chemical splash goggles | Chemical splash goggles | Protects eyes from airborne particles and splashes. |
| Respiratory | NIOSH-approved N95 or higher-rated respirator | Not generally required if handled in a certified chemical fume hood | Prevents inhalation of fine powder. A fume hood is the primary engineering control for vapors and aerosols from solutions. |
| Body | Laboratory coat | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: From Receipt to Experimentation
A systematic workflow is essential for the safe handling of this compound. The following steps provide a procedural guide for researchers.
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Verify that the product name and any available hazard information on the label match the order.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The product data sheet from MedchemExpress suggests storing the stock solution at -80°C for up to two years or -20°C for up to one year.[1]
-
Preparation for Use: All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Weighing: Use a balance within the fume hood or a powder containment hood. Utilize anti-static weighing dishes to prevent dispersal of the powder.
-
Solubilization: Prepare solutions within the chemical fume hood. Add the solvent to the pre-weighed compound slowly to avoid splashing.
-
Experimental Use: When using solutions of this compound, continue to work within a chemical fume hood if there is a risk of aerosol generation.
-
Decontamination: After each use, decontaminate all surfaces, glassware, and equipment that came into contact with this compound. Use an appropriate cleaning agent as determined by your institution's EHS guidelines.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable PPE, and experimental waste, should be considered hazardous waste.
-
Segregation: Collect all this compound waste in clearly labeled, sealed containers separate from general laboratory waste.
-
Labeling: The waste container label should include the chemical name ("this compound"), any known hazards, and the date of accumulation.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
